molecular formula C13H23NO3 B045918 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 215790-29-7

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Cat. No.: B045918
CAS No.: 215790-29-7
M. Wt: 241.33 g/mol
InChI Key: OPGBSEXLSWYFOR-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBSEXLSWYFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key bifunctional organic molecule, valuable as a synthetic intermediate in the development of pharmaceuticals and other complex chemical entities.[1][2][3] Its structure incorporates a Boc-protected amine on a cyclohexane ring, which provides thermal and chemical stability, and a reactive aldehyde functionality, making it a versatile building block. This guide provides a comprehensive overview of the synthesis and a detailed workflow for the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Proposed Synthesis Pathway

A common and efficient route to synthesize this compound involves a two-step process starting from a commercially available precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This process includes the protection of the amine group followed by a mild oxidation of the primary alcohol to the desired aldehyde.

Step 1: Boc Protection of the Amine

The initial step involves the protection of the primary amine of a suitable precursor with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1][4][5][6][7] The Boc group is widely used due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[4][6]

Step 2: Swern Oxidation of the Primary Alcohol

The second step is the selective oxidation of the primary alcohol to an aldehyde. The Swern oxidation is an exceptionally mild and efficient method for this transformation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[8][9][10][11][12] This method is particularly advantageous as it avoids the use of heavy metals and typically proceeds with high yields and minimal side reactions, preventing over-oxidation to the carboxylic acid.[9][12]

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Swern Oxidation Start trans-4-(2-hydroxyethyl)cyclohexanamine Protected_Alcohol tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Start->Protected_Alcohol (Boc)2O, Base Final_Product This compound Protected_Alcohol->Final_Product 1. (COCl)2, DMSO 2. Et3N Elucidation_Workflow cluster_data Data Integration Start Synthesized Product MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern Start->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Start->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) Start->NMR Confirmation Structure Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation

References

An In-depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Medicinal Chemistry

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, identified by its CAS number 215790-29-7, is a pivotal intermediate in the landscape of pharmaceutical synthesis. While its name may be a mouthful, its role is elegantly specific: it serves as a crucial precursor in the manufacturing of complex active pharmaceutical ingredients (APIs). Notably, it is a key component in the synthesis of Cariprazine, a novel antipsychotic agent used for the treatment of schizophrenia and bipolar disorder.[1][2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore robust synthetic routes, detail purification and analytical characterization methodologies, and discuss its primary application, all from a perspective of practical, field-proven insights.

Physicochemical Properties and Handling

A thorough understanding of a compound's properties is the bedrock of its effective utilization in the laboratory and in scale-up operations. This compound is typically an off-white to white solid with a molecular formula of C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol .[3][4]

PropertyValueSource(s)
CAS Number 215790-29-7[3]
Molecular Formula C₁₃H₂₃NO₃[3][4]
Molecular Weight 241.33 g/mol [3][4]
Appearance Off-white to white solid[5]
Storage Temperature 0 - 8 °C[6]
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[2]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Tale of Two Oxidations

The most direct and efficient synthetic route to this compound involves the oxidation of its corresponding primary alcohol precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The choice of oxidizing agent is critical and is often a balance between reaction efficiency, substrate compatibility, and operational considerations such as scale and safety. Here, we will explore two of the most reliable and widely adopted methods in modern organic synthesis: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Precursor Synthesis: A Necessary First Step

Before delving into the oxidation, it is essential to have a reliable source of the starting material, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. While commercially available, an in-house synthesis can be cost-effective for larger-scale campaigns. A common route involves the reduction of a corresponding ester, such as methyl trans-4-(tert-butoxycarbonylamino)cyclohexylacetate.

Method 1: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly regarded method due to its mild reaction conditions, high chemoselectivity, and operational simplicity. It employs a hypervalent iodine reagent, the Dess-Martin periodinane, to efficiently convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Causality of Experimental Choices:

  • Reagent: DMP is chosen for its high selectivity for alcohols, even in the presence of other sensitive functional groups. The reaction proceeds under neutral pH and at room temperature, which is advantageous for substrates that may be sensitive to acidic or basic conditions.

  • Solvent: Dichloromethane (DCM) is the solvent of choice due to its excellent solubility for both the substrate and the DMP reagent, and its inertness under the reaction conditions.

  • Work-up: The work-up procedure is designed to quench any remaining DMP and to remove the iodine-containing byproducts. A solution of sodium thiosulfate is used to reduce the hypervalent iodine species, and sodium bicarbonate is used to neutralize the acetic acid byproduct of the reaction.

Experimental Protocol: Dess-Martin Oxidation

  • Reaction Setup: To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous dichloromethane (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.

  • Extraction: Continue stirring until the layers are clear. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Diagram: Dess-Martin Oxidation Workflow

DessMartin_Workflow sub Substrate (Alcohol) rt Room Temperature (2-4 h) sub->rt dmp DMP Reagent (1.2 eq) dmp->rt dcm DCM Solvent dcm->rt quench Quench (NaHCO3/Na2S2O3) rt->quench extract Extraction (DCM) quench->extract dry Dry & Concentrate extract->dry product Crude Product (Aldehyde) dry->product

Caption: Workflow for the Dess-Martin oxidation of a primary alcohol.

Method 2: The Swern Oxidation

The Swern oxidation is another powerful and mild method for the synthesis of aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures.

Causality of Experimental Choices:

  • Reagents: The combination of oxalyl chloride and DMSO forms a highly reactive electrophilic sulfur species at low temperatures. Triethylamine, a hindered organic base, is then used to induce an elimination reaction that forms the aldehyde.

  • Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) to control the reactivity of the intermediate species and prevent side reactions.

  • Byproducts: A notable feature of the Swern oxidation is the formation of dimethyl sulfide, which has a strong, unpleasant odor. Therefore, proper ventilation and quenching procedures are crucial.

Experimental Protocol: Swern Oxidation

  • Activation of DMSO: In a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (10 volumes) and cool the solution to -78 °C. Slowly add a solution of DMSO (2.5 eq.) in dichloromethane dropwise, maintaining the internal temperature below -60 °C. Stir the mixture for 15-30 minutes.

  • Alcohol Addition: Add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in dichloromethane dropwise to the activated mixture, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

  • Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench by the addition of water.

  • Extraction and Washing: Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Diagram: Swern Oxidation Mechanism Overview

Swern_Mechanism DMSO DMSO ActiveSpecies Electrophilic Sulfur Intermediate DMSO->ActiveSpecies Activation OxalylCl Oxalyl Chloride OxalylCl->ActiveSpecies Alkoxysulfonium Alkoxysulfonium Salt ActiveSpecies->Alkoxysulfonium Alcohol Primary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Base Triethylamine Base->Ylide Aldehyde Aldehyde Product Ylide->Aldehyde Elimination

Caption: Simplified mechanism of the Swern Oxidation.

Purification Strategies

Crude this compound obtained from either oxidation method will likely contain unreacted starting material, byproducts, and residual reagents. The purification strategy must be chosen carefully to ensure high purity of the final product.

  • Column Chromatography: This is a standard and effective method for purifying aldehydes. Due to the potential for oxidation of the aldehyde on silica gel, it is advisable to use a relatively non-polar eluent system and to perform the chromatography promptly. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Bisulfite Adduct Formation: For challenging purifications, the formation of a sodium bisulfite adduct can be a highly selective method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base. This method is particularly useful for removing non-polar impurities.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentPredicted δ (ppm): ~9.7 (t, 1H, CHO), ~4.5 (br s, 1H, NH), ~3.4 (m, 1H, CH-N), ~2.3 (d, 2H, CH₂-CHO), 1.8-2.0 (m, 4H, cyclohexyl), 1.44 (s, 9H, C(CH₃)₃), 1.0-1.2 (m, 4H, cyclohexyl)
¹³C NMR Structural confirmationPredicted δ (ppm): ~203 (CHO), ~155 (C=O, carbamate), ~80 (C(CH₃)₃), ~50 (CH₂-CHO), ~49 (CH-N), ~34 (cyclohexyl), ~30 (cyclohexyl), ~28 (C(CH₃)₃)
Mass Spec. Molecular weight confirmationExpected [M+H]⁺: 242.17
FTIR Functional group identificationExpected peaks (cm⁻¹): ~3350 (N-H stretch), ~2930, 2850 (C-H stretch), ~1725 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate)
HPLC Purity determinationA single major peak corresponding to the product, with purity typically >98%.

Application in the Synthesis of Cariprazine

The primary industrial application of this compound is as a key intermediate in the synthesis of Cariprazine.[1][2] In this multi-step synthesis, the aldehyde functional group of our title compound undergoes a reductive amination reaction with 1-(2,3-dichlorophenyl)piperazine. This is a critical C-N bond-forming step that builds the core structure of the final drug molecule. Subsequent deprotection of the Boc group and further functionalization lead to the final API.

Diagram: Role in Cariprazine Synthesis

Cariprazine_Synthesis Aldehyde Tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Piperazine 1-(2,3-Dichlorophenyl) piperazine Piperazine->ReductiveAmination Intermediate Coupled Intermediate ReductiveAmination->Intermediate Deprotection Deprotection & Further Steps Intermediate->Deprotection Cariprazine Cariprazine (API) Deprotection->Cariprazine

References

A Technical Guide to the Synthetic Utility of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a bifunctional synthetic building block, has emerged as a cornerstone reagent in modern medicinal chemistry and drug development. Its unique molecular architecture combines a sterically defined trans-cyclohexyl scaffold with two orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal aldehyde. This guide provides an in-depth technical analysis of the compound's strategic importance, synthesis, and critical role in advanced synthetic transformations, with a focus on field-proven applications and mechanistic insights for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Profile and Strategic Importance

The synthetic value of this compound, hereafter referred to as 1 , lies in the deliberate combination of its structural features.

  • The Aldehyde Moiety: The (2-oxoethyl) group presents a highly versatile electrophilic aldehyde. This functional group is a linchpin for C-N and C-C bond formation, readily participating in reactions such as reductive amination and olefination. Its reactivity is predictable and highly tunable based on the chosen reaction conditions.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its principal advantage is its stability across a wide range of nucleophilic and basic conditions, while being readily and cleanly removable under mild acidic conditions (e.g., with trifluoroacetic acid). This stability allows chemists to perform extensive modifications at the aldehyde terminus without unintended interference from the amine.

  • The trans-Cyclohexyl Scaffold: The cyclohexane ring provides a rigid, non-aromatic spacer that is prevalent in bioactive molecules. The trans configuration of the two substituents is thermodynamically favored, placing both groups in equatorial positions and minimizing steric hindrance. This defined stereochemistry is critical for orienting pharmacophores in three-dimensional space to achieve optimal interactions with biological targets.

The strategic orthogonality of the reactive aldehyde and the protected amine makes 1 an ideal starting point for the synthesis of complex linear or macrocyclic structures, enabling sequential, controlled derivatization.

Molecular_Structure boc_label C(CH3)3-O-C(=O)- scaffold_label -NH-C6H10- aldehyde_label -CH2-CHO caption Figure 1. Key functional components of the title compound.

Caption: Figure 1. Key functional components of the title compound.

Chapter 2: Synthesis of the Reagent

Compound 1 is not typically prepared in a single step but is synthesized via a reliable two-step sequence starting from the commercially available ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate (2 ). This sequence involves the reduction of the ester to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

Synthesis_Workflow start Ethyl 2-(trans-4-(Boc-amino)cyclohexyl)acetate (2) step1_reagent 1. DIBAL-H 2. Workup intermediate tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (3) step1_reagent->intermediate Ester Reduction step2_reagent Parikh-Doering Oxidation (SO3•Py, DMSO, Et3N) product This compound (1) step2_reagent->product Alcohol Oxidation Reductive_Amination reactants Aldehyde (1) + R1R2NH step1 Imine/Iminium Formation (-H2O) reactants->step1 intermediate [Imine/Iminium Ion] step1->intermediate step2 In situ Reduction intermediate->step2 product Amine Product step2->product reductant NaBH(OAc)3 reductant->step2 Cariprazine_Synthesis aldehyde Aldehyde (1) step1 Reductive Amination aldehyde->step1 piperazine 1-(2,3-Dichlorophenyl)piperazine piperazine->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Boc Deprotection (Acidic Conditions) intermediate->step2 amine_intermediate trans-Amine Intermediate step2->amine_intermediate final_step Urea Formation amine_intermediate->final_step product Cariprazine final_step->product

References

The Strategic Role of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in the Convergent Synthesis of Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Cariprazine is a third-generation atypical antipsychotic notable for its dopamine D3/D2 receptor partial agonism with a preference for the D3 receptor. Its complex molecular architecture necessitates a robust and efficient synthetic strategy, particularly for large-scale industrial production. This technical guide provides an in-depth analysis of a pivotal intermediate, Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, in the synthesis of Cariprazine. We will explore the rationale behind its molecular design, its own synthesis, and its critical function in the key C-N bond-forming step that defines the Cariprazine backbone. This document will dissect the causality behind experimental choices, present detailed protocols, and compare the prevailing synthetic route with alternative methods, offering researchers and drug development professionals a comprehensive understanding of this crucial chemical entity.

Introduction to Cariprazine and its Synthetic Landscape

Cariprazine: A Profile

Cariprazine (marketed as Vraylar®) is an orally active antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its mechanism of action as a dopamine D3/D2 receptor partial agonist distinguishes it from other antipsychotics, offering a unique therapeutic profile.[3] The molecular structure of Cariprazine features a central trans-1,4-disubstituted cyclohexane ring that links a 2,3-dichlorophenylpiperazine moiety to a dimethylurea functional group. The precise stereochemistry of the cyclohexane core is essential for its pharmacological activity.

Retrosynthetic Strategies for Cariprazine

A logical retrosynthetic analysis of Cariprazine identifies two primary building blocks: 1-(2,3-dichlorophenyl)piperazine (Fragment A) and a functionalized trans-4-aminocyclohexylethyl scaffold (Fragment B).

Retrosynthesis of Cariprazine

The key challenge lies in efficiently and stereoselectively coupling these two fragments. A convergent approach, where these two complex fragments are synthesized separately and then joined, is generally preferred for maximizing yield and simplifying purification. This strategy hinges on a key bond formation, typically a carbon-nitrogen bond, between the piperazine nitrogen of Fragment A and the ethyl side chain of Fragment B. This is precisely where this compound emerges as a masterfully designed intermediate.

The Keystone Intermediate: this compound

This intermediate, also known as trans-Boc-2-(4-aminocyclohexyl)acetaldehyde, is the linchpin in one of the most widely documented synthetic routes for Cariprazine.[4][5][6] Its structure is purpose-built for the key coupling reaction.

Chemical Profile
PropertyValueSource
IUPAC Name tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate[7][8]
CAS Number 215790-29-7[7][9]
Molecular Formula C₁₃H₂₃NO₃[7][8]
Molecular Weight 241.33 g/mol [7][8]
Appearance Off-white to white solid[9]
The Rationale of a Dual-Functionality Design

The efficacy of this intermediate stems from its two key functional groups, which are orthogonally reactive:

  • The Aldehyde (-CH=O): This electrophilic group is the reactive site for forming the new carbon-nitrogen bond with the nucleophilic secondary amine of the piperazine ring.

  • The Boc-Protected Amine (-NH-Boc): The amine on the cyclohexane ring is the eventual site for the formation of the urea moiety. However, it must be masked during the C-N bond formation step to prevent it from competing with the piperazine amine or participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group that is stable under the reductive amination conditions but can be readily removed later under acidic conditions.[1][4]

This design allows for a clean and high-yielding coupling reaction, embodying the principles of modern synthetic chemistry.

Synthesis of the Aldehyde Intermediate

The preparation of this compound is a critical upstream process with significant challenges, particularly concerning industrial scale-up.

Precursor and Methodology

The most common precursor for the aldehyde is the corresponding ethyl ester, 2-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester.[4][10] The synthesis involves the selective reduction of the ester to the aldehyde.

Protocol: Ester Reduction to Aldehyde

Warning: This procedure involves highly reactive and pyrophoric reagents and must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures.

  • Reactor Setup: A multi-necked, flame-dried flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 2-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester (1.0 eq) dissolved in anhydrous toluene.

  • Inert Atmosphere: The system is thoroughly purged with dry nitrogen.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, as a 1 M solution in toluene) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material (typically 1-2 hours).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

Field Insights: The Scalability Challenge

The primary drawback of this reduction method is the use of DIBAL-H at cryogenic temperatures (-78 °C).[1][10] DIBAL-H is pyrophoric and its handling requires specialized equipment and stringent safety protocols. The extreme cooling requirement is energy-intensive and difficult to maintain consistently in large industrial reactors. This operational complexity and inherent risk have driven research into alternative, safer, and more scalable synthetic routes for Cariprazine that may avoid this specific intermediate or its challenging synthesis.[1]

The Core Coupling Step: Reductive Amination

This reaction is the centerpiece of the synthetic strategy, uniting the two core fragments of Cariprazine.

Principle and Mechanism

Reductive amination is a two-stage process occurring in a single pot. First, the aldehyde of this compound reacts with the secondary amine of 1-(2,3-dichlorophenyl)piperazine to form a transient iminium ion. In the second stage, a mild, in-situ reducing agent selectively reduces the iminium ion to the corresponding tertiary amine, forming the desired C-N bond.

Workflow for Cariprazine Synthesis via Reductive Amination

G cluster_0 Fragment Synthesis cluster_1 Core Coupling and Completion A 1-(2,3-dichlorophenyl)piperazine (Fragment A) C Reductive Amination (Coupling Step) A->C B tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate (Fragment B) B->C D Boc-Protected Intermediate trans-N-{4-{2-[4-(2,3-dichlorophenyl)- piperazin-1-yl]-ethyl}-cyclohexyl}- tert-butyl carbamate C->D Forms C-N bond E Boc Deprotection (Acidic Conditions) D->E F Key Amine Intermediate E->F G Urea Formation (+ Dimethylcarbamoyl chloride) F->G H Cariprazine (Final Product) G->H

Caption: Workflow from key fragments to Cariprazine.

Experimental Protocol: Reductive Amination
  • Reactor Charge: A reactor is charged with this compound (1.0 eq), 1-(2,3-dichlorophenyl)piperazine (1.05 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): A catalytic amount of acetic acid may be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirred mixture at room temperature.

    • Causality: NaBH(OAc)₃ is the reagent of choice for this transformation. It is milder than other hydrides like NaBH₄ and selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol. Its solubility in common organic solvents is also advantageous.

  • Reaction Progress: The reaction is stirred at ambient temperature for 12-24 hours and monitored by HPLC or TLC.

  • Workup and Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with the reaction solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, trans-N-{4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl}-tert-butyl carbamate, is often purified by crystallization.[1]

ParameterTypical ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild, selective for iminium ions, good solubility.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Temperature 20-25 °C (Ambient)Sufficient for reaction, avoids thermal degradation.
Stoichiometry Slight excess of piperazineEnsures complete consumption of the valuable aldehyde.
Typical Yield >85%Efficient and clean reaction.

Final Steps to Cariprazine

Following the successful coupling, two final transformations are required to arrive at the active pharmaceutical ingredient.

Step 1: Boc Deprotection

The Boc protecting group is removed under acidic conditions to liberate the primary amine on the cyclohexane ring.

G start Boc-Protected Intermediate reagent + HCl or TFA in solvent (e.g., EtOAc, Dioxane) start->reagent product trans-4-{2-[4-(2,3-dichlorophenyl) piperazin-1-yl]-ethyl}-cyclohexylamine (Key Amine Intermediate) reagent->product byproducts + Isobutylene (gas) + CO2 (gas) product->byproducts Byproducts

Caption: Boc deprotection reaction scheme.

Step 2: Urea Formation

The final step involves the acylation of the newly formed primary amine with dimethylcarbamoyl chloride in the presence of a base (like triethylamine or diisopropylethylamine) to form the terminal N,N-dimethylurea group, yielding Cariprazine.[11][12] This reaction must be carefully controlled to avoid side reactions and ensure high purity of the final product.

Comparative Analysis of Synthetic Routes

While the reductive amination pathway is robust, alternative methods have been developed to circumvent the challenges associated with the aldehyde intermediate.

Synthetic RouteKey Coupling ReactionAdvantagesDisadvantages
Aldehyde Route Reductive AminationHigh-yielding, convergent, well-established.Requires synthesis of an unstable aldehyde using hazardous reagents (DIBAL-H) at cryogenic temperatures.[1][10]
Mesylate Route N-alkylationAvoids the aldehyde intermediate.Uses mesylates, which can be potential genotoxic impurities and require stringent control and monitoring.[4][6]
Carboxylic Acid Route Amide Coupling + ReductionStarts from a more stable carboxylic acid precursor.Requires an additional reduction step (amide to amine), potentially using harsh reagents like borane complexes.[4][13]

Conclusion

This compound is a strategically vital intermediate in a prominent synthetic route to Cariprazine. Its design, featuring an orthogonally protected amine and a reactive aldehyde, enables a highly efficient and convergent reductive amination reaction to construct the core structure of the drug. While the synthesis of the aldehyde itself presents significant challenges for industrial scale-up, the elegance and effectiveness of the subsequent coupling step underscore its importance. Understanding the role of this keystone intermediate, along with the rationale for its use and the existence of alternative pathways, provides drug development professionals with the critical knowledge needed to optimize the manufacturing process for this important therapeutic agent.

References

Authored by: Senior Application Scientist, Chemical Development Division

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Abstract

This technical guide provides an in-depth analysis of this compound, a key bifunctional intermediate in modern pharmaceutical synthesis. We will elucidate its preparation via a selective oxidation reaction and then explore, in detail, the mechanism of its most common and synthetically valuable transformation: reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles that govern these reactions. We will explain the causality behind experimental choices, from reagent selection to reaction conditions, to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of a Bifunctional Intermediate

This compound (Compound 1 ) is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of novel antipsychotics like Cariprazine.[1] Its utility stems from its distinct bifunctional nature. It possesses a reactive aldehyde group ("2-oxoethyl") and a stable, protected amine (the Boc-carbamate) situated on a conformationally defined trans-cyclohexane scaffold.[1][2][3]

This arrangement allows for the selective modification of the aldehyde moiety without disturbing the protected amine. The Boc (tert-butoxycarbonyl) group is a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions, providing a latent primary amine for subsequent synthetic transformations. The aldehyde serves as a versatile electrophilic handle, primarily for the construction of carbon-nitrogen bonds, a cornerstone of pharmaceutical compound synthesis.

This guide will focus on two core aspects:

  • Part A: Synthesis of the Aldehyde Intermediate: The selective oxidation of the corresponding primary alcohol to furnish Compound 1 .

  • Part B: Mechanism of Reaction: A comprehensive examination of the reductive amination of Compound 1 to form a secondary amine, a critical transformation in drug development.

Part A: Synthesis via Dess-Martin Oxidation

The target aldehyde, Compound 1 , is most reliably prepared by the oxidation of its precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. For this transformation, a mild and highly selective oxidizing agent is required to prevent over-oxidation to a carboxylic acid.[4] The Dess-Martin Periodinane (DMP) oxidation is an exemplary choice for this purpose.[5][6]

Causality of Reagent Choice: Why Dess-Martin Periodinane?
  • High Selectivity: DMP is renowned for its ability to oxidize primary alcohols to aldehydes cleanly, with minimal formation of the corresponding carboxylic acid byproduct.[6][7][8] This is crucial for preserving the desired aldehyde functionality of Compound 1 .

  • Mild Conditions: The reaction proceeds rapidly at room temperature in neutral, aprotic solvents like dichloromethane (DCM).[5][6] This avoids the use of harsh, toxic chromium-based reagents or strongly acidic/basic conditions that could compromise the acid-labile Boc protecting group.[5]

  • Simple Workup: The byproducts of the reaction are readily removed through a simple aqueous workup, facilitating product isolation.[6]

The Dess-Martin Oxidation Mechanism

The mechanism involves a hypervalent iodine(V) species and proceeds through two main stages:

  • Ligand Exchange: The alcohol substrate attacks the central iodine atom of the DMP reagent, displacing one of the acetate ligands. This forms a periodinane intermediate.[4][7]

  • Intramolecular Elimination: A base (typically the displaced acetate) abstracts the proton on the carbon bearing the oxygen. This initiates an E2-like elimination, forming the C=O double bond of the aldehyde, reducing the iodine from I(V) to I(III), and releasing acetic acid.[7][8]

The reaction produces two equivalents of acetic acid, which can be buffered with a mild base like sodium bicarbonate if the substrate is particularly acid-sensitive.[5]

Experimental Protocol: Synthesis of Compound 1

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution portion-wise at room temperature. The reaction is typically complete within 1-3 hours.[6]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel to yield Compound 1 as a white solid.

Part B: The Reductive Amination Mechanism

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control in forming C-N bonds while avoiding the over-alkylation issues common to direct alkylation methods.[9][10] The reaction of Compound 1 with a primary or secondary amine in the presence of a selective reducing agent exemplifies this powerful transformation.

Causality of Reagent Choice: Why Sodium Triacetoxyborohydride (STAB)?

The key to a successful one-pot reductive amination is a reducing agent that is powerful enough to reduce the intermediate iminium ion but too weak to reduce the starting aldehyde.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this task.[12][13]

  • Chemoselectivity: STAB is a mild and selective hydride donor.[11] The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the boron-hydrogen bond, making it slow to react with aldehydes and ketones but highly reactive towards protonated imines (iminium ions).[11][14] This selectivity is crucial for achieving high yields in a one-pot procedure where the aldehyde and amine are present concurrently.[14][15]

  • Acid Tolerance: The reaction is often catalyzed by a small amount of acetic acid.[9][16] STAB is stable and effective under these mildly acidic conditions, which are necessary to facilitate the formation of the key iminium ion intermediate.[17]

  • Safety and Convenience: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release cyanide gas, making it a much safer and more environmentally benign option.[9]

Detailed Two-Stage Reaction Mechanism

The reductive amination process occurs in two distinct, sequential stages within the same pot: (I) Imine/Iminium Ion Formation and (II) Hydride Reduction .

  • Nucleophilic Attack: The amine (e.g., a primary amine, R'-NH₂) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (Compound 1 ).

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Acid Catalysis: A catalytic amount of acetic acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺).[14][16]

  • Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion. This dehydration step is typically the rate-determining step for imine formation.

  • Equilibrium: The imine and the protonated iminium ion exist in a pH-dependent equilibrium. The mildly acidic conditions favor the formation of the iminium ion, which is the key electrophilic species that will be reduced.[17]

  • Hydride Delivery: The STAB reagent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[14]

  • C-N Bond Formation: This nucleophilic addition of the hydride neutralizes the positive charge on the nitrogen and forms the final, stable secondary amine product.

The overall workflow is a highly efficient cascade where the aldehyde is consumed to form the iminium ion, which is then immediately trapped and reduced by STAB, driving the reaction equilibrium towards the final amine product.

Visualization of the Reductive Amination Workflow

The following diagram illustrates the logical flow from starting materials to the final product in a one-pot reductive amination protocol.

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Aldehyde Compound 1 (Aldehyde) Mix Mix Aldehyde, Amine, & Acetic Acid in Solvent Aldehyde->Mix Amine Primary/Secondary Amine (R'-NHR'') Amine->Mix STAB NaBH(OAc)₃ (STAB) Reduction Selective Hydride Reduction STAB->Reduction Solvent DCE or THF (Solvent) Solvent->Mix Catalyst Acetic Acid (Catalyst) Catalyst->Mix Imine_Formation Iminium Ion Formation (Equilibrium) Mix->Imine_Formation Add_STAB Add STAB Imine_Formation->Add_STAB Allow time for equilibrium Imine_Formation->Reduction Iminium Ion Consumed Add_STAB->Reduction Workup Aqueous Workup & Purification Reduction->Workup Product Final Secondary/Tertiary Amine Product Workup->Product

Caption: Workflow for One-Pot Reductive Amination using STAB.

Detailed Mechanistic Diagram

This diagram provides a chemical structure-level view of the reaction mechanism.

Reductive_Amination_Mechanism cluster_stage1 Stage I: Iminium Formation cluster_stage2 Stage II: Hydride Reduction Aldehyde Aldehyde (Cmpd 1) Carbinolamine Carbinolamine Aldehyde->Carbinolamine + R'-NH₂ Amine R'-NH₂ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ (from AcOH) Iminium Iminium Ion Protonated_Carbinolamine->Iminium - H₂O Product Final Amine Product Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) STAB NaBH(OAc)₃

Caption: Core mechanism of reductive amination.

Experimental Protocol: Reductive Amination of Compound 1

This protocol is a representative procedure for reacting Compound 1 with a generic primary amine and should be adapted as needed.

  • Setup: To a round-bottom flask, add Compound 1 (1.0 eq) and the primary amine (1.0 - 1.2 eq).

  • Solvent: Add an anhydrous solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile.[11][13][18] DCE is often the preferred solvent.[11][18]

  • Catalyst: Add glacial acetic acid (1.0 - 2.0 eq). Stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium ion formation.[9]

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde and imine intermediate and the appearance of the product spot.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired secondary amine.

Data Presentation

ParameterSynthesis of Compound 1Reductive Amination
Key Reagent Dess-Martin Periodinane (DMP)Sodium Triacetoxyborohydride (STAB)
Stoichiometry 1.1 - 1.5 eq1.2 - 1.5 eq
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE), THF
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 1 - 3 hours3 - 24 hours
Workup Reductive (Na₂S₂O₃) / Basic (NaHCO₃)Basic (NaHCO₃)
Typical Yield >90%80-95%
Key Intermediate N/AIminium Ion

Conclusion

This compound is a strategically designed intermediate whose value lies in the orthogonal reactivity of its two functional groups. Its synthesis via Dess-Martin oxidation provides a reliable route to the key aldehyde. The subsequent reductive amination, particularly with sodium triacetoxyborohydride, represents a robust, high-yielding, and safe method for constructing complex amine-containing molecules. Understanding the underlying mechanisms—from ligand exchange in the DMP oxidation to the selective hydride transfer in reductive amination—empowers the development scientist to troubleshoot, optimize, and confidently apply these transformations to accelerate the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a bifunctional organic molecule of significant interest in the fields of pharmaceutical and materials science. Its structure, featuring a Boc-protected amine on a cyclohexane ring and a reactive aldehyde group, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.

This compound serves as a critical building block, particularly noted as an intermediate in the synthesis of the novel antipsychotic drug, Cariprazine, which targets dopamine D3/D2 receptors.[1] Beyond its role in pharmaceutical development, it finds utility in the formulation of agrochemicals and the production of specialty polymers.[2] The carbamate group enhances stability and solubility, while the aldehyde allows for a variety of subsequent chemical transformations.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 215790-29-7[2][3]
Molecular Formula C13H23NO3[2][3][4]
Molecular Weight 241.33 g/mol [2][3][4]
Appearance Off-white to white solid[2]
Purity ≥ 98% (GC)[2]
Storage Conditions 0 - 8 °C[2]
IUPAC Name tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate[3][4]
Topological Polar Surface Area 55.4 Ų[3][4]
Hydrogen Bond Donor Count 1[3]
Rotatable Bond Count 5[3]
Exact Mass 241.16779360 g/mol [3][4]

Synthetic Pathway and Methodologies

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available trans-4-(2-hydroxyethyl)cyclohexylamine. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation Start trans-4-(2-hydroxyethyl)cyclohexylamine Reagent1 Di-tert-butyl dicarbonate (Boc)2O Base (e.g., Triethylamine) Start->Reagent1 Protection Product1 tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Reagent1->Product1 Product1_ref tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Reagent2 Oxidizing Agent (e.g., Dess-Martin Periodinane or Swern Oxidation) Product1_ref->Reagent2 Oxidation FinalProduct This compound Reagent2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (Precursor)

The initial step involves the protection of the primary amine of trans-4-(2-hydroxyethyl)cyclohexylamine with a tert-butyloxycarbonyl (Boc) group. This is a standard and widely used method for amine protection in organic synthesis due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.

Reaction Mechanism: Boc Protection

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)2O). A base, such as triethylamine, is used to neutralize the resulting acidic proton.

Boc_Protection_Mechanism Amine trans-4-(2-hydroxyethyl)cyclohexylamine H2N-R Boc2O Di-tert-butyl dicarbonate (tBuOCO)2O Amine->Boc2O Nucleophilic attack Intermediate Tetrahedral Intermediate H2N+(R)-C(O-)(OtBu)-O-C(=O)OtBu Boc2O->Intermediate Product Boc-protected amine tBuOCONH-R Intermediate->Product Collapse of intermediate Byproducts tBuOH + CO2 Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine.

Experimental Protocol (General)

  • Dissolve trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (1.1-1.5 equivalents), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate.

Note: While a specific protocol with reported yields for this exact substrate was not found in the searched literature, this general procedure is widely applicable for the Boc protection of primary amines.

Step 2: Oxidation to this compound

The second and final step is the oxidation of the primary alcohol of the precursor to the corresponding aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Two common and effective methods for this are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.

Reaction Mechanism: Dess-Martin Oxidation

The alcohol displaces an acetate ligand on the iodine center, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, iodinane, and acetic acid.

DMP_Oxidation_Mechanism Alcohol Precursor Alcohol R-CH2OH DMP Dess-Martin Periodinane I(OAc)3 Alcohol->DMP Ligand exchange Intermediate Alkoxyperiodinane Intermediate R-CH2O-I(OAc)2 DMP->Intermediate Product Aldehyde R-CHO Intermediate->Product Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Experimental Protocol (General)

  • Dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate in a dry, inert solvent such as dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers are clear, then separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is also very mild and efficient for the synthesis of aldehydes from primary alcohols.

Experimental Protocol (General)

  • In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 equivalents) in dry dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in dry DCM, maintaining the temperature at -78 °C.

  • After stirring for a short period, add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equivalent) in dry DCM.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add triethylamine (3-5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectral data for this compound was not available in the searched literature, the following techniques are standard for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), the protons of the cyclohexane ring, the methylene protons adjacent to the aldehyde, and the tert-butyl group (a sharp singlet around 1.4 ppm).

    • ¹³C NMR: Would display a signal for the aldehyde carbonyl carbon (around 200 ppm), carbons of the cyclohexane ring, and the carbons of the Boc protecting group.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹. The N-H stretch of the carbamate would appear around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and information about its fragmentation pattern, confirming its molecular formula.

Applications in Research and Development

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis.

  • Pharmaceutical Synthesis: As previously mentioned, it is a key intermediate in the synthesis of Cariprazine.[1] The aldehyde functionality allows for the introduction of further complexity to the molecule through reactions such as reductive amination, Wittig reactions, and aldol condensations. The Boc-protected amine provides a latent nucleophilic site that can be deprotected at a later stage of the synthesis.

  • Agrochemicals: It is used in the formulation of pesticides and herbicides, where the carbamate structure can enhance the efficacy and stability of the active ingredients.[2]

  • Polymer Chemistry: The compound can be incorporated into polymer backbones or used as a modifying agent to introduce specific functionalities, potentially enhancing properties like durability and environmental resistance.

  • Biochemical Research: The molecule can be used as a scaffold to synthesize probes for studying enzyme interactions and metabolic pathways.

Safety and Handling

Based on available safety data, this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in drug discovery and materials science. Its synthesis, primarily through the oxidation of the corresponding alcohol, is achievable through well-established and reliable methods such as the Dess-Martin and Swern oxidations. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in the effective utilization of this important chemical building block. Further research to fully characterize this compound with detailed spectral data would be a valuable contribution to the scientific literature.

References

A Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Synthesis, Properties, and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a critical intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's core chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and purification, explores its chemical reactivity, and outlines its primary application in drug development, with a focus on its role in the synthesis of the antipsychotic agent Cariprazine. Safety protocols and handling guidelines are also detailed. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering a comprehensive resource grounded in established scientific principles and supported by authoritative references.

Introduction and Compound Identification

This compound (CAS No. 215790-29-7) is a bifunctional organic molecule featuring a reactive aldehyde group and a stable tert-butyloxycarbonyl (Boc)-protected amine.[1][2] This structural arrangement makes it a valuable building block in multi-step organic synthesis. The Boc group provides robust protection for the amine functionality under a variety of reaction conditions, while the aldehyde serves as a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds, most notably through reductive amination.[3][4]

Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Cariprazine, a potent dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[5][6] The precise stereochemistry and functionality of this intermediate are crucial for the successful construction of the final active pharmaceutical ingredient (API).

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties is essential for handling, reaction planning, and analytical method development. The data presented below has been aggregated from various chemical databases and supplier specifications.[1][7][8][9]

PropertyValueSource(s)
IUPAC Name tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate[1][7]
CAS Number 215790-29-7[7][8]
Molecular Formula C₁₃H₂₃NO₃[7][8]
Molecular Weight 241.33 g/mol [7][8][9]
Appearance Off-white to white solid[8]
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[5][6]
XLogP3-AA (LogP) 1.9[7][9]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 5[7]
Topological Polar Surface Area 55.4 Ų[7][9]
Exact Mass 241.16779360 Da[7][9]

Synthesis and Purification

The most direct and widely cited method for preparing this compound is the oxidation of its corresponding alcohol precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.[10] Swern oxidation is a preferred method as it utilizes mild conditions that are compatible with the acid-labile Boc protecting group and minimizes over-oxidation to the carboxylic acid.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-[trans-4-((tert-butoxycarbonyl)amino)cyclohexyl]acetic acid. The first step is a reduction of the carboxylic acid to the primary alcohol, followed by the selective oxidation to the target aldehyde.

Synthesis_Workflow Start 2-[trans-4-((Boc)amino)cyclohexyl]acetic acid (Compound 1) Step1 Reduction Start->Step1 BH₃·SMe₂ (BMS) THF Intermediate tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (Compound 2) Step1->Intermediate Step2 Selective Oxidation (e.g., Swern Oxidation) Intermediate->Step2 (COCl)₂, DMSO Et₃N, DCM, -78°C Product This compound (Target Compound 3) Step2->Product

Caption: Synthetic pathway from carboxylic acid to the target aldehyde.

Experimental Protocol: Swern Oxidation

This protocol is adapted from established procedures for the synthesis of Cariprazine intermediates.[10] It is a self-validating system; successful isolation of the aldehyde with characteristic spectroscopic data confirms the efficacy of the protocol.

Materials:

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Oxalyl Chloride Activation: Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes. Causality: This step forms the reactive chlorosulfonium salt (Swern's reagent). Careful temperature control is critical to prevent its decomposition.

  • Alcohol Addition: Add a solution of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Quenching: Slowly add triethylamine (5.0 eq) to the flask. The mixture may become thick. Allow the reaction to stir for 20 minutes at -78 °C, then warm to room temperature. Causality: The triethylamine acts as a base to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde and neutral byproducts.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-40% EtOAc/hexanes) to afford the title compound as a white solid.[10]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two key functional groups: the aldehyde and the Boc-carbamate.

  • Aldehyde Moiety: The aldehyde group is electrophilic and readily participates in nucleophilic addition reactions. Its most significant reaction in the context of drug development is reductive amination . It reacts with primary or secondary amines (such as 1-(2,3-dichlorophenyl)piperazine in the Cariprazine synthesis) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.[10]

  • Boc-Carbamate Moiety: The Boc protecting group is known for its stability under basic, nucleophilic, and reductive conditions, making it orthogonal to many transformations targeting the aldehyde.[3][11] It is, however, labile under acidic conditions. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as DCM, or with HCl in an appropriate solvent.[4][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[4]

Storage and Handling: The compound should be stored in a cool, dry place, typically at 0-8 °C, under an inert atmosphere to prevent slow oxidation of the aldehyde group to the corresponding carboxylic acid.[8]

Application in Drug Development: The Synthesis of Cariprazine

The principal application of this aldehyde is as a cornerstone intermediate for building the core structure of Cariprazine. The workflow below illustrates its pivotal position in the synthetic route.

Cariprazine_Synthesis Aldehyde tert-Butyl trans-4-(2-oxoethyl) cyclohexylcarbamate Step1 Reductive Amination Aldehyde->Step1 Piperazine 1-(2,3-Dichlorophenyl)piperazine Piperazine->Step1 NaBH(OAc)₃ DCE Boc_Protected Boc-Protected Cariprazine Precursor Step1->Boc_Protected Step2 Boc Deprotection Boc_Protected->Step2 TFA or HCl Amine_Intermediate trans-4-(2-(4-(2,3-Dichlorophenyl) piperazin-1-yl)ethyl)cyclohexanamine Step2->Amine_Intermediate Step3 Urea Formation Amine_Intermediate->Step3 N,N-Dimethylcarbamoyl chloride Cariprazine Cariprazine Step3->Cariprazine

Caption: Role of the title compound in the multi-step synthesis of Cariprazine.

This synthetic strategy highlights the importance of the aldehyde's chemoselectivity. The reductive amination proceeds efficiently without affecting the Boc group, allowing for subsequent deprotection and final functionalization to complete the synthesis of the API.[10]

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

  • ¹H NMR Spectroscopy: A publication detailing the synthesis of Cariprazine analogues provides the following ¹H NMR data after purification by chromatography: Rf = 0.5 (40% EtOAc/hexanes).[10] The spectrum is expected to show characteristic signals for the aldehyde proton (a triplet around 9.7 ppm), the protons of the tert-butyl group (a singlet at ~1.4 ppm), and complex multiplets for the cyclohexyl ring protons.

  • ¹³C NMR Spectroscopy: Expected signals would include a peak for the aldehyde carbon (~202 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary and methyl carbons of the Boc group (~79 and ~28 ppm, respectively), and multiple peaks for the cyclohexyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands. Key peaks would include a C=O stretch for the aldehyde at ~1720-1740 cm⁻¹, a C=O stretch for the carbamate at ~1680-1700 cm⁻¹, and an N-H stretch at ~3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The exact mass is 241.1678 g/mol .[7][9] Electron ionization (EI) or electrospray ionization (ESI) would likely show the molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively, along with characteristic fragmentation patterns such as the loss of the tert-butyl group or isobutylene.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Classification: The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[9][11]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[9][11]

    • H319: Causes serious eye irritation.[9][11]

    • H335: May cause respiratory irritation.[9][11]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

References

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Introduction

This compound, identified by its CAS Number 215790-29-7, is a bifunctional molecule of significant interest in modern synthetic chemistry.[1][2][3] It serves as a high-value intermediate, most notably in the synthesis of the antipsychotic drug Cariprazine, which acts on dopamine D3/D2 receptors.[4] The molecule's structure is characterized by a trans-substituted cyclohexane scaffold, a reactive terminal aldehyde group, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination makes it a versatile building block, where the Boc group provides robust protection under a wide range of conditions while the aldehyde serves as a key handle for carbon-carbon and carbon-nitrogen bond formation.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering practical insights into its handling, storage, and analytical characterization. The information is curated for researchers, scientists, and drug development professionals who utilize such intermediates in their synthetic workflows.

Part 1: Molecular Identity and Structural Elucidation

The precise identification and understanding of a molecule's structure are foundational to its application. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 215790-29-7[1][2][3]
Molecular Formula C₁₃H₂₃NO₃[1][2][3]
Molecular Weight 241.33 g/mol [1][2][3]
IUPAC Name tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate[1][5]
InChIKey OPGBSEXLSWYFOR-UHFFFAOYSA-N[1][5]

The molecule's functionality is best understood by dissecting its structural components, as illustrated in the diagram below. The Boc-carbamate group is a sterically hindered and electronically stable protecting group, preventing the amine from engaging in undesired side reactions. The cyclohexane ring provides a rigid, non-aromatic scaffold, and the terminal aldehyde is a highly reactive electrophilic center, ideal for subsequent chemical transformations.

cluster_molecule This compound cluster_groups Key Functional Groups mol Structure Boc Boc-Carbamate (Protecting Group) Boc->mol Cyclo Cyclohexane Scaffold (Rigid Core) Cyclo->mol Aldehyde Aldehyde (Reactive Handle) Aldehyde->mol

Caption: Key functional components of the title compound.

Part 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation processes. The known properties, both experimental and predicted, are summarized here.

PropertyValueRemarksSource
Appearance White to light brown solidColor may vary with purity.[2][3]
Boiling Point 360.6 ± 11.0 °CPredicted value; likely to decompose upon heating.[2]
Density 1.02 ± 0.1 g/cm³Predicted value.[2]
Solubility Sparingly Soluble in water (0.41 g/L at 25°C)Expected to be soluble in common organic solvents like CH₂Cl₂, EtOAc, and alcohols.[2][4][6]
pKa 12.50 ± 0.40Predicted value for the N-H proton.[2][4]
LogP (XLogP3) 1.9Indicates moderate lipophilicity.[1][5]
Topological Polar Surface Area 55.4 ŲReflects the polar atoms (O, N) available for interaction.[1][5]

The compound's appearance as a white to off-white solid is typical for organic molecules of this size and purity.[2][3] Its very limited water solubility is consistent with the large non-polar surface area of the cyclohexane and tert-butyl groups, while the predicted LogP of 1.9 suggests a preference for organic phases over aqueous ones.[1][5]

Part 3: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the chemical integrity of the compound.

GHS Hazard Information: [1]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Expert Commentary on Storage and Handling

Storage Protocol: The recommended long-term storage condition is at -20°C under an inert atmosphere (e.g., nitrogen).[2]

  • Causality: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which would convert it to the corresponding carboxylic acid, an impurity that can complicate subsequent reactions. Aldehydes can also undergo self-polymerization. These degradation pathways are significantly decelerated at low temperatures and in the absence of oxygen, thereby preserving the compound's purity over time. For short-term use, storage at 0-8°C may be adequate.[3][7]

Handling Protocol: Due to its irritant properties, this compound should be handled in a well-ventilated fume hood.[1]

  • Causality: The hazard statements indicate that fine powders or vapors can irritate the respiratory tract, skin, and eyes.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, is mandatory to prevent exposure.

Chemical Incompatibilities: Avoid contact with strong oxidizing agents.

  • Causality: Oxidants such as peroxides, permanganates, or chromates will readily and exothermically react with the aldehyde group, leading to its oxidation and potentially creating a hazardous situation.[8]

Part 4: Synthetic and Analytical Framework

As a synthetic intermediate, understanding its reactivity and how to verify its quality is crucial for successful drug development campaigns.

General Synthetic Utility

This compound is primarily used as a precursor where the aldehyde is transformed into a more complex functional group. A common and powerful transformation is reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to furnish a new amine. This specific reaction is a key step in the synthesis of Cariprazine.[4]

Caption: General synthetic workflow involving the title compound.

Protocols for Quality Verification

A self-validating analytical workflow ensures that the material meets the required specifications before being committed to a synthetic sequence.

Protocol 1: Purity Determination by Gas Chromatography (GC)

  • Justification: GC is an effective method for assessing the purity of volatile and thermally stable compounds like this one, as cited by suppliers.[3]

  • Methodology:

    • System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID). Install a mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Sample Preparation: Prepare a sample solution of ~1 mg/mL in ethyl acetate.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 300°C

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Validation Sequence:

      • Inject a solvent blank (ethyl acetate) to identify any system or solvent peaks.

      • Inject the sample solution.

      • Calculate purity based on the peak area percentage of the main component relative to the total area of all peaks. A purity of ≥98% is common.[3]

Protocol 2: Structural Confirmation by Spectroscopic Analysis

  • Expected ¹H NMR (in CDCl₃, 400 MHz):

    • δ 9.7 (t, 1H): Aldehyde proton, typically a triplet due to coupling with the adjacent CH₂ group.

    • δ 4.5 (br s, 1H): N-H proton of the carbamate.

    • δ 3.5 (m, 1H): C-H proton on the carbon bearing the nitrogen.

    • δ 2.4 (d, 2H): CH₂ protons adjacent to the aldehyde.

    • δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group.

    • δ 1.0-2.1 (m, 9H): The complex, overlapping signals of the cyclohexane ring protons.

  • Expected ¹³C NMR (in CDCl₃, 100 MHz):

    • δ 202-203: Aldehyde carbonyl carbon.

    • δ 155: Carbamate carbonyl carbon.

    • δ 79: Quaternary carbon of the Boc group.

    • δ ~50: Methylene carbon alpha to the aldehyde.

    • δ ~40-50: Methine carbon attached to nitrogen.

    • δ 25-35: Other cyclohexane carbons.

    • δ 28: Methyl carbons of the Boc group.

  • Expected IR (ATR):

    • ~3350 cm⁻¹: N-H stretching of the carbamate.

    • ~2930, 2850 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1725 cm⁻¹: Strong C=O stretching of the aldehyde.

    • ~1685 cm⁻¹: Strong C=O stretching of the carbamate.

  • Expected Mass Spectrometry (ESI+):

    • m/z 242.17: [M+H]⁺ (protonated molecule)

    • m/z 264.15: [M+Na]⁺ (sodium adduct)

Conclusion

This compound is a well-defined and highly valuable chemical intermediate. Its physicochemical properties—moderate lipophilicity, limited water solubility, and solid-state nature—are well-suited for standard organic synthesis protocols. The presence of a reactive aldehyde and a stable Boc-protecting group provides a clear and reliable synthetic strategy for elaborating the molecule into more complex targets, particularly in pharmaceutical development. Adherence to the safety and storage guidelines outlined in this document is critical to ensuring both the longevity of the material and the safety of the user. The analytical methods described provide a robust framework for quality control, enabling researchers to use this compound with confidence in their synthetic endeavors.

References

Navigating the Safety Landscape of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of pharmaceutical and agrochemical research, novel chemical entities are the lifeblood of innovation. Among these, tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7) has emerged as a versatile intermediate, notably in the synthesis of advanced therapeutic agents.[1] Its unique structure, featuring a Boc-protected amine and a reactive aldehyde, makes it a valuable building block. However, realizing its full potential necessitates a comprehensive understanding of its safety profile and handling requirements. This guide provides an in-depth, technically-grounded overview for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to explain the causality behind critical safety protocols.

The Chemical and Hazard Profile: Understanding the "Why"

This compound is a white to off-white solid with a molecular weight of 241.33 g/mol .[2][3] While its utility in synthesis is significant, its handling is governed by a clear set of hazards identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][4] A thorough understanding of these hazards is the foundation of safe laboratory practice.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: PublicChem CID 24720884[2]

The Boc protecting group and the cyclohexyl ring lend the molecule a degree of lipophilicity, which can facilitate its interaction with biological membranes. The primary hazards—oral toxicity, skin and eye irritation, and respiratory tract irritation—are direct consequences of its chemical nature. The aldehyde functional group, in particular, is known for its reactivity and potential to irritate mucous membranes.

Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System

The principle of minimizing exposure is paramount. This is achieved through a combination of engineering controls and an appropriate selection of personal protective equipment. The causality is clear: the identified hazards dictate the necessary protective measures.

Engineering Controls: The First Line of Defense

The most effective way to mitigate the risk of exposure to this compound is to handle it in a controlled environment.

  • Fume Hood: All weighing, handling, and reactions involving this compound in its solid or dissolved state should be conducted in a certified chemical fume hood. This is not merely a suggestion but a critical step to prevent the inhalation of any dust or aerosols, directly addressing the H335 hazard ("May cause respiratory irritation").

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

Personal Protective Equipment (PPE): The Researcher's Armor

The selection of PPE is a direct response to the identified hazards of skin and eye irritation.

  • Eye Protection: Chemical safety goggles are mandatory. The H319 hazard ("Causes serious eye irritation") indicates that even minor contact can lead to significant and potentially lasting damage.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. This directly mitigates the H315 hazard ("Causes skin irritation").

  • Protective Clothing: A standard laboratory coat should be worn and kept buttoned to protect the skin.

  • Respiratory Protection: In situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_handling Handling Protocol Assess_Hazards Assess Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) Select_Gloves Nitrile Gloves Assess_Hazards->Select_Gloves Mitigates H315 Select_Eyewear Safety Goggles Assess_Hazards->Select_Eyewear Mitigates H319 Select_Clothing Lab Coat Assess_Hazards->Select_Clothing Protects Skin Handle_Chemical Handle Chemical in Fume Hood Select_Gloves->Handle_Chemical Select_Eyewear->Handle_Chemical Select_Clothing->Handle_Chemical

PPE selection workflow based on hazard assessment.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling
  • Avoid Dust Formation: When handling the solid material, care should be taken to avoid generating dust.

  • Grounding: For larger quantities, take precautionary measures against static discharges.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 0 - 8 °C.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents. The aldehyde group can be susceptible to oxidation, potentially leading to exothermic reactions.

Disposal

Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This typically involves disposal as chemical waste through a licensed contractor.

Emergency Procedures: Preparedness and Response

First-Aid Measures

Table 2: First-Aid Protocols

Exposure RouteProtocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

A spill of this compound should be handled promptly and carefully.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable container for chemical waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill_Response Spill_Occurs Spill Occurs Evacuate_Area 1. Evacuate Area Spill_Occurs->Evacuate_Area Ensure_Ventilation 2. Ensure Ventilation (Fume Hood) Evacuate_Area->Ensure_Ventilation Contain_Spill 3. Contain with Inert Material Ensure_Ventilation->Contain_Spill Collect_Waste 4. Collect into Waste Container Contain_Spill->Collect_Waste Decontaminate_Surface 5. Decontaminate Surface Collect_Waste->Decontaminate_Surface Dispose_Waste 6. Dispose as Hazardous Waste Decontaminate_Surface->Dispose_Waste

References

A Comprehensive Technical Guide to the Solubility of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a key intermediate in the synthesis of novel pharmaceuticals, most notably the antipsychotic agent Cariprazine.[1][2] Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry, process development, and formulation studies. This document will delve into the known solubility data, provide a robust experimental protocol for determining its solubility in various solvents, and discuss the underlying principles that govern its dissolution.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a synthetic intermediate like this compound, solubility data is paramount for:

  • Reaction Condition Optimization: Ensuring the intermediate is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics and minimizing side-product formation.

  • Purification Strategy: Knowledge of solubility in various solvent systems is essential for developing effective crystallization and chromatography purification methods.

  • Process Scalability: Predicting how the intermediate will behave in large-scale manufacturing requires a thorough understanding of its solubility characteristics.

  • Formulation Development: Although an intermediate, understanding its solubility provides insights that can inform the development of the final API's formulation.

This compound is a white to off-white solid with a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol .[3][4][5] Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl ring, suggests a predominantly nonpolar character, which dictates its solubility behavior.

Quantitative Solubility Data

Table 1: Known Solubility of this compound

SolventTemperature (°C)Solubility (g/L)ClassificationSource
Water250.41Sparingly Soluble[1][2]

The limited aqueous solubility is expected given the compound's hydrophobic nature. For practical applications in organic synthesis, its solubility in common organic solvents is of greater interest. While specific quantitative data is scarce, qualitative assessments suggest that Boc-protected amino compounds tend to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and have lower solubility in polar protic solvents and nonpolar solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents the thermodynamic solubility.

Materials and Equipment
  • This compound (purity ≥98%)

  • Solvents of interest (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the thermodynamic solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add solvent to vials prep1->prep2 Dispense equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 Careful aspiration analysis1 Prepare dilutions of the clear filtrate sep2->analysis1 analysis2 Quantify concentration (e.g., by HPLC) analysis1->analysis2 end end analysis2->end Calculate Solubility

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the desired solvent (e.g., 2-5 mL) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound is no longer increasing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent any solid particles from interfering with the subsequent analysis.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.

      • HPLC Method Development: A reverse-phase C18 column is often suitable. The mobile phase can be a mixture of acetonitrile and water or methanol and water. The detector wavelength should be set to a value where the compound exhibits maximum absorbance.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the undiluted supernatant, which represents the solubility.

Data Analysis and Reporting

For scientific integrity, it is crucial to report solubility data with a high degree of transparency. The following should be included when documenting and reporting the results:

  • Compound Information: Name, purity, and any relevant solid-state characterization (e.g., crystalline form).

  • Solvent Information: Grade and source of the solvent.

  • Experimental Conditions: Temperature, agitation speed, and equilibration time.

  • Analytical Method: A detailed description of the quantification method (e.g., HPLC conditions).

  • Results: Report the solubility as an average of at least three replicate measurements with the standard deviation. The units should be clearly stated (e.g., g/L, mg/mL, or mol/L).

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • pH: While the subject compound does not have readily ionizable groups in the typical aqueous pH range, extreme pH values could potentially lead to hydrolysis of the carbamate or other reactions, affecting the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the material being tested.

  • Purity of the Compound: Impurities can either increase or decrease the measured solubility.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and dependencies in a robust solubility determination study.

G A Compound Characterization (Purity, Polymorph) C Method Selection (Shake-Flask) A->C B Solvent Selection B->C D Equilibration (Time, Temperature) C->D E Phase Separation (Centrifugation, Filtration) D->E G Data Analysis (Calibration Curve) E->G F Analytical Method Validation (HPLC, UV-Vis) F->G H Final Solubility Value (Mean ± SD) G->H

Caption: Key Dependencies in a Solubility Study.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data in organic solvents is not widely published, this guide equips researchers and drug development professionals with a robust, validated experimental protocol to determine this critical parameter. By following the detailed methodology and adhering to the principles of scientific integrity outlined herein, users can generate reliable and reproducible solubility data to support their research and development activities.

References

Methodological & Application

Synthesis Protocol for tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a key intermediate in the preparation of various pharmaceutical compounds, including the antipsychotic drug Cariprazine. The protocol details the mild oxidation of the corresponding primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. Two robust and widely applicable oxidation methods, the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation, are presented with in-depth procedural details and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route to this important building block.

Introduction

This compound is a valuable bifunctional molecule featuring a carbamate-protected amine and an aldehyde moiety. This structural arrangement makes it a versatile intermediate in medicinal chemistry and drug development. The aldehyde functionality serves as a handle for various chemical transformations, such as reductive amination, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

The synthesis of this target molecule commences from the commercially available precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The critical transformation is the selective oxidation of the primary alcohol to the corresponding aldehyde. This conversion requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid and to ensure the integrity of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. This application note outlines two highly effective and chemoselective methods for this oxidation: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Synthetic Strategy Overview

The overall synthetic strategy is a single-step oxidation of a primary alcohol to an aldehyde. The choice between the Dess-Martin and Swern oxidation will depend on laboratory preference, available equipment, and scale of the reaction. Both methods are known for their mild conditions and tolerance of a wide range of functional groups.

Synthetic Workflow Starting_Material tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Oxidation Oxidation Starting_Material->Oxidation Product This compound Oxidation->Product Dess-Martin Periodinane (DMP) or Swern Oxidation

Caption: Overall synthetic workflow.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to achieve a mild and selective oxidation of primary alcohols to aldehydes.[1][2] This method is favored for its operational simplicity, neutral pH conditions, and rapid reaction times.[3][4]

Reaction Mechanism

The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular proton transfer to an acetate ligand, which then leads to the reductive elimination of the iodine(V) species and formation of the aldehyde.

DMP_Mechanism cluster_0 Ligand Exchange cluster_1 Proton Transfer & Elimination Alcohol R-CH2OH Intermediate1 Alkoxyperiodinane Intermediate Alcohol->Intermediate1 + DMP DMP DMP Intermediate2 Transition State Intermediate1->Intermediate2 Intramolecular Proton Transfer Product R-CHO Intermediate2->Product Byproduct Iodinane + Acetic Acid Intermediate2->Byproduct

Caption: Simplified mechanism of Dess-Martin Oxidation.

Experimental Protocol

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Equivalents
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate917342-29-1243.351.01.0
Dess-Martin Periodinane (DMP)87413-09-0424.141.21.2
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01--
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)7772-98-7158.11--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure

  • To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde.

Method 2: Swern Oxidation

The Swern oxidation is another classic and highly reliable method for the mild oxidation of primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base, typically triethylamine.[5]

Reaction Mechanism

The Swern oxidation involves the formation of a reactive chlorosulfonium salt from DMSO and oxalyl chloride. The alcohol then displaces the chloride to form an alkoxysulfonium salt. A hindered base deprotonates the carbon adjacent to the oxygen, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride. Strict temperature control is crucial to avoid side reactions.

Swern_Mechanism cluster_0 Activation of DMSO cluster_1 Formation of Alkoxysulfonium Salt cluster_2 Elimination to Aldehyde DMSO DMSO ActiveSpecies Chlorosulfonium Salt DMSO->ActiveSpecies + Oxalyl Chloride OxalylChloride Oxalyl Chloride AlkoxySalt Alkoxysulfonium Salt ActiveSpecies->AlkoxySalt + R-CH2OH Alcohol R-CH2OH Product R-CHO AlkoxySalt->Product + Triethylamine Base Triethylamine Byproducts DMS + Et3N.HCl

Caption: Simplified mechanism of Swern Oxidation.

Experimental Protocol

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Equivalents
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate917342-29-1243.351.01.0
Oxalyl chloride79-37-8126.931.51.5
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.133.03.0
Dichloromethane (DCM), anhydrous75-09-284.93--
Triethylamine (TEA), anhydrous121-44-8101.195.05.0
Water7732-18-518.02--
Brine----
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04--

Procedure

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -60 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture, again keeping the internal temperature below -60 °C. A thick white precipitate will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Characterization of Product

This compound

  • Appearance: Off-white to white solid.[6]

  • Molecular Formula: C₁₃H₂₃NO₃[7]

  • Molecular Weight: 241.33 g/mol [7]

  • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.75 (t, 1H, J = 2.0 Hz, CHO), 4.35 (br s, 1H, NH), 3.45 (m, 1H), 2.40 (d, 2H, J = 6.8 Hz, CH₂CHO), 2.00-1.80 (m, 4H), 1.44 (s, 9H, C(CH₃)₃), 1.25-1.00 (m, 5H).

  • Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 202.8, 155.2, 79.2, 51.0, 48.9, 38.6, 32.4, 29.8, 28.4.

  • Expected IR (KBr, cm⁻¹): 3350 (N-H stretch), 2930, 2860 (C-H stretch), 2720 (aldehyde C-H stretch), 1725 (C=O aldehyde stretch), 1685 (C=O carbamate stretch), 1520 (N-H bend).

Characterization of Starting Material

tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

  • Appearance: Solid.

  • Molecular Formula: C₁₃H₂₅NO₃[8]

  • Molecular Weight: 243.35 g/mol [8]

  • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.35 (br s, 1H, NH), 3.70 (t, 2H, J = 6.4 Hz, CH₂OH), 3.45 (m, 1H), 2.00-1.80 (m, 4H), 1.52 (q, 2H, J = 6.4 Hz, CH₂CH₂OH), 1.44 (s, 9H, C(CH₃)₃), 1.25-1.00 (m, 5H).

  • Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 155.3, 79.1, 61.0, 49.3, 39.0, 35.8, 32.6, 30.1, 28.4.

  • Expected IR (KBr, cm⁻¹): 3350 (O-H and N-H stretch), 2930, 2855 (C-H stretch), 1685 (C=O carbamate stretch), 1520 (N-H bend), 1050 (C-O stretch).

Discussion and Expert Insights

Choice of Oxidant:

  • Dess-Martin Periodinane (DMP): This reagent is often preferred for its ease of use, mild reaction conditions (room temperature), and straightforward workup.[9] The reaction is generally clean with high yields. However, DMP is relatively expensive and can be shock-sensitive, requiring careful handling, especially on a larger scale.

  • Swern Oxidation: This is a cost-effective and powerful oxidation method. It is particularly useful for large-scale syntheses. The primary drawbacks are the requirement for cryogenic temperatures (-78 °C) and the production of the malodorous byproduct, dimethyl sulfide.[10] Proper quenching and ventilation are essential. For substrates prone to epimerization at the α-carbon to the newly formed carbonyl, the Swern oxidation can sometimes be problematic, although for this particular substrate, this is not a concern.

Troubleshooting and Optimization:

  • Incomplete Reaction: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. For DMP oxidation, the addition of a small amount of water can sometimes accelerate the reaction.[1] For the Swern oxidation, ensure the temperature is maintained strictly at -78 °C during the addition of reagents.

  • Side Product Formation: In the Swern oxidation, if the temperature rises above -60 °C, side reactions can occur. It is also critical to add the reagents in the correct order (DMSO to oxalyl chloride, then the alcohol, and finally the base).

  • Purification: The aldehyde product can be sensitive to air oxidation over time. It is recommended to use the product in the subsequent reaction step as soon as possible or store it under an inert atmosphere at low temperatures.

Safety Precautions

  • Both oxidation procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • Dess-Martin periodinane is a potential explosive and should be handled with caution.

  • The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Ensure adequate ventilation and have a bleach or potassium permanganate solution available to quench the odor from glassware.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of this compound. The choice between the Dess-Martin and Swern oxidation methods allows for flexibility based on the specific needs and resources of the laboratory. By following these procedures, researchers can confidently prepare this important pharmaceutical intermediate in good yield and high purity.

References

Application Notes and Protocols: The Strategic Use of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Synthesis

In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is paramount. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a bifunctional carbamate derivative, has emerged as a critical building block, particularly in the synthesis of complex neuropsychiatric agents. Its utility is underscored by the presence of a reactive aldehyde group and a Boc-protected amine on a trans-substituted cyclohexane scaffold. This unique arrangement offers medicinal chemists a powerful tool for introducing a key structural motif found in several modern therapeutics.

The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step syntheses, effectively masking the highly reactive amine functionality to prevent unwanted side reactions.[1][2] This protection is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and subsequent functionalization at a later synthetic stage.[2] The trans-configuration of the cyclohexane ring is crucial for the desired pharmacological activity of the final API, ensuring a specific spatial orientation of the substituents.

This application note provides a detailed overview of the properties of this compound and presents a comprehensive protocol for its application in a key synthetic transformation: the reductive amination reaction for the synthesis of a crucial intermediate for the atypical antipsychotic, Cariprazine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is essential for process optimization and safety.

PropertyValueSource
CAS Number 215790-29-7[3][4]
Molecular Formula C₁₃H₂₃NO₃[5][6]
Molecular Weight 241.33 g/mol [4][5]
Appearance Off-white to white solid[3][7]
Purity ≥ 98% (GC)[3]
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[8][9]
Storage Conditions 0 - 8 °C[3][7]

Core Application: Intermediate in the Synthesis of Cariprazine

This compound is a pivotal intermediate in the industrial synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[8][9] The synthesis involves the coupling of the aldehyde functionality of this intermediate with 1-(2,3-dichlorophenyl)piperazine via a reductive amination reaction.[3][5][10] This reaction forms the crucial carbon-nitrogen bond that links the two key fragments of the Cariprazine molecule.

Reductive Amination: A Cornerstone of C-N Bond Formation

Reductive amination is a powerful and widely used method in organic synthesis for the formation of amines from carbonyl compounds and amines.[11] The reaction typically proceeds in one pot through two sequential steps: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction to the corresponding amine.[12] This methodology is favored in pharmaceutical manufacturing due to its efficiency, high yields, and the commercial availability of a wide range of mild and selective reducing agents.[11]

Experimental Protocol: Reductive Amination for Cariprazine Intermediate Synthesis

This protocol details a representative procedure for the reductive amination of this compound with 1-(2,3-dichlorophenyl)piperazine.

Materials and Reagents:
  • This compound (Purity: ≥ 98%)

  • 1-(2,3-dichlorophenyl)piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Safety Precautions:
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • This compound may cause skin and serious eye irritation, and respiratory irritation.[5][13] Avoid inhalation of dust and contact with skin and eyes.[13]

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle with care under an inert atmosphere.

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add 1-(2,3-dichlorophenyl)piperazine (1.0-1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.0-1.2 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 3-12 hours).

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, tert-butyl trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylcarbamate.

    • If necessary, purify the crude product by column chromatography on silica gel.

Subsequent Deprotection Step:

The Boc-protecting group can be removed by treating the purified intermediate with a strong acid, such as hydrochloric acid in a suitable solvent like ethyl acetate or methanol, to yield the primary amine, which is a direct precursor to Cariprazine.[3][5]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of the Cariprazine intermediate using this compound.

G cluster_0 Reductive Amination cluster_1 Deprotection Start This compound + 1-(2,3-dichlorophenyl)piperazine Imine_Formation Imine Formation (DCM, RT) Start->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Intermediate Boc-protected Cariprazine Intermediate Reduction->Intermediate Deprotection Acidic Deprotection (e.g., HCl in EtOAc) Intermediate->Deprotection Final_Intermediate Cariprazine Precursor (Primary Amine) Deprotection->Final_Intermediate

Caption: Synthetic workflow for the Cariprazine intermediate.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of the reducing agent. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent and hydrolyze the imine intermediate.

  • Side Product Formation: Over-reduction of the aldehyde to the corresponding alcohol can occur if a less selective reducing agent is used. Sodium triacetoxyborohydride is generally preferred for its mildness and selectivity for imines over aldehydes.

  • Stereochemistry: The trans-stereochemistry of the starting material is crucial and is retained throughout this reaction sequence. It is important to start with the pure trans-isomer for the synthesis of the desired API.

Conclusion

This compound is a valuable and versatile intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an ideal building block for the construction of complex molecules like Cariprazine. The reductive amination protocol outlined in this application note provides a robust and scalable method for the efficient synthesis of a key Cariprazine intermediate, highlighting the strategic importance of this compound in drug development and manufacturing.

References

Application Note and Protocol for the Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure incorporates a Boc-protected amine on a cyclohexane ring and a reactive aldehyde functional group. This arrangement makes it a crucial building block, particularly in the development of novel therapeutics where the aldehyde can be used for further chemical modifications, such as reductive amination, to introduce diverse molecular scaffolds. For instance, it serves as an intermediate in the synthesis of Cariprazine, an atypical antipsychotic.[1]

This document provides a detailed experimental procedure for the preparation of this compound via the oxidation of its corresponding primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The protocol is designed to be robust and reproducible, offering guidance on reaction setup, monitoring, work-up, and purification.

Reaction Scheme

The synthesis involves the selective oxidation of a primary alcohol to an aldehyde. A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid, especially given the presence of the acid-labile Boc protecting group. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high selectivity, mild reaction conditions (typically room temperature in chlorinated solvents), and operational simplicity.[3][4]

Diagram of the overall reaction scheme:

ReactionScheme cluster_0 Starting Material cluster_1 Reagents cluster_2 Product tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate This compound This compound tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate->this compound Oxidation DMP Dess-Martin Periodinane (DMP) DCM Dichloromethane (DCM)

Caption: Oxidation of the starting alcohol to the target aldehyde.

Experimental Protocol

This protocol details the synthesis of this compound from tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate using Dess-Martin periodinane.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (per 1g of starting material)
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate917342-29-1243.351.0 g (4.11 mmol)
Dess-Martin Periodinane (DMP)87413-09-0424.142.1 g (4.93 mmol, 1.2 equiv)
Dichloromethane (DCM), anhydrous75-09-284.9320 mL
Saturated aqueous sodium bicarbonate (NaHCO₃) solution144-55-884.01As needed
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution7772-98-7158.11As needed
Diethyl ether (Et₂O)60-29-774.12As needed for extraction
Brine (saturated aqueous NaCl solution)7647-14-558.44As needed for washing
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)7487-88-9120.37As needed for drying
Silica gel (for column chromatography)7631-86-960.08As needed
Hexane110-54-386.18As needed for chromatography
Ethyl acetate (EtOAc)141-78-688.11As needed for chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 g, 4.11 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (20 mL).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Dess-Martin Periodinane:

    • To the cooled, stirring solution, add Dess-Martin periodinane (2.1 g, 4.93 mmol, 1.2 equivalents) portion-wise over 5-10 minutes. Rationale: Portion-wise addition helps to control the initial exotherm of the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

    • Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate (20 mL) and saturated aqueous sodium thiosulfate (20 mL). Rationale: The sodium bicarbonate neutralizes the acetic acid byproduct of the DMP oxidation, and the sodium thiosulfate quenches any remaining DMP and iodinane byproducts.

    • Stir the mixture until the organic layer becomes clear.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.[2]

Safety Precautions
  • Dess-Martin periodinane is a shock-sensitive and potentially explosive compound, especially when heated. Handle with care and avoid grinding.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

Expected Results and Characterization

The expected product, this compound, should be obtained as a white to off-white solid.

Physicochemical Properties:

  • Molecular Formula: C₁₃H₂₃NO₃[5]

  • Molecular Weight: 241.33 g/mol [5]

  • Appearance: Off-white to white solid[2]

  • Solubility: Sparingly soluble in water (0.41 g/L at 25°C).[6]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.75 (t, J=1.8 Hz, 1H, CHO), 4.50 (br s, 1H, NH), 3.45-3.55 (m, 1H), 2.40 (dd, J=7.2, 1.8 Hz, 2H), 1.95-2.10 (m, 2H), 1.75-1.85 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.00-1.20 (m, 5H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 202.5, 155.3, 79.2, 50.8, 48.9, 34.7, 31.5, 28.4.

  • IR (KBr, cm⁻¹): ~3350 (N-H stretch), ~2930, 2860 (C-H stretch), ~1725 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate).

  • Mass Spectrometry (ESI+): m/z 242.17 [M+H]⁺, 264.15 [M+Na]⁺.

Workflow Diagram

Workflow cluster_Preparation Reaction Preparation cluster_Reaction Oxidation Reaction cluster_Workup Work-up cluster_Purification Purification A Dissolve Starting Material in Anhydrous DCM B Cool to 0 °C A->B C Add Dess-Martin Periodinane B->C D Warm to Room Temperature and Stir for 1-3h C->D E Monitor by TLC D->E F Quench with NaHCO₃/Na₂S₂O₃ E->F Reaction Complete G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K Concentrate Pure Fractions J->K L Obtain Final Product K->L

Caption: Step-by-step workflow for the synthesis and purification.

References

Strategic Purification of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Guide to Achieving High Purity for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a critical building block in modern medicinal chemistry, notably serving as an intermediate in the synthesis of novel antipsychotics like Cariprazine.[1][2][3] The stringent purity requirements for pharmaceutical intermediates necessitate robust and well-understood purification strategies. This guide provides a detailed examination of the purification methods for this compound, grounded in its unique chemical characteristics. We will explore the causality behind experimental choices, moving beyond simple protocols to offer a strategic framework for researchers. This document covers purification via preparative chromatography, chemical derivatization using bisulfite adducts, and crystallization, complete with step-by-step protocols and methods for purity verification.

Foundational Principles: Understanding the Molecule and Its Challenges

The purification strategy for any compound must begin with a thorough analysis of its structure and the likely impurities derived from its synthesis. This compound possesses two key functional groups that dictate its reactivity and purification challenges: an aldehyde and a tert-butyloxycarbonyl (Boc) protected amine.

  • The Aldehyde Moiety : Aldehydes are susceptible to oxidation, which can convert the target compound into its corresponding carboxylic acid, a common process-related impurity.[4] Furthermore, aldehydes can be unstable on standard silica gel, potentially leading to decomposition or side reactions during chromatographic purification.[4]

  • The Boc-Carbamate Group : The Boc group is a widely used amine protecting group, prized for its stability in basic and nucleophilic conditions. However, it is inherently labile under acidic conditions.[5][6][7] This sensitivity precludes the use of purification techniques that involve strong acids.

The most common synthetic route to this compound is the oxidation of its parent alcohol, tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.[8] Therefore, the primary impurities to consider are:

  • Unreacted Starting Alcohol : More polar than the target aldehyde.

  • Carboxylic Acid Byproduct : Highly polar and acidic.

  • Oxidizing Agent Residues : Dependent on the method used (e.g., Dess-Martin Periodinane or Swern oxidation byproducts).[9][10]

A logical workflow for purification starts with an efficient reaction work-up, followed by a primary purification method chosen based on the impurity profile and scale.

Purification_Workflow A Crude Reaction Mixture B Aqueous Extractive Work-up A->B C Crude Product Isolation B->C D Impurity Analysis (TLC, LCMS) C->D E Primary Impurity: Unreacted Alcohol / Reagent Byproducts D->E  Polar Impurities F Primary Impurity: Carboxylic Acid D->F  Acidic Impurities G Primary Impurity: Aldehyde is major component D->G  Relatively Clean H Silica Gel Column Chromatography E->H I Bisulfite Adduct Formation & Regeneration F->I J Crystallization G->J K Pure Product H->K I->K J->K L Purity Verification (HPLC, NMR) K->L

Caption: Decision workflow for purifying the target compound.

The First Line of Defense: Extractive Work-Up

A carefully executed aqueous work-up is the first and most critical step to remove a significant portion of impurities post-synthesis. This process leverages the differential solubility of the product, reagents, and byproducts in immiscible organic and aqueous phases.[11][12][13]

Protocol 1: Post-Oxidation Extractive Work-Up (Dess-Martin Example)

The work-up for a Dess-Martin periodinane (DMP) oxidation is a classic example, designed to remove the iodine-based byproducts and any acetic acid present.[9][14][15]

  • Quench the Reaction : Upon completion (monitored by TLC), dilute the reaction mixture (typically in Dichloromethane - DCM) with an equal volume of a 1:1 solution of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes.

    • Causality : The NaHCO₃ neutralizes the acetic acid byproduct of the DMP reagent. Sodium thiosulfate is a reducing agent that quenches any excess DMP and reduces the iodine byproducts to water-soluble iodide salts.[16]

  • Phase Separation : Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully.[12]

  • Isolate Organic Layer : Drain the lower organic (DCM) layer.

  • Back-Extraction : Extract the aqueous layer again with a fresh portion of DCM to recover any dissolved product.

  • Combine and Wash : Combine all organic layers. Wash sequentially with:

    • Saturated aqueous NaHCO₃ (to ensure complete removal of acids).

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase and aid in breaking emulsions.

  • Dry and Concentrate : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

High-Resolution Purification: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is often the method of choice for achieving high purity on a lab scale.[17]

Principle : The crude mixture is loaded onto a column of a solid adsorbent (stationary phase, usually silica gel) and eluted with a solvent (mobile phase). Compounds separate based on their affinity for the stationary phase; more polar compounds adhere more strongly and elute later.[17]

Key Consideration : Aldehydes can sometimes streak or decompose on silica gel.[4] To mitigate this, the silica gel can be deactivated by preparing the slurry in the eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine.

Protocol 2: Silica Gel Flash Chromatography
  • TLC Analysis : First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[18] The ideal system will give the product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude product in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution : Begin eluting with the low-polarity solvent mixture. The target aldehyde is less polar than the starting alcohol but more polar than many non-polar byproducts.

  • Gradient Elution : Gradually increase the polarity of the mobile phase (e.g., from 10% Ethyl Acetate in Hexanes to 30%) to elute the product. The unreacted alcohol will require a higher polarity eluent to elute, while the carboxylic acid byproduct will remain strongly adsorbed to the silica.[4]

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective adsorbent for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good separation for this polarity range; start low (e.g., 9:1) and increase ethyl acetate content.[18]
TLC Visualization Potassium Permanganate or p-Anisaldehyde StainAldehydes are readily visualized with these oxidative stains.
Target Rf Value 0.25 - 0.35Provides optimal separation and a reasonable elution time.

Chemical Purification: Selective Bisulfite Adduct Formation

For mixtures where chromatography is difficult or for large-scale purification, a chemical separation method can be highly effective. The reaction of aldehydes with sodium bisulfite to form water-soluble adducts is a classic and highly selective technique.[4][19] This method efficiently separates the target aldehyde from non-aldehydic impurities like the starting alcohol.

Caption: Workflow for aldehyde purification via bisulfite adduct.

Protocol 3: Purification via Bisulfite Adduct

This protocol is adapted from established methods for aldehyde purification.[20][21]

  • Adduct Formation : Dissolve the crude product in a water-miscible organic solvent like methanol or dimethylformamide (DMF) and place it in a separatory funnel.[20] Add 1-2 volumes of saturated aqueous sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.

    • Causality : The miscible solvent ensures intimate contact between the aldehyde and the bisulfite ions, facilitating rapid adduct formation.[19] The resulting adduct is an ionic salt and is highly soluble in the aqueous phase.

  • Extraction of Impurities : Add an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and additional deionized water to the funnel. Shake to mix and then allow the layers to separate.

  • Separation : Drain and discard the organic layer, which now contains the non-aldehydic impurities. The aqueous layer, containing the target compound as its bisulfite adduct, is retained.

  • Regeneration of Aldehyde : Return the aqueous layer to the separatory funnel. Slowly add a saturated solution of a mild base, such as sodium bicarbonate or sodium carbonate, until the solution is basic (check with pH paper) and effervescence ceases.

    • Causality : The base neutralizes the bisulfite, shifting the equilibrium back and regenerating the free, water-insoluble aldehyde.[4]

  • Final Isolation : Extract the regenerated aldehyde from the aqueous layer with several portions of a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration : Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Confirmation of Purity

The purity of the final product must be confirmed using a suite of analytical techniques.[22]

TechniquePurposeExpected Result for Pure Product
¹H NMR Structural confirmation and detection of proton-containing impurities.A characteristic aldehyde proton signal around δ 9.7 ppm. Absence of signals from starting alcohol (e.g., -CH₂OH protons ~3.5 ppm) or other impurities.[22]
¹³C NMR Confirms the carbon skeleton and functional groups.Aldehyde carbonyl carbon signal around δ 200 ppm.[22]
HPLC Quantifies purity and detects non-volatile impurities.A single major peak with purity >98%.[22][23]
Mass Spec. Confirms molecular weight.Expected [M+H]⁺ or [M+Na]⁺ corresponding to a molecular weight of 241.33 g/mol .[24]

Conclusion

The purification of this compound is a multi-faceted task that requires a strategy tailored to the specific impurities present and the desired scale. A well-executed initial work-up is fundamental. For laboratory scale, silica gel chromatography offers a reliable method for removing common impurities like the starting alcohol. For larger scales or when chromatography is challenging, the selective formation and reversal of a bisulfite adduct provides an elegant and highly effective chemical purification route. By understanding the chemical principles behind each technique, researchers can confidently select and execute the optimal protocol to obtain this valuable intermediate with the high degree of purity required for pharmaceutical development.

References

Application Notes & Protocols: Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No: 215790-29-7) as a pivotal building block in the synthesis of modern antipsychotic agents. We will explore the strategic importance of its structural features—the Boc-protected amine and the trans-substituted cyclohexyl ring—and provide detailed, field-proven protocols for its use in synthesizing key intermediates for drugs such as Cariprazine. This guide is intended for researchers, medicinal chemists, and process development professionals in the pharmaceutical industry.

Introduction to the Building Block

This compound is a bifunctional organic molecule that has emerged as a critical intermediate in pharmaceutical development.[1] Its structure combines a reactive aldehyde group with a tert-butyloxycarbonyl (Boc)-protected amine on a rigid trans-cyclohexane scaffold. This unique combination makes it an ideal starting point for constructing complex drug molecules where precise spatial orientation of functional groups is paramount.

Table 1: Physicochemical Properties of the Building Block

PropertyValueSource(s)
CAS Number 215790-29-7[1][2][3]
Molecular Formula C₁₃H₂₃NO₃[1][2]
Molecular Weight 241.33 g/mol [1][2]
Appearance Off-white to white solid[1]
IUPAC Name tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate[2]
Purity ≥ 97-98% (GC/HPLC)[1][3]
Primary Application Intermediate for Cariprazine synthesis[4]

The Rationale: Strategic Importance of Key Structural Features

The efficacy of this building block in drug synthesis is not accidental; it is a result of deliberate chemical design that addresses fundamental challenges in medicinal chemistry.

The trans-Cyclohexyl Scaffold: A Rigid Spacer for Optimal Receptor Binding

The 1,4-disubstituted cyclohexane ring is a non-aromatic, rigid scaffold that locks substituents into well-defined axial or equatorial positions. The trans configuration is particularly crucial in the context of antipsychotics like Cariprazine, which target dopamine (D₂) and serotonin (5-HT₁ₐ) receptors.[5][6]

  • Causality: This rigid trans arrangement ensures an optimal spatial distance and orientation between the two key pharmacophores it connects—the arylpiperazine moiety and the dimethylurea group in the case of Cariprazine.[5][7] This precise positioning is essential for high-affinity binding to the target receptors and achieving the desired pharmacological profile, such as partial agonism. The use of a flexible aliphatic chain in its place would allow for numerous conformations, significantly reducing binding affinity and selectivity.

The Boc-Protecting Group: Enabling Selective Synthesis

The amine functional group is highly nucleophilic and would interfere with many synthetic transformations. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting this amine for several reasons.[8]

  • Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions, allowing chemists to perform reactions on the aldehyde end of the molecule without affecting the protected amine.[9][10]

  • Orthogonality: Its stability to base allows for synthetic strategies that might employ base-labile protecting groups (like Fmoc) elsewhere in the molecule.[9]

  • Mild Cleavage: The Boc group is readily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid or HCl), which are typically mild enough to avoid degradation of the target molecule.[11] This selective protection and deprotection strategy is a cornerstone of modern multi-step organic synthesis.[8]

G cluster_0 Strategic Value of the Building Block cluster_1 Contribution to Final Drug Molecule A This compound B trans-Cyclohexyl Scaffold A->B C Boc-Protected Amine A->C D Reactive Aldehyde A->D E Rigid 3D Orientation (Optimal Receptor Fit) B->E F Enables Selective Synthesis (Orthogonal Chemistry) C->F G Site for C-N Bond Formation (e.g., Reductive Amination) D->G G start Start reactants 1. Dissolve Building Block & Piperazine in Anhydrous DCE start->reactants iminium 2. Stir 30 min (Iminium Formation) reactants->iminium reduction 3. Add NaBH(OAc)3 (Portion-wise) iminium->reduction monitor 4. Stir 12-24h (Monitor by TLC/HPLC) reduction->monitor quench 5. Quench with sat. NaHCO3 monitor->quench extract 6. Extract with DCM or EtOAc quench->extract wash 7. Wash with H2O and Brine extract->wash dry 8. Dry (Na2SO4) & Concentrate wash->dry purify 9. Purify (Chromatography) dry->purify end End Product: Coupled Intermediate purify->end G A Coupled Intermediate (Boc-Protected) B Step 1: Boc Deprotection (e.g., HCl in EtOAc) A->B Acidic Cleavage C Deprotected Amine (Secondary Amine) B->C D Step 2: Acylation (Dimethylcarbamoyl chloride, Base) C->D Urea Formation E Final API (Cariprazine) D->E

References

Application Notes and Protocols for the Industrial Scale-Up of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Production

Author: BenchChem Technical Support Team. Date: January 2026

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For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the industrial-scale production of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a key intermediate in the synthesis of various pharmaceuticals.[1] The protocol herein details a robust and scalable process, focusing on the critical oxidation of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. Emphasis is placed on reaction parameter optimization, process safety, and analytical quality control to ensure a high-yielding and reproducible manufacturing process.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of analgesics and anti-inflammatory drugs.[1] Its bifunctional nature, possessing both a protected amine and a reactive aldehyde, allows for sequential chemical modifications, making it an attractive intermediate for constructing complex molecular architectures. The trans-stereochemistry of the cyclohexyl ring is often crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API).

The most direct and industrially viable route to this intermediate is the oxidation of the corresponding primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. This precursor is readily available or can be synthesized on a large scale.[2][3][4] The critical transformation is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or other side reactions.

This guide will focus on a comparative analysis of suitable oxidation methodologies for large-scale production, culminating in a detailed protocol for the most recommended method.

Comparative Analysis of Oxidation Methods for Industrial Scale-Up

Several laboratory-scale methods exist for the oxidation of primary alcohols to aldehydes. However, their translation to an industrial setting requires careful consideration of factors such as cost, safety, scalability, and waste generation.

Oxidation MethodOxidizing AgentTypical ConditionsAdvantages for Scale-UpDisadvantages for Scale-Up
Parikh-Doering Oxidation SO3·pyridine complex / DMSO0 °C to room temperatureNon-cryogenic, operationally simple, minimal side products.[5][6]Can require a large excess of reagents, prolonged reaction times.[5]
Swern Oxidation Oxalyl chloride / DMSOCryogenic (-78 °C)High yields, mild conditions.[7]Requires cryogenic temperatures, generation of CO and CO2 gas, foul-smelling dimethyl sulfide byproduct.[8][9]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom temperature, neutral pHMild conditions, high chemoselectivity, short reaction times.[10][11]High cost, potentially explosive nature, difficult work-up on a large scale due to solid byproducts.[10][12]

Rationale for Selecting the Parikh-Doering Oxidation:

For the industrial-scale synthesis of this compound, the Parikh-Doering oxidation emerges as the most suitable method. The ability to perform the reaction at or near room temperature significantly reduces the engineering and energy costs associated with cryogenic operations required for the Swern oxidation.[5] While DMP offers mild conditions, its high cost and potential explosive nature make it less favorable for large-scale manufacturing.[10][13] The Parikh-Doering protocol provides a balance of operational simplicity, safety, and cost-effectiveness, making it a robust choice for industrial production.[5][6]

Process Flow Diagram

Process_Flow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Final Product A Reactor Charging B Oxidation Reaction A->B Addition of SO3-Pyridine & DMSO C Reaction Quench B->C Addition of Water D Phase Separation C->D Extraction with Organic Solvent E Aqueous Wash D->E Removal of DMSO & Salts F Solvent Swap E->F Distillation G Crystallization F->G Cooling & Seeding H Filtration & Drying G->H Isolation of Product I Tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate H->I Final API Intermediate

Caption: Process flow for the industrial production of the target aldehyde.

Detailed Manufacturing Protocol: Parikh-Doering Oxidation

This protocol is designed for a 100 kg scale production. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[14][15]

Equipment
  • 2000 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet.

  • 1000 L addition vessel.

  • 2000 L extraction vessel.

  • Centrifuge or filter dryer.

  • Vacuum oven.

Reagents and Materials
ReagentCAS No.Quantity (kg)Molar Equivalents
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate917342-29-11001.0
Sulfur trioxide pyridine complex26412-87-31963.0
Dimethyl sulfoxide (DMSO)67-68-548215.0
Triethylamine121-44-81664.0
Dichloromethane (DCM)75-09-21000 L-
Deionized Water7732-18-5As needed-
Brine (Saturated NaCl solution)7647-14-5As needed-
Anhydrous Magnesium Sulfate7487-88-9As needed-
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 2000 L reactor is clean, dry, and inerted with nitrogen.

  • Charging of Starting Material: Charge tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (100 kg) and dichloromethane (500 L) to the reactor. Stir to dissolve.

  • Base Addition: Add triethylamine (166 kg) to the reactor.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Preparation of Oxidizing Agent: In the addition vessel, carefully add the sulfur trioxide pyridine complex (196 kg) to a mixture of dimethyl sulfoxide (482 kg) and dichloromethane (500 L) while maintaining the temperature below 20°C.

  • Oxidation: Slowly add the oxidizing agent solution from the addition vessel to the main reactor over 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours after the addition is complete).

  • Quenching: Slowly add deionized water (500 L) to the reactor, ensuring the temperature does not exceed 25 °C.

  • Work-up:

    • Transfer the reaction mixture to the extraction vessel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (2 x 500 L) and brine (500 L).

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Solvent Swap and Crystallization:

    • Concentrate the dichloromethane solution under reduced pressure.

    • Add a suitable crystallization solvent (e.g., heptane or a mixture of ethyl acetate and heptane) and continue distillation to remove residual dichloromethane.

    • Cool the solution to 0-5 °C to induce crystallization. Seeding with a small amount of pure product may be necessary.

  • Isolation and Drying:

    • Isolate the solid product by centrifugation or filtration.

    • Wash the filter cake with cold heptane.

    • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Analytical Quality Control

TestSpecificationMethod
Appearance Off-white to white solid[1]Visual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, FT-IR
Purity ≥ 98%[1]HPLC
Residual Solvents DCM: ≤ 600 ppm, Heptane: ≤ 5000 ppmGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Process Safety Considerations

  • Thermal Runaway: Oxidation reactions are exothermic. Strict temperature control is crucial during the addition of the oxidizing agent.[16] Ensure adequate cooling capacity and have an emergency quenching plan in place.

  • Reagent Handling: Sulfur trioxide pyridine complex is corrosive and moisture-sensitive.[6] Handle in a dry, inert atmosphere. Triethylamine is flammable and has a strong odor. Use in a well-ventilated area.

  • Gas Evolution: Although less of a concern than with the Swern oxidation, be aware of potential gas evolution during quenching. Ensure the reactor is properly vented.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient oxidizing agent, low reaction temperature.Add additional oxidizing agent portion-wise, allow the reaction to warm to room temperature.
Formation of Byproducts Over-oxidation to the carboxylic acid, side reactions with DMSO.Maintain strict temperature control, ensure timely quenching after reaction completion.
Poor Crystallization Impurities inhibiting crystal formation, incorrect solvent system.Perform an additional aqueous wash, screen different crystallization solvents or solvent ratios.
Product Contamination Residual DMSO or salts.Ensure thorough aqueous washes during work-up.

Purification of Aldehydes

In cases where the final product does not meet the required purity specifications, a bisulfite adduct purification can be employed. This involves reacting the crude aldehyde with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[17][18][19] The pure aldehyde can then be regenerated by treating the aqueous layer with a base.[17][18]

Bisulfite Purification Protocol
  • Dissolve the crude aldehyde in a suitable solvent like methanol or THF.[17]

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

  • Extract the mixture with a non-polar organic solvent (e.g., hexanes) to remove impurities. The bisulfite adduct will remain in the aqueous layer.[17]

  • Separate the aqueous layer and treat it with a base (e.g., sodium hydroxide) to regenerate the aldehyde.

  • Extract the regenerated aldehyde with a fresh portion of an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the purified product.

Conclusion

The industrial-scale production of this compound via the Parikh-Doering oxidation offers a safe, efficient, and scalable manufacturing process. By adhering to the detailed protocol and implementing robust process controls, high-quality material can be consistently produced to support pharmaceutical development and manufacturing.

References

safe handling and storage procedures for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a bifunctional molecule of significant interest in modern organic synthesis and drug development. Its structure incorporates a reactive aldehyde group and a Boc-protected amine on a cyclohexane scaffold. This unique combination makes it a valuable intermediate, notably in the synthesis of the antipsychotic drug Cariprazine, which targets dopamine D3/D2 receptors.[1][2] Its utility also extends to the agrochemical sector, where it can serve as a building block for novel pesticides and herbicides.[3][4]

The aldehyde functionality offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as reductive aminations, Wittig reactions, and aldol condensations. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization. The trans stereochemistry of the cyclohexane ring provides a defined three-dimensional structure that can be crucial for target binding in medicinal chemistry applications.

However, the presence of the reactive aldehyde group also necessitates specific handling and storage procedures to ensure the compound's stability and the safety of laboratory personnel. Aldehydes are susceptible to oxidation, polymerization, and other side reactions, while the compound itself is classified with several health hazards.[5][6] This document provides a detailed guide to the safe handling, storage, and use of this compound, grounded in an understanding of its chemical properties and potential hazards.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[5][6]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[5][6]

Table 1: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

The primary routes of exposure are inhalation of the solid as a dust, skin contact, eye contact, and ingestion. The aldehyde functional group can be particularly irritating to mucous membranes and the respiratory tract.

Prudent Practices for Safe Handling

Given the identified hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, dispensing, and reaction setup involving this compound in its solid form or in solution should be conducted within a fume hood to minimize the risk of inhalation.[7][8] The fume hood provides adequate ventilation to capture and exhaust any dust or vapors that may be generated.

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE must be worn at all times when handling this compound. The choice of PPE is dictated by the potential routes of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[9][10] In situations with a higher risk of splashing, such as when working with larger quantities or during transfers, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[9][10] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[10]

  • Protective Clothing: A laboratory coat must be worn to protect street clothes and skin from contamination.[7] The lab coat should be buttoned completely.

  • Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator may be necessary for emergency situations, such as a large spill, or if engineering controls are not sufficient.[11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye Chemical Goggles (Face Shield as needed) Gloves Nitrile Gloves Coat Lab Coat Respirator Respirator (Emergency Use) Handling Handling this compound Handling->Eye Protects Eyes Handling->Gloves Protects Skin Handling->Coat Protects Body Handling->Respirator Protects Respiratory System

Caption: Required PPE for handling the compound.

Detailed Protocols for Handling and Use

Protocol for Weighing and Dispensing the Solid Compound
  • Preparation: Don all required PPE (chemical safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Work Area Setup: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula to carefully transfer the desired amount of this compound from the stock container to the weigh boat.

  • Minimize Dust: Handle the solid gently to minimize the generation of dust. Avoid any sudden movements that could aerosolize the powder.

  • Container Sealing: Immediately after dispensing, securely close the stock container to prevent exposure to air and moisture.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or dissolution solvent, still within the fume hood.

  • Decontamination: Decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

  • Hand Washing: After completing the task and removing gloves, wash hands thoroughly with soap and water.[9]

Protocol for Preparing Solutions
  • Solvent Selection: this compound is sparingly soluble in water (0.41 g/L at 25°C).[1][2] Common organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane (DCM) are more suitable for preparing solutions. The choice of solvent will depend on the specific application.

  • Dissolution: In a chemical fume hood, add the weighed solid to a flask or beaker containing the chosen solvent.

  • Mixing: Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage of Solutions: If the solution is not for immediate use, it should be stored in a tightly sealed container, protected from light, and refrigerated as per the storage conditions for the solid compound.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 0 - 8 °C[3] or 2 - 8 °C[9][12]To slow down potential degradation pathways such as oxidation and polymerization of the aldehyde.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent air oxidation of the aldehyde functional group.
Container Tightly sealed, light-resistant container.To prevent exposure to moisture and light, which can promote degradation.
Location Store in a designated, well-ventilated, and cool location.[9][13]To ensure safety and stability.

The aldehyde group is the primary site of potential instability. It can undergo oxidation to the corresponding carboxylic acid, especially in the presence of air and light. It can also be susceptible to polymerization, particularly in the presence of acidic or basic impurities. The Boc-protecting group is generally stable under these storage conditions but is sensitive to strong acids.

Storage_Protocol cluster_conditions Compound This compound Storage_Conditions Optimal Storage Conditions Compound->Storage_Conditions Temp Temperature (0-8 °C) Storage_Conditions->Temp Atmosphere Inert Atmosphere (Ar or N2) Storage_Conditions->Atmosphere Container Tightly Sealed, Light-Resistant Storage_Conditions->Container

Caption: Key parameters for proper storage.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is crucial.

Spill Response
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including a respirator if necessary, before attempting to clean up the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[14] For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal: All spill cleanup materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention. Never give anything by mouth to an unconscious person.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Segregation: Do not mix waste containing this compound with other incompatible waste streams.

  • Disposal: Dispose of hazardous waste through a licensed environmental disposal service, following all applicable regulations.

Conclusion

This compound is a valuable synthetic intermediate with manageable hazards. By adhering to the principles of good laboratory practice and the specific protocols outlined in this guide, researchers can safely handle and store this compound, ensuring both personal safety and the integrity of their experimental results. A proactive approach to safety, grounded in a thorough understanding of the compound's properties, is paramount.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. As a critical building block in the synthesis of pharmaceuticals like Cariprazine, ensuring a high-yield, high-purity synthesis is paramount.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on common challenges encountered in the laboratory. We will focus on the most prevalent synthetic step: the oxidation of the precursor alcohol, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, to the target aldehyde.

Core Synthesis Pathway

The primary transformation involves the mild oxidation of a primary alcohol to an aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group.

Synthesis_Pathway Reactant tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Product This compound Reactant->Product Oxidation Oxidant Mild Oxidizing Agent (e.g., DMP, SO3•Pyridine) Oxidant->Reactant

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows low or incomplete conversion of the starting alcohol. What are the common causes?

Answer: Incomplete conversion is a frequent issue stemming from several factors related to reagent quality, stoichiometry, and reaction conditions.

  • Reagent Quality:

    • Oxidant Potency: Mild oxidants can be sensitive to storage conditions. Dess-Martin periodinane (DMP) can hydrolyze over time, and the sulfur trioxide pyridine complex (SO₃•Py) used in the Parikh-Doering oxidation is highly hygroscopic.[2] Using old or improperly stored reagents is a primary cause of failure. It is recommended to use freshly opened reagents or verify the activity of older batches. Interestingly, for DMP, slightly impure samples containing the hydrolyzed product can sometimes lead to faster reactions, but using a large excess of fully hydrolyzed, polymeric material can be deactivating.[3]

    • Solvent Anhydrousness: All activated-DMSO oxidations (like Parikh-Doering and Swern) require strictly anhydrous conditions. Any moisture will consume the activating agent and quench the reaction. Ensure solvents are freshly dried and distilled.

  • Stoichiometry and Reaction Time:

    • For methods like the Parikh-Doering oxidation, a large excess of DMSO, the SO₃•Py complex, and base may be necessary to drive the reaction to completion, often requiring prolonged reaction times.[4] If you observe stalling, consider increasing the equivalents of these reagents.

  • Temperature Control:

    • While the Parikh-Doering oxidation can be run at 0 °C to room temperature, the initial activation of DMSO is exothermic.[4][5] Ensure efficient cooling during the addition of reagents to prevent decomposition of the active oxidant. For Swern oxidations, maintaining a temperature below -60 °C is critical to prevent the Pummerer rearrangement side reaction.[6][7]

Q2: My TLC and NMR analysis show significant byproducts. How can I identify and prevent them?

Answer: The nature of the byproduct is your best clue and is highly dependent on the chosen oxidation method.

  • Over-oxidation to Carboxylic Acid: This is less common with mild oxidants like DMP or Swern but can occur if the reaction conditions are too harsh or if the workup exposes the sensitive aldehyde to oxidizing agents.[7][8] The target aldehyde is prone to air oxidation over time.

    • Solution: Ensure a prompt and non-oxidative workup. After quenching, immediately extract the product and remove the solvent. Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) at low temperatures (0 - 8 °C).[9][10]

  • Methyl Thiomethyl Ether (Swern/Parikh-Doering): In DMSO-based oxidations, this side product can form. The Parikh-Doering oxidation is noted to produce significantly less of this byproduct compared to other methods.[4]

    • Solution: Strict temperature control and proper stoichiometry are key. If this is a persistent issue with a Swern oxidation, switching to Parikh-Doering is a recommended alternative.

  • Pummerer Rearrangement Byproducts (Swern): If a Swern oxidation is allowed to warm above -60 °C, the activated intermediate can undergo a Pummerer rearrangement, leading to thioacetal formation.[6]

    • Solution: Meticulous temperature control is non-negotiable. Use a cryostat or a dry ice/acetone bath and monitor the internal reaction temperature closely.

Q3: The workup for my Dess-Martin Periodinane (DMP) oxidation is difficult. The byproducts are forming a gum and are hard to filter. What can I do?

Answer: This is the most common complaint with DMP oxidations, especially on a larger scale. The reduced iodine byproducts (IBX and IBA) can be problematic.[11][12]

  • Improved Workup Protocol:

    • Quench: Upon reaction completion (monitored by TLC), dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes. This will precipitate the iodine byproducts, as they are less soluble in these solvents than in DCM.[11]

    • Buffer and Reduce: Add a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid byproduct) and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solids dissolve and the mixture becomes clear. The thiosulfate reduces the iodine species to more soluble salts.

    • Extraction: Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Filtration Method: If you prefer to filter the byproducts directly, buffer the reaction with a small amount of solid sodium bicarbonate first.[11] Dilute with ether/hexanes and filter through a pad of Celite®. Use a sintered funnel under vacuum for better results. Wash the filter cake thoroughly with the solvent to recover any trapped product.[11]

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is the best choice for synthesizing this compound?

Answer: The "best" method depends on your laboratory's capabilities, scale, and tolerance for specific challenges. Here is a comparative summary:

FeatureSwern OxidationDess-Martin Periodinane (DMP)Parikh-Doering Oxidation
Temperature Cryogenic (-78 °C)Room Temperature0 °C to Room Temperature
Key Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinaneDMSO, SO₃•Pyridine Complex, Triethylamine
Pros High yields, reliable, minimal over-oxidation.[7]Mild conditions, operationally simple, no toxic metals.[8][13]Milder than Swern, no cryogenic setup, fewer smelly byproducts.[2][4]
Cons Requires -78 °C, produces dimethyl sulfide (odor), Pummerer side reactions if warmed.[6][7]Expensive, workup can be difficult due to solid byproducts, IBX precursor is potentially explosive.[3][11][12]Requires excess reagents, hygroscopic SO₃•Py complex, can be exothermic.[4][5]
Best For Labs equipped for cryogenic reactions; when strict control is needed.Small-scale synthesis, substrates sensitive to harsh conditions.A good balance of mildness and operational simplicity; labs without cryogenic capabilities.
Q2: What analytical techniques are recommended for monitoring this reaction and characterizing the final product?

Answer: A combination of techniques is essential for robust quality control.[14]

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The most common method for tracking the disappearance of the starting alcohol and the appearance of the more non-polar aldehyde product. Use a standard stain like potassium permanganate or ceric ammonium molybdate.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the molecular structure. The appearance of the aldehyde proton signal (~9.7 ppm) and the carbonyl carbon (~202 ppm) are key diagnostic peaks.[14]

    • Mass Spectrometry (MS): Confirms the molecular weight (241.33 g/mol ) of the product.[9][15]

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound and quantifying any impurities.[14]

    • Gas Chromatography (GC): Useful for assessing purity and checking for residual solvents.[14]

Q3: How should I store the final product, this compound?

Answer: The product is an off-white to white solid.[9] Aldehydes can be susceptible to air oxidation over time, forming the corresponding carboxylic acid. Therefore, for long-term stability, it is recommended to store the purified product at 0 - 8 °C under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen).[9][10]

Recommended Experimental Protocol: Parikh-Doering Oxidation

This protocol is chosen for its balance of mild reaction conditions and operational simplicity, avoiding the need for cryogenic temperatures.[2][16]

Protocol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep1 Dissolve alcohol (1 eq) and Et3N (3-5 eq) in anhydrous DCM. Prep2 Cool solution to 0 °C (ice-water bath). Prep1->Prep2 React1 Add SO3•Pyridine complex (3-4 eq) in portions. Prep2->React1 React2 Add anhydrous DMSO (5-10 eq) dropwise over 20-30 min. React1->React2 React3 Stir at 0 °C for 30 min, then warm to RT and stir for 2-4 h. React2->React3 Work1 Quench by pouring into brine or ice-water. React3->Work1 Work2 Extract with DCM (3x). Work1->Work2 Work3 Wash combined organics with brine, dry (MgSO4), filter. Work2->Work3 Work4 Concentrate in vacuo. Work3->Work4 Work5 Purify via flash column chromatography (Hexanes/EtOAc). Work4->Work5

Caption: Step-by-step workflow for the Parikh-Doering oxidation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add triethylamine (Et₃N, 4.0 eq) or diisopropylethylamine (DIPEA) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activator Addition: To the cooled solution, add the sulfur trioxide pyridine complex (SO₃•Py, 3.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Oxidant Addition: Add anhydrous dimethyl sulfoxide (DMSO, 10.0 eq) dropwise via a syringe over 25-30 minutes. A suspension may form.

  • Reaction: Stir the mixture vigorously at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold brine.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure aldehyde.[16]

References

Technical Support Center: Troubleshooting Side Products in Reactions of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a key building block, particularly in the synthesis of novel antipsychotics like Cariprazine[1], understanding its reactivity and potential pitfalls is crucial for achieving high-yield, high-purity results.

This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in mechanistic principles, to help you identify, understand, and mitigate the formation of common side products.

Section 1: Frequently Asked Questions (FAQs) about Unexpected Results

This section addresses the most common initial observations that indicate the presence of impurities or side reactions.

Q1: My reaction is complete, but my TLC/LC-MS shows a significant spot/peak corresponding to the starting alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. What happened?

A: This is a classic sign of either incomplete oxidation during the synthesis of the aldehyde or reduction of the aldehyde during a subsequent reaction.

  • Incomplete Oxidation: If you synthesized the aldehyde yourself, typically via Dess-Martin periodinane (DMP) oxidation, residual starting alcohol is the most common impurity.[2] This occurs if the oxidant was not used in sufficient excess, the reaction time was too short, or the reagent's activity was compromised.

  • Unintended Reduction: In the context of a reductive amination, if a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce your starting aldehyde back to the alcohol in addition to reducing the desired imine intermediate.[3] This is particularly problematic if the imine formation is slow.

Q2: I'm observing a new impurity with a mass 16 Da higher than my starting material. What is it?

A: An increase of 16 Da (the mass of an oxygen atom) strongly suggests over-oxidation of the aldehyde to the corresponding carboxylic acid: trans-4-(Boc-amino)cyclohexaneacetic acid. Aldehydes are susceptible to air oxidation, which can occur during the reaction, workup, or even storage, especially if exposed to light or trace metal catalysts. While mild oxidants like DMP are highly selective for the aldehyde, harsh conditions or contaminants can promote this over-oxidation.[4]

Q3: My NMR shows complex signals, and the mass spectrum indicates a higher molecular weight species, roughly double the starting material. What could be the cause?

A: This pattern is characteristic of self-condensation. The aldehyde functional group has an enolizable α-proton, making it susceptible to base- or acid-catalyzed aldol addition/condensation with another molecule of itself. This dimerization leads to a complex mixture of diastereomers and dehydration products, resulting in complicated NMR spectra and the observed doubling of mass in the MS.

Q4: I've lost the Boc protecting group during my reaction. Why did this happen and what is the resulting side product?

A: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5][6][7] If your reaction conditions are too acidic (e.g., using strong acids like TFA or HCl, or even certain Lewis acids), the Boc group will be cleaved. This generates a free primary amine, trans-4-(2-oxoethyl)cyclohexanamine. This new bifunctional molecule can then react with your starting aldehyde, leading to imine formation and subsequent polymerization or complex side products.

Q5: In my reductive amination reaction, I'm seeing a significant amount of a dialkylated amine byproduct. How can I prevent this?

A: This is a common issue when using primary amines in reductive amination. After the initial desired secondary amine is formed, its nitrogen is still nucleophilic and can react with another molecule of the aldehyde. This forms a new iminium ion, which is then reduced to yield a tertiary amine (the dialkylated product). To minimize this, use a slight excess of the primary amine or, if possible, add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent.[8]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Impurities from the Synthesis Step (Dess-Martin Oxidation)

The quality of your starting aldehyde directly impacts the success of subsequent reactions. The Dess-Martin oxidation is a preferred method due to its mild and selective nature.[9] However, improper execution can introduce impurities.

  • Problem: Presence of unreacted alcohol or over-oxidized carboxylic acid.

  • Root Cause Analysis:

    • Incomplete Reaction: Insufficient DMP (less than 1.1-1.5 equivalents), low reaction temperature, or short reaction time.

    • Reagent Decomposition: DMP is sensitive to moisture. Using old or improperly stored reagent can lead to lower activity.

    • Excess Water: While trace water can accelerate the reaction, significant amounts can hydrolyze the reagent and lead to inconsistent results.[2][10]

  • Mitigation & Prevention:

    • Ensure Anhydrous Conditions: Use dry solvents (like dichloromethane) and perform the reaction under an inert atmosphere (N₂ or Ar).

    • Verify Reagent Quality: Use fresh, high-quality Dess-Martin periodinane.

    • Stoichiometry Control: Use 1.1 to 1.5 equivalents of DMP to ensure full conversion of the alcohol.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting alcohol before quenching the reaction.

dess_martin_oxidation cluster_0 Dess-Martin Oxidation Pathway cluster_1 Potential Side Reactions Start tert-Butyl trans-4-(2-hydroxyethyl) cyclohexylcarbamate Product Desired Product: tert-Butyl trans-4-(2-oxoethyl) cyclohexylcarbamate Start:e->Product:w [1] DMP Impurity1 Side Product: Unreacted Starting Alcohol Start->Impurity1 Incomplete Reaction DMP Dess-Martin Periodinane (DMP) CH₂Cl₂, RT Impurity2 Side Product: Carboxylic Acid (Over-oxidation) Product->Impurity2 Air Oxidation/ Harsh Conditions

Fig 1. Synthetic pathway and common side products in DMP oxidation.
Guide 2: Side Products from Aldehyde Reactivity (Reductive Amination)

Reductive amination is a powerful C-N bond-forming reaction, but the aldehyde's reactivity must be carefully managed.

  • Problem: Formation of aldol adducts or reduction of the starting aldehyde.

  • Root Cause Analysis:

    • pH Imbalance: The reaction is often optimal under weakly acidic conditions (pH 5-7), which promotes imine formation without causing Boc deprotection. Strongly basic or acidic conditions can catalyze aldol condensation.

    • Incorrect Reducing Agent: Using a highly reactive hydride source like NaBH₄ can reduce the aldehyde faster than the imine forms. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are milder and preferentially reduce the protonated imine intermediate.[3][8][11]

  • Mitigation & Prevention:

    • Choose the Right Reductant: Use STAB (NaBH(OAc)₃) for most applications. It is selective and does not require harsh pH conditions.[11]

    • Control pH: If necessary, buffer the reaction with a mild acid like acetic acid, especially when coupling with less nucleophilic amines.

    • One-Pot Procedure: Modern reductive amination is typically a one-pot process where the aldehyde, amine, and STAB are mixed together. This ensures that the imine is reduced as soon as it is formed, minimizing its concentration and the potential for side reactions.[11]

reductive_amination cluster_desired Desired Pathway cluster_side Side Reactions Aldehyde Starting Aldehyde Imine Imine Intermediate Aldehyde->Imine + R₂NH - H₂O Aldol Aldol Condensation Product Aldehyde->Aldol + Another Aldehyde (Wrong pH) Alcohol Starting Alcohol (Reduced Aldehyde) Aldehyde->Alcohol + [H] (e.g., NaBH₄) Amine Primary/Secondary Amine (R₂NH) Product Desired Amine Product Imine->Product + [H] (e.g., STAB) Aldehyde2 Starting Aldehyde

Fig 2. Desired reductive amination pathway versus common side reactions.

Section 3: Analytical Protocols for Side Product Identification

Positive identification of impurities is the first step to effective troubleshooting.

Protocol 1: Characterization by Mass Spectrometry (MS)

Use this table to predict the expected mass-to-charge ratio (m/z) for common impurities based on electrospray ionization (ESI).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Expected m/z [M+Na]⁺Notes
Starting Aldehyde (Product) C₁₃H₂₃NO₃241.33242.17264.15Target molecule.
Starting Alcohol (Precursor) C₁₃H₂₅NO₃243.34244.18266.17Impurity from incomplete oxidation or unintended reduction.
Carboxylic Acid (Over-oxidation) C₁₃H₂₃NO₄257.33258.16280.14Impurity from oxidation of the aldehyde.
Deprotected Aldehyde C₈H₁₅NO141.21142.12164.10Result of Boc cleavage under acidic conditions.
Aldol Dimer (Addition Product) C₂₆H₄₆N₂O₆482.66483.34505.32Dimerization product. Dehydrated versions will be 18 Da less.
Protocol 2: Identification by NMR Spectroscopy

Key diagnostic signals in ¹H NMR (in CDCl₃) can help differentiate between the target compound and its common side products.

  • Analyze the Aldehyde Region (δ 9.5-10.0 ppm):

    • Presence: A triplet at ~δ 9.76 ppm confirms the presence of the desired aldehyde.

    • Absence: If this signal is missing, the aldehyde has been consumed. Check for signals corresponding to impurities.

  • Check for Alcohol Signals (δ 3.5-4.0 ppm):

    • The presence of a triplet at ~δ 3.6 ppm indicates the -CH₂OH group of the unreacted starting alcohol. This will correlate with the disappearance of the aldehyde proton.

  • Inspect the Boc Group Signal (δ ~1.44 ppm):

    • A strong singlet integrating to 9H at ~δ 1.44 ppm is characteristic of the tert-butyl protons of the Boc group.

    • Absence/Reduced Integral: If this signal is diminished or absent, it confirms partial or complete deprotection has occurred.

  • Look for Carboxylic Acid Proton:

    • The carboxylic acid proton (-COOH) often appears as a very broad singlet anywhere from δ 10-12 ppm, and may sometimes be difficult to observe. Its presence confirms over-oxidation.

References

Technical Support Center: Purification of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile intermediate. As a molecule possessing both a reactive aldehyde and a labile carbamate protecting group, its purification requires a nuanced approach to avoid degradation and isolate the compound at high purity.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Issue 1: Low Yield or Product Loss During Column Chromatography

    • Issue 2: Presence of Carboxylic Acid Impurity

    • Issue 3: Contamination with Starting Alcohol

    • Issue 4: Product Degradation During Work-up or Storage

  • Experimental Protocols

    • Protocol 1: Optimized Flash Column Chromatography

    • Protocol 2: Purification via Bisulfite Adduct Formation

    • Protocol 3: Recrystallization

  • Analytical Methods for Purity Assessment

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most prevalent impurities typically arise from the oxidation of the starting alcohol or the product aldehyde. Common impurities include the corresponding starting alcohol (tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate), the over-oxidized carboxylic acid (tert-butyl trans-4-(carboxymethyl)cyclohexylcarbamate), and products from self-condensation (aldol addition/condensation) of the aldehyde.

Q2: My compound appears to be degrading on the silica gel column. Is this common and what can be done?

A2: Yes, aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or aldol reactions. To mitigate this, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent system.[1] Alternatively, using a different stationary phase like neutral alumina or employing non-chromatographic methods may be necessary.

Q3: The Boc (tert-butoxycarbonyl) protecting group is known to be acid-labile. Should I be concerned about this during purification?

A3: Absolutely. The Boc group is sensitive to acidic conditions. Prolonged exposure to acidic environments, including acidic silica gel or harsh work-up conditions (e.g., strong acid washes), can lead to deprotection. It is crucial to maintain neutral or slightly basic conditions throughout the purification process. A wash with a mild base like saturated sodium bicarbonate solution is often recommended to remove acidic impurities before further purification.[2]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a highly effective method for purifying solid compounds like this carbamate.[2][3] The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[2] A solvent screen with systems like ethyl acetate/hexanes or diethyl ether/petroleum ether is a good starting point.

Q5: Is there an alternative to column chromatography for removing stubborn impurities?

A5: A highly effective chemical separation method for aldehydes is the formation of a water-soluble bisulfite adduct.[4] This technique allows you to selectively pull the aldehyde into an aqueous layer, leaving non-aldehyde impurities in the organic phase. The aldehyde can then be regenerated by basifying the aqueous layer.[4][5][6] This is particularly useful for separating the aldehyde from structurally similar impurities like the corresponding alcohol.

Troubleshooting Guides
Issue 1: Low Yield or Product Loss During Column Chromatography
  • Symptom: Significant loss of material after performing silica gel column chromatography, with streaking observed on TLC.

  • Probable Cause: The aldehyde functional group is interacting strongly with the acidic silica gel, causing irreversible adsorption or on-column decomposition.

  • Solution Strategy:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent system containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface.[1]

    • Optimize Eluent System: Use a less polar solvent system to reduce the compound's residence time on the column. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 10-20% ethyl acetate in hexanes) is often effective.[1]

    • Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

    • Alternative Purification Method: If column chromatography remains problematic, switch to a non-adsorptive method like bisulfite adduct formation (see Protocol 2) or recrystallization (see Protocol 3).

Issue 2: Presence of Carboxylic Acid Impurity
  • Symptom: ¹H NMR shows a broad peak in the 10-12 ppm region, and the product has a higher polarity spot on TLC that streaks.

  • Probable Cause: The aldehyde is susceptible to air oxidation, forming the corresponding carboxylic acid. This can happen during the reaction, work-up, or even during storage.

  • Solution Strategy:

    • Aqueous Base Wash: Before any other purification, dissolve the crude product in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Chromatography: If the acid is not fully removed by the wash, it will typically remain on the silica gel column when using a low-polarity eluent, allowing the desired aldehyde to elute first.

Issue 3: Contamination with Starting Alcohol
  • Symptom: ¹H NMR shows peaks corresponding to the starting alcohol (tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate). The impurity spot on TLC is very close to the product spot.

  • Probable Cause: Incomplete oxidation during the synthesis. The similar polarity of the alcohol and the target aldehyde makes separation by standard chromatography challenging.

  • Solution Strategy:

    • Optimized Chromatography: A very long column with a shallow solvent gradient may provide the necessary resolution.

    • Bisulfite Adduct Formation (Recommended): This is the most robust method for this specific problem. The aldehyde will react with sodium bisulfite to form a water-soluble adduct, while the unreacted alcohol will remain in the organic layer. Subsequent basification of the aqueous layer regenerates the pure aldehyde.[4][5][7] See Protocol 2 for a detailed procedure.

Issue 4: Product Degradation During Work-up or Storage
  • Symptom: The purified product shows signs of decomposition (discoloration, appearance of new spots on TLC) over time.

  • Probable Cause: Carbamates can be susceptible to hydrolysis, especially under basic conditions, and aldehydes can oxidize or polymerize.[2]

  • Solution Strategy:

    • pH Control: During aqueous work-ups, use mild bases like NaHCO₃ and avoid strong bases (e.g., NaOH, KOH) if possible. Ensure the final product is free of any acidic or basic residues.[2]

    • Temperature: Perform purification steps at lower temperatures where feasible.[2] Concentrate the product on a rotary evaporator at a moderate temperature (e.g., < 40°C).

    • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (0-8°C is recommended) to prevent oxidation.[8]

Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize on-column degradation of the aldehyde.

  • Preparation of Deactivated Silica:

    • In a fume hood, prepare your eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

    • Prepare a slurry of silica gel in this triethylamine-containing eluent.

  • Column Packing:

    • Wet-pack the column with the prepared silica slurry.

    • Flush the column with 2-3 column volumes of the eluent (without triethylamine, unless co-elution is an issue) to establish a stable baseline.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel and carefully adding it to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% Hexanes).

    • Gradually increase the polarity by slowly introducing ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate over 10-15 column volumes.

    • Monitor the elution using TLC. The aldehyde product should elute before the more polar starting alcohol.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and excellent for removing non-aldehyde impurities.[4][5][6]

  • Adduct Formation:

    • Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[5]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 1.5 equivalents per mole of aldehyde).

    • Shake the mixture vigorously in a separatory funnel for 30-60 seconds.[6][7]

  • Extraction of Impurities:

    • Add water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Shake the funnel and allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.

    • Drain the aqueous layer. Wash the organic layer with water once more and combine the aqueous layers. The organic layer contains the non-aldehyde impurities and can be discarded.

  • Regeneration of Aldehyde:

    • Return the combined aqueous layers to the separatory funnel.

    • Add a fresh portion of organic solvent (e.g., diethyl ether).

    • Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will reverse the reaction and regenerate the aldehyde.[5]

    • Shake the funnel to extract the purified aldehyde into the organic layer.

  • Final Work-up:

    • Separate the layers. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure product.

Protocol 3: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., ethyl acetate, acetone, or isopropanol).

    • Add a non-polar co-solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy.

    • Heat gently until the solution becomes clear again.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

Analytical TechniquePurposeKey Observables
¹H and ¹³C NMR Structural confirmation and purity assessment.¹H NMR: Aldehyde proton at ~9.7 ppm, Boc group at ~1.4 ppm. Integration should match the expected proton count. ¹³C NMR: Aldehyde carbon at ~202 ppm, carbamate carbonyl at ~155 ppm.[9]
HPLC Quantitative purity assessment.A single major peak for the product. Purity is typically reported as >98%.[9][10] A C18 reverse-phase column with a water/acetonitrile gradient is a common starting point.[11]
GC-MS Detection of volatile impurities and residual solvents.Confirms the molecular weight of the product (m/z = 241.33) and identifies any low molecular weight contaminants.[9][12]
FT-IR Functional group confirmation.Characteristic stretches for N-H (~3300 cm⁻¹), C=O of the aldehyde (~1720 cm⁻¹), and C=O of the carbamate (~1685 cm⁻¹).
Visualizing the Purification Workflow

Below is a decision-making workflow to help select the most appropriate purification strategy.

Purification_Workflow start Crude Product acid_check Acidic Impurities Present? (TLC Streaking / NMR) start->acid_check base_wash Aqueous NaHCO3 Wash acid_check->base_wash Yes alcohol_check Starting Alcohol Present? acid_check->alcohol_check No base_wash->alcohol_check chromatography Optimized Column Chromatography (Deactivated Silica) alcohol_check->chromatography No / Trace Amount bisulfite Bisulfite Adduct Formation & Regeneration alcohol_check->bisulfite Yes (significant amount) solid_check Is Product a Solid? chromatography->solid_check bisulfite->solid_check recrystallize Recrystallization solid_check->recrystallize Yes final_product Pure Product solid_check->final_product No recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7). This molecule is a valuable bifunctional intermediate in pharmaceutical and agrochemical research, notably as a precursor in the synthesis of novel therapeutics like Cariprazine.[1][2] Its structure combines a Boc-protected amine with a reactive aldehyde, offering synthetic versatility. However, this combination of functional groups also presents unique stability challenges that can impact experimental outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the molecule's degradation pathways, enabling you to troubleshoot issues proactively and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and behavior of this compound.

Q1: What are the optimal storage conditions for this compound?

A: The compound should be stored at 0-8 °C under a dry, inert atmosphere (e.g., argon or nitrogen).[3][4] It is typically supplied as an off-white to white solid.[3] The rationale for these conditions is to mitigate two primary degradation risks:

  • Aldehyde Reactivity: The aldehyde group is susceptible to slow oxidation by atmospheric oxygen and can undergo acid- or base-catalyzed self-condensation (aldol reaction) over time, especially at ambient temperatures.

  • Hydrolysis: Although the Boc group is generally stable, prolonged exposure to atmospheric moisture, particularly if acidic or basic impurities are present, can lead to slow hydrolysis.

Q2: I've noticed my compound has developed a yellowish tint and a gummy consistency over time. What is causing this?

A: This is a classic sign of aldehyde degradation, most likely through a self-condensation or polymerization pathway. Aldehydes possessing α-hydrogens, like this compound, can undergo aldol-type condensation reactions, which are often catalyzed by trace acidic or basic impurities on glassware or from the environment.[5] This process forms higher molecular weight oligomers, which are often colored and non-crystalline (gummy). To avoid this, always store the solid in a tightly sealed container in the freezer and use fresh, clean spatulas and glassware.

Q3: I am dissolving the compound in an aqueous buffer for a bioconjugation reaction. What is the recommended pH range?

A: For short-term experiments, a pH range of 6.5-7.5 is recommended. The stability of the molecule is compromised at both acidic and basic extremes:

  • Acidic Conditions (pH < 6): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6] Under acidic conditions, it will be cleaved to reveal the primary amine, carbon dioxide, and isobutylene.[7][8] The rate of this deprotection increases as the pH drops.[9]

  • Basic Conditions (pH > 8.5): While the Boc group is generally stable to base, the aldehyde functionality is at risk. Strong bases can catalyze the aldol condensation, leading to impurity formation and a reduction in the active concentration of your starting material.

Q4: During my reaction workup with an amine nucleophile, my LC-MS shows a new major peak. What could it be?

A: You are likely observing the formation of an imine, also known as a Schiff base. The aldehyde group reacts readily with primary amines to form a C=N double bond, eliminating a molecule of water.[10][11][12] This reaction is reversible and is often fastest under mildly acidic conditions (pH ~4.5-5), which catalyze the dehydration step.[10][13] If your reaction or workup conditions involve both an amine and a pH in this range, imine formation is highly probable.

Q5: Can I confirm the presence of the aldehyde group before starting my experiment?

A: Yes, and it is highly recommended if the material has been stored for an extended period. The most definitive method is ¹H NMR spectroscopy , where the aldehyde proton should appear as a characteristic triplet around δ 9.7 ppm. A significant decrease in the integration of this peak relative to other protons (e.g., the t-butyl protons at ~1.4 ppm) indicates degradation. A simpler, qualitative chemical test is the 2,4-dinitrophenylhydrazine (2,4-DNP) test (Brady's test), which gives a yellow-to-red precipitate in the presence of aldehydes or ketones.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving specific issues encountered during experimentation.

Problem Symptom(s) Potential Cause(s) Recommended Solution(s)
Low Purity of Starting Material Multiple peaks observed in initial HPLC/LC-MS analysis of the fresh compound. Inconsistent reaction results.1. Degradation during shipping or improper storage. 2. Carryover of impurities from synthesis.1. Verify Purity: Always run an initial purity check (HPLC, NMR) upon receiving the compound. 2. Re-purify if Necessary: If purity is <95%, consider purification by flash column chromatography on silica gel. 3. Confirm Identity: Use ¹H NMR and MS to confirm the structure and identify major impurities.
Reaction Failure (e.g., Reductive Amination) Low or no product formation; recovery of starting material.1. Aldehyde Degradation: The aldehyde may have been oxidized to the unreactive carboxylic acid or polymerized. 2. Boc Deprotection: If the reaction medium is acidic, the starting material may have been deprotected, preventing the desired reaction.1. Use Fresh Material: Use compound from a freshly opened container stored under recommended conditions. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. 3. Buffer Control: Strictly control the pH of the reaction to avoid Boc deprotection. For reductive amination, a pH of 6-7 is often a good starting point.
Formation of Insoluble Material A precipitate or cloudiness forms when dissolving the compound or during the reaction.1. Polymerization: Aldol condensation products are often less soluble than the monomer. 2. Intermolecular Imine Formation: If some Boc deprotection occurs, the resulting free amine can react with the aldehyde of another molecule, leading to oligomers.1. Filter and Analyze: Isolate the insoluble material and attempt to characterize it (e.g., by MALDI-TOF MS) to confirm oligomerization. 2. Solvent Choice: Ensure the chosen solvent is appropriate and can maintain the solubility of all reactants. The compound has low aqueous solubility (0.41 g/L).[1][2] 3. Work in Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

Part 3: Principal Degradation Pathways

Understanding the chemical liabilities of this compound is key to preventing its degradation. The four primary pathways are detailed below.

Pathway A: Acid-Catalyzed Boc Deprotection

This is the most common degradation pathway encountered in acidic aqueous media or during workups with strong acids like TFA or HCl.[6][14] The Boc group is cleaved to liberate the free amine.

Boc_Deprotection start tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate protonated Protonated Carbamate start->protonated H⁺ amine trans-4-(2-oxoethyl) cyclohexylamine protonated->amine Spontaneous cleavage products CO₂ + Isobutylene protonated->products Aldehyde_Oxidation start tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate acid tert-butyl trans-4-(carboxymethyl) cyclohexylcarbamate start->acid [O] (Air, light, metal ions) Aldol_Condensation start Molecule 1 (Aldehyde) enolate Enolate Intermediate start->enolate OH⁻ dimer Aldol Dimer Adduct enolate->dimer start2 Molecule 2 (Aldehyde) start2->dimer Nucleophilic Attack Imine_Formation start Intact Molecule (Aldehyde) imine Imine-linked Dimer start->imine deprotected Deprotected Molecule (Primary Amine) deprotected->imine + -H₂O

References

Technical Support Center: Interpreting NMR Spectra of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate for Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for common impurities encountered during the synthesis of this key pharmaceutical intermediate.[1] We will delve into the characteristic NMR signals of the target molecule and potential contaminants, providing a logical framework for accurate spectral interpretation.

Understanding the Chemistry: Synthesis and Potential Impurities

This compound is a versatile building block in medicinal chemistry.[1] Its synthesis typically involves the oxidation of the corresponding primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate.[2] This synthetic route is crucial to consider as it directly informs the likely impurities you may encounter in your NMR spectrum.

The choice of oxidizing agent dictates the potential byproducts. Common reagents for this transformation include Dess-Martin periodinane (DMP) or Swern oxidation, among others. Therefore, impurities can arise from several sources:

  • Unreacted Starting Material: Incomplete oxidation will result in the presence of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate.

  • Reagent Byproducts: The remnants of the oxidizing agent and its breakdown products can persist after workup. For instance, Dess-Martin oxidation will produce iodo-containing aromatic byproducts, while Swern oxidation can leave behind dimethyl sulfide and salts.

  • Over-oxidation Products: Although less common with mild oxidizing agents, over-oxidation to the corresponding carboxylic acid is a possibility.

  • Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) are frequent contaminants.[3][4]

Below is a visual representation of the typical synthetic pathway and the origin of potential impurities.

Synthesis and Impurity Map cluster_main Synthetic Pathway cluster_impurities Potential Impurities Starting_Material tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Target_Molecule This compound Starting_Material->Target_Molecule Oxidation (e.g., DMP, Swern) Unreacted_SM Unreacted Starting Material Target_Molecule->Unreacted_SM Incomplete Reaction Reagent_Byproducts Reagent Byproducts (e.g., Iodinane, DMS) Target_Molecule->Reagent_Byproducts From Reagents Over_oxidation Over-oxidation Product (Carboxylic Acid) Target_Molecule->Over_oxidation Side Reaction Solvents Residual Solvents Target_Molecule->Solvents From Workup

Caption: Synthetic route to the target aldehyde and sources of common impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and provides a step-by-step guide to identifying impurities in your ¹H NMR spectrum.

Q1: What are the expected ¹H NMR signals for pure this compound?

While a definitive published spectrum can be elusive, we can predict the key signals based on the molecule's structure. The most characteristic signals are:

  • Aldehyde Proton (-CHO): A triplet around 9.7-9.8 ppm . This is a highly deshielded proton and will be a key indicator of your product. Its multiplicity arises from coupling to the adjacent methylene (-CH₂-) group.

  • Boc Protecting Group (-C(CH₃)₃): A sharp singlet at approximately 1.44 ppm , integrating to 9 protons. This is a hallmark of the Boc group and should be a clean, prominent signal in a pure sample.[5]

  • Carbamate Proton (-NH-): A broad singlet typically between 4.3-4.6 ppm . The chemical shift of this proton can be concentration-dependent and it may exchange with D₂O.

  • Cyclohexane and Ethyl Chain Protons: A series of multiplets in the range of 0.9-2.5 ppm . These signals will often overlap, making individual assignment challenging without 2D NMR techniques. The proton on the carbon bearing the carbamate group (-CH-NH-) is expected to be around 3.4-3.6 ppm .

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aldehyde (-CHO)~9.7-9.8Triplet (t)1H
Carbamate (-NH)~4.3-4.6Broad Singlet (br s)1H
Cyclohexyl-CH-NH~3.4-3.6Multiplet (m)1H
-CH₂-CHO~2.3-2.5Multiplet (m)2H
Cyclohexyl Protons~0.9-2.2Multiplets (m)9H
Boc (-C(CH₃)₃)~1.44Singlet (s)9H
Q2: I see a signal around 3.6-3.7 ppm that doesn't seem to belong to my product. What could it be?

A common impurity is the unreacted starting material, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate . The key differentiating signal is the methylene group attached to the hydroxyl group (-CH₂-OH).

  • Troubleshooting Step: Look for a triplet at approximately 3.6-3.7 ppm . This corresponds to the -CH₂-OH protons of the starting alcohol.[2] The presence of this signal directly indicates incomplete oxidation.

Impurity Characteristic ¹H NMR Signal (ppm) Multiplicity
Starting Alcohol~3.6-3.7 (-CH₂-OH)Triplet (t)
Q3: My aromatic region (7-8.5 ppm) is showing complex multiplets. What could be the cause?

If you've used an iodine-based oxidant like Dess-Martin periodinane (DMP) , these signals are likely from byproducts. The DMP is converted to 1-hydroxy-1,2-benziodoxol-3(1H)-one and other related species during the reaction.

  • Troubleshooting Step: Examine the region between 7.5 and 8.5 ppm . Signals in this area that do not correspond to your target molecule are often indicative of residual DMP byproducts.

Impurity Source Characteristic ¹H NMR Signals (ppm)
Dess-Martin Periodinane ByproductsMultiplets in the range of 7.5-8.5
Q4: There's a sharp singlet around 2.1-2.2 ppm. What is this?

This is very likely acetone , a common solvent for washing glassware or used in the reaction workup.[3]

  • Troubleshooting Step: Consult a table of common NMR solvent impurities. Acetone in CDCl₃ typically appears at ~2.17 ppm.

Impurity Characteristic ¹H NMR Signal (CDCl₃, ppm) Multiplicity
Acetone~2.17Singlet (s)
Dichloromethane~5.30Singlet (s)
Ethyl Acetate~2.05 (s, CH₃), ~4.12 (q, OCH₂), ~1.26 (t, CH₃)s, q, t
Hexanes~0.88 (t), ~1.26 (m)t, m
Water~1.56Broad Singlet (br s)

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR
  • Sample Weighing: Accurately weigh 5-10 mg of your dried sample of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer for optimal resolution.

Protocol 2: Workflow for Impurity Identification

The following workflow provides a systematic approach to analyzing your NMR spectrum for impurities.

Impurity_Identification_Workflow Start Acquire ¹H NMR Spectrum Identify_Product_Signals Identify key product signals: - Aldehyde triplet (~9.7 ppm) - Boc singlet (~1.44 ppm) Start->Identify_Product_Signals Check_Aldehyde_Integration Does the aldehyde proton integrate to 1H relative to the Boc group (9H)? Identify_Product_Signals->Check_Aldehyde_Integration Check_Starting_Material Look for a triplet at ~3.6-3.7 ppm (Starting Alcohol -CH₂-OH) Check_Aldehyde_Integration->Check_Starting_Material Yes Check_Aldehyde_Integration->Check_Starting_Material No (Indicates impurity) Check_Reagent_Byproducts Examine the aromatic region (7-8.5 ppm) for DMP/reagent residues Check_Starting_Material->Check_Reagent_Byproducts Check_Solvents Identify common solvent signals (e.g., Acetone at ~2.17 ppm) Check_Reagent_Byproducts->Check_Solvents Quantify_Impurities Quantify impurities by comparing the integration of their characteristic signals to the product's Boc signal Check_Solvents->Quantify_Impurities End Purity Assessment Complete Quantify_Impurities->End

References

strategies to avoid contamination in Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, including the antipsychotic agent Cariprazine.[1][2] The primary synthetic challenge lies in the selective oxidation of the precursor primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, to the target aldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate potential pitfalls and ensure a high-purity, high-yield synthesis.

The core of this synthesis is a classic organic transformation: the oxidation of a primary alcohol to an aldehyde. While seemingly straightforward, this step is fraught with potential complications, chief among them being the over-oxidation to the corresponding carboxylic acid and the formation of various reagent-dependent side products.[3][4][5] This guide is designed to equip you with the knowledge to control these variables effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for oxidizing tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate to the aldehyde?

A1: For this specific transformation, mild oxidation conditions are paramount to prevent over-oxidation. The two most highly recommended and widely adopted methods in both academic and industrial settings are the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation .[6][7]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[8][9] It is known for its high yields, mild conditions, and broad functional group tolerance.[6]

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent (DMP) in a chlorinated solvent like dichloromethane (DCM) at room temperature.[7] It is favored for its operational simplicity, neutral pH, and straightforward workup.[10][11]

Both methods effectively avoid the use of toxic heavy metals like chromium. The choice between them often depends on available equipment (cryogenic capabilities for Swern) and reagent cost/safety considerations (DMP is expensive and potentially explosive on a large scale).[11]

Q2: Why is strict temperature control so critical in the Swern oxidation?

A2: Temperature control is the single most important parameter for a successful Swern oxidation. The active oxidant, the chloro(dimethyl)sulfonium chloride intermediate, is thermally unstable and rapidly decomposes above -60 °C.[9][12] Allowing the temperature to rise prematurely can lead to several unwanted side reactions, most notably the Pummerer rearrangement, which can result in the formation of a methylthiomethyl (MTM) ether byproduct, contaminating your desired aldehyde.[12] Maintaining the reaction at -78 °C (typically with a dry ice/acetone bath) until the addition of the base is essential for high selectivity and yield.

Q3: My final aldehyde product seems to degrade over time. What are the proper storage conditions?

A3: Aldehydes are inherently susceptible to oxidation and polymerization. The target compound, this compound, is typically an off-white to white solid.[13] For long-term stability, it should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, ideally between 0 - 8 °C.[13][14] Storing it in a freezer after flushing the container with inert gas will minimize degradation.

Q4: Can I use a simpler, one-pot protecting group and oxidation strategy?

A4: While multi-step sequences involving protection, reaction, and deprotection add to the overall synthesis length, they are often necessary for clean outcomes.[15][16] The tert-butyloxycarbonyl (Boc) group on the amine is crucial.[17] It is stable to the mild oxidative conditions of Swern and DMP but can be removed later under acidic conditions without affecting the aldehyde. Attempting a one-pot reaction without a stable protecting group would likely lead to complex side reactions involving the free amine. The choice of a robust protecting group that is orthogonal to the reaction conditions is a cornerstone of modern organic synthesis.[18][19]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or no conversion of starting material.

(Observation: TLC analysis shows a prominent spot corresponding to the starting alcohol.)

Probable CauseRecommended Solution & Scientific Rationale
Inactive or Degraded Oxidant DMP: DMP is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored in a desiccator. Swern: Oxalyl chloride can degrade. Use a fresh bottle or re-distill if necessary. DMSO must be anhydrous; use a sealed bottle or dry it over molecular sieves.
Insufficient Stoichiometry of Reagents Carefully re-calculate the molar equivalents of your reagents. For Swern, a standard ratio is 1 equivalent of alcohol, 2 of oxalyl chloride, 3 of DMSO, and 6 of triethylamine.[12] For DMP, use at least 1.2-1.5 equivalents to drive the reaction to completion.
Incorrect Reagent Addition Order (Swern) The order of addition is critical for forming the active oxidant. First, add oxalyl chloride to a solution of DMSO in DCM at -78 °C. Only after this activation step should the alcohol be added, followed finally by the triethylamine. Reversing this order will prevent the reaction.
Reaction Temperature Too Low (DMP) While DMP oxidations are typically run at room temperature, some sterically hindered alcohols may require gentle heating (e.g., to 40 °C) to achieve full conversion. Monitor by TLC to assess progress.
Problem 2: Significant formation of a more polar byproduct.

(Observation: A new, lower Rf spot appears on the TLC plate, which tests positive with an acidic stain.)

Probable CauseRecommended Solution & Scientific Rationale
Over-oxidation to Carboxylic Acid This is the most common byproduct.[4] General: Ensure the reaction is quenched as soon as the starting material is consumed (monitor closely by TLC). DMP: While generally mild, prolonged reaction times or the presence of water can sometimes lead to over-oxidation.[20] Buffer the reaction with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, which can sometimes catalyze further oxidation.[7] Swern: This is less common with Swern, but can occur if the workup is not performed correctly.
Formation of MTM Ether (Swern) This side product arises if the reaction temperature exceeds -60 °C before the addition of triethylamine.[12] Solution: Ensure your cryogenic bath is maintained at -78 °C throughout the initial stages. Add the alcohol solution slowly to the activated DMSO to avoid localized heating.
Problem 3: Low isolated yield after purification.

(Observation: The reaction appears clean by TLC, but the final mass of the purified product is low.)

Probable CauseRecommended Solution & Scientific Rationale
Product Loss During Aqueous Workup The aldehyde has some water solubility. Minimize the volume of aqueous washes and perform back-extractions of the aqueous layers with the organic solvent (e.g., DCM or Ethyl Acetate) to recover dissolved product.
Product Degradation on Silica Gel Aldehydes can be sensitive to acidic silica gel.[21] Solution: Deactivate the silica gel by pre-treating it with triethylamine. This is done by adding ~1% triethylamine to the eluent system used to pack and run the column. This neutralizes acidic sites on the silica, preventing degradation.[21]
Incomplete Extraction of Byproducts DMP: The reduced periodinane byproduct can be difficult to remove. After the reaction, quench with a saturated aqueous solution of sodium thiosulfate and stir vigorously for 15-20 minutes. This converts iodine species into water-soluble salts that are easily removed in the aqueous layer. Swern: The triethylammonium chloride salt must be removed. Perform several washes with water and a final wash with brine to ensure all salts are extracted.

Visualized Workflows & Pathways

Reaction Scheme

Reaction_Scheme cluster_start Starting Material cluster_product Target Product cluster_side_product Major Contaminant SM tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate P This compound SM->P Mild Oxidation (Swern or DMP) SP Over-oxidation Product (Carboxylic Acid) P->SP Over-oxidation

Caption: Synthetic pathway from the starting alcohol to the target aldehyde and the primary over-oxidation side product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Reaction by TLC CheckSM Is Starting Material (SM) Present? Start->CheckSM CheckPolar Is a New, More Polar Spot Present? CheckSM->CheckPolar No ActionSM Cause: Incomplete Reaction - Check reagent quality/stoichiometry - Extend reaction time CheckSM->ActionSM Yes CheckOther Is an Unexpected Non-Polar Spot Present? CheckPolar->CheckOther No ActionPolar Cause: Over-oxidation - Reduce reaction time - Ensure proper quenching - Use buffered conditions (DMP) CheckPolar->ActionPolar Yes ActionOther Possible Cause (Swern): MTM Ether Formation - Verify temperature control (-78 °C) CheckOther->ActionOther Yes Success Reaction is Clean: Proceed to Workup CheckOther->Success No

Caption: A logical workflow for troubleshooting common issues observed during TLC analysis of the reaction mixture.

Experimental Protocols & Data

Table 1: Comparison of Recommended Oxidation Methods
ParameterSwern OxidationDess-Martin Oxidation (DMP)
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature -78 °C (critical)Room Temperature (0 °C to 40 °C)
Pros High yield, reliable, inexpensive reagents, byproducts are volatile or water-soluble.[8][12]Operationally simple, neutral pH, fast reaction times, high chemoselectivity.[7][10]
Cons Requires cryogenic temperatures, produces toxic CO gas and foul-smelling dimethyl sulfide,[6] sensitive to temperature fluctuations.[12]Reagent is expensive, potentially explosive, high molecular weight.[11]
Workup Quench with base, aqueous washes to remove salts.Quench with Na₂S₂O₃ solution to remove iodine species.[22]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add solid Dess-Martin Periodinane (1.5 eq) to the solution in one portion. If the starting material is acid-sensitive, add solid sodium bicarbonate (2.0 eq).

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 ratio, equal volume to the DCM).

  • Workup: Stir the biphasic mixture vigorously until the layers are clear. Separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography.

Protocol 2: Swern Oxidation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon or nitrogen atmosphere, add anhydrous DCM (approx. 0.2 M) and anhydrous DMSO (3.0 eq). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 45-60 minutes.

  • Quenching: Add triethylamine (6.0 eq) dropwise, keeping the temperature below -65 °C. After the addition is complete, allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

  • Workup: Add water to the reaction mixture. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash sequentially with 1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Typical Purification Parameters
Analytical MethodConditions
Thin Layer Chromatography (TLC) Eluent: 30-40% Ethyl Acetate in HexanesVisualization: Potassium Permanganate stain (alcohol is yellow, aldehyde is a slightly brighter yellow/orange) or Anisaldehyde stain.
Flash Column Chromatography Stationary Phase: Silica Gel (230-400 mesh). Consider pre-treating with 1% Et₃N in the eluent. Eluent: Gradient of 10% to 50% Ethyl Acetate in Hexanes.
Purity Assessment

Confirming the purity and identity of the final product is essential. A combination of the following analytical methods is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation and can identify key impurities. The aldehyde proton (-CHO) should appear as a characteristic triplet around 9.7 ppm in the ¹H NMR spectrum. The disappearance of the alcohol's -CH₂OH signals and the appearance of the aldehyde carbonyl around 202 ppm in the ¹³C spectrum are key indicators of success.[23]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the quantitative purity of the final compound. A C18 reverse-phase column with a water/acetonitrile mobile phase is a common starting point.[23][24]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (Expected [M+H]⁺ ≈ 242.17).[23]

  • Gas Chromatography (GC): Useful for detecting residual solvents from the reaction or purification.[23]

By employing these robust synthetic protocols, troubleshooting guides, and analytical methods, researchers and drug development professionals can confidently produce high-purity this compound for their downstream applications.

References

Technical Support Center: Real-Time Monitoring of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the real-time analysis of reactions involving tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate . This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis or subsequent derivatization of this key pharmaceutical intermediate. As an intermediate for drugs like Cariprazine, optimizing its synthesis and use is critical.[1] This document provides in-depth troubleshooting guides and FAQs to address specific challenges encountered during in-situ and online reaction monitoring, empowering you to enhance process understanding, improve yields, and ensure batch-to-batch consistency.

The principles discussed here are grounded in the Process Analytical Technology (PAT) framework, which aims to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes.[2][3]

Part 1: Foundational Concepts - Selecting the Right Monitoring Technique

The structure of this compound features two key functional groups amenable to spectroscopic monitoring: the aldehyde carbonyl (C=O) and the carbamate carbonyl (C=O) and N-H group . The choice of analytical technique depends on the specific reaction, solvent system, and desired information (qualitative trend vs. precise quantitative data).

Key Spectroscopic & Chromatographic Handles
Functional GroupTechniqueTypical Wavenumber/SignalNotes
Aldehyde (C=O) FTIR / Raman~1725 cm⁻¹Strong, distinct peak. Ideal for tracking aldehyde formation or consumption.
Carbamate (C=O) FTIR / Raman~1680-1700 cm⁻¹Can sometimes overlap with other carbonyls. Its appearance tracks the Boc-protection step.
Carbamate (N-H) FTIR~3300-3400 cm⁻¹A broader peak, useful for tracking the presence of the carbamate group.
Reactants/Products HPLC / UPLCChromatographic PeakProvides separation of all components for unambiguous quantification.
Molecular Structure NMRChemical Shift (ppm)Provides detailed structural information, excellent for mechanistic studies.
Workflow for Technique Selection

Choosing the optimal real-time monitoring tool is the first critical step. The following decision tree illustrates a logic-based approach to this selection process.

G start Start: Define Reaction Monitoring Goal is_heterogeneous Is the reaction heterogeneous (e.g., contains solids/slurries)? start->is_heterogeneous need_quant Is precise quantification of multiple components required? is_heterogeneous->need_quant No raman Use In-Situ Raman is_heterogeneous->raman  Yes solvent_interfere Does the solvent have strong interfering signals (e.g., IR absorbance)? need_quant->solvent_interfere No hplc Use Online HPLC/UPLC need_quant->hplc Yes need_struct Is detailed structural information on intermediates needed? solvent_interfere->need_struct No solvent_interfere->raman Yes ftir Use In-Situ FTIR (ATR) need_struct->ftir No nmr Use Flow NMR need_struct->nmr Yes end Technique Selected ftir->end raman->end hplc->end nmr->end

Caption: Decision workflow for selecting an appropriate PAT tool.

Part 2: Troubleshooting Guides in Q&A Format

This section directly addresses common issues encountered during real-time monitoring experiments.

A. In-Situ FTIR (e.g., ReactIR) Troubleshooting

In-situ Attenuated Total Reflectance (ATR) FTIR is a powerful tool for monitoring solution-phase chemistry.[4] However, its effectiveness hinges on a clean optical path and stable reaction conditions.

Q1: My spectral baseline is drifting severely, making quantification impossible. What are the likely causes and solutions?

  • A1: Causality & Solution:

    • Thermal Fluctuations: The most common cause. The refractive index of both the ATR crystal (e.g., diamond, silicon) and the reaction medium change with temperature. This alters the penetration depth of the IR evanescent wave, causing the entire baseline to shift.

      • Solution: Ensure rigorous temperature control of your reactor. If the reaction is highly exothermic or endothermic, allow the baseline to stabilize at the target reaction temperature before initiating. Use a portion of the collected spectra before reaction initiation as a stable background reference.

    • Probe Fouling: Solid material (reactants, products, or byproducts) may be precipitating onto the ATR crystal surface. This blocks the IR signal and causes a progressive, often irreversible, drift.

      • Solution: Position the probe tip in a high-shear zone of the reactor (e.g., near the impeller tip) to minimize fouling.[5] If fouling is unavoidable, you may need to clean the probe mid-run (not ideal) or select a different technique like Raman.

    • Component Phase Change: If a solvent is evaporating or a gas is evolving, the composition of the medium in contact with the probe is changing, leading to baseline shifts.

      • Solution: Ensure the reactor is well-sealed and under a slight positive pressure of inert gas (e.g., Nitrogen) to prevent solvent loss.

Q2: My reactant and product peaks are heavily overlapped. How can I resolve their individual concentration profiles?

  • A2: Causality & Solution:

    • Spectral Congestion: This is common in complex mixtures where multiple species have similar functional groups (e.g., multiple carbonyl compounds).

      • Solution 1 (Chemometrics): Do not rely on a single peak height or area. Use multivariate analysis software (e.g., Partial Least Squares - PLS) that comes with modern spectroscopy packages. This approach uses the entire spectral region to build a calibration model that can deconvolve the overlapping signals and predict concentrations.

      • Solution 2 (Orthogonal Validation): Use an orthogonal analytical technique to validate your model.[5] An automated online HPLC system can pull discrete samples, separate the components, and provide true concentration data that you can use to build and verify your FTIR calibration model.[6]

      • Solution 3 (Find Unique Peaks): Scrutinize the spectra for smaller, but unique, "fingerprint" peaks that may belong to only one component. Even a small, clean peak can provide a more reliable trend than a large, overlapped one.

Q3: The absorbance of my main analyte is no longer linear with concentration at high conversion (the Beer-Lambert law is failing). Why?

  • A3: Causality & Solution:

    • Detector Saturation: With highly concentrated species, the ATR signal can become saturated, meaning an increase in concentration no longer produces a proportional increase in absorbance. This is a fundamental limitation of the technique.

      • Solution: Instead of using the primary, most intense peak for your analysis, build your calibration model on a smaller, weaker overtone or combination band that is less prone to saturation. Alternatively, if your reaction allows, starting with a more dilute system can keep the concentrations within the linear range of the detector.

B. In-Situ Raman Spectroscopy Troubleshooting

Raman spectroscopy is highly advantageous for its insensitivity to aqueous solvents and its ability to analyze solids in slurries.[7] Its primary challenge is often a weak signal and fluorescence interference.

Q1: My Raman signal is completely obscured by a broad, intense fluorescence background. What can I do?

  • A1: Causality & Solution:

    • Inherent Fluorescence: The sample itself or trace impurities may be fluorescent upon excitation with the laser. This is a very common problem in Raman spectroscopy.[8]

      • Solution 1 (Change Laser Wavelength): This is the most effective solution. Switching to a longer wavelength laser (e.g., from 532 nm to 785 nm or 1064 nm) often dramatically reduces or eliminates fluorescence, as the lower-energy photons are less likely to excite electronic transitions.

      • Solution 2 (Photobleaching): Expose the sample to the laser for an extended period before starting the reaction. This can sometimes "burn out" the fluorescent species. This is not always practical for real-time monitoring.

      • Solution 3 (Advanced Baseline Correction): Use software algorithms (e.g., asymmetric least squares, polynomial fitting) to mathematically subtract the broad fluorescence background, leaving the sharper Raman peaks. This is a data processing fix and may not be sufficient if the fluorescence is extremely intense.

Q2: My signal-to-noise ratio is too low to reliably track the reaction progress.

  • A2: Causality & Solution:

    • Weak Raman Scattering: Raman is an inherently inefficient process, and the signal is often weak.

      • Solution 1 (Increase Laser Power): Carefully increase the laser power. Caution: This can cause sample heating or degradation, so it must be done judiciously.

      • Solution 2 (Increase Acquisition Time): Increase the integration time for each spectrum. This directly improves the signal-to-noise ratio but reduces your temporal resolution (i.e., you get fewer data points over the course of the reaction). A balance must be struck.

      • Solution 3 (Check Probe Focus/Alignment): Ensure the Raman probe is correctly focused to maximize signal collection from the sample. Refer to your instrument's manual for the optimal working distance.

C. Online HPLC/UPLC Troubleshooting

Online HPLC provides the gold standard for quantitative analysis by physically separating components before detection.[9][10] The main challenges lie in the automated sampling and quenching interface.

Q1: My kinetic data looks noisy and erratic, not like a smooth reaction profile.

  • A1: Causality & Solution:

    • Inconsistent Sampling: The automated system may be pulling inconsistent volumes or introducing air bubbles into the sample loop.

      • Solution: Check all fittings and tubing for leaks.[11] Ensure the sampling probe is always fully submerged in the reaction mixture. Run a series of blank injections with a standard solution to verify the reproducibility of your sampling and injection system before starting the reaction.

    • Ineffective Quenching: If the reaction is not stopped immediately upon sampling, it can continue to react in the tubing on its way to the HPLC, leading to inaccurate measurements.

      • Solution: Ensure your quenching agent is effective and mixes rapidly with the sample as soon as it is drawn from the reactor. The automated setup should have a dedicated mixing point for the sample and quencher before the injection loop.[9]

Q2: I'm seeing a gradual increase in backpressure and a shift in retention times over the course of the experiment.

  • A2: Causality & Solution:

    • Column Contamination/Blockage: Particulate matter from the reaction mixture may be slowly accumulating on the column inlet frit. Additionally, some components may be irreversibly adsorbing to the stationary phase.

      • Solution: Always use an in-line filter between the autosampler and the column. If buffer precipitation is a risk (e.g., mixing high organic mobile phase with aqueous buffers), ensure proper flushing protocols are in place.[11] A guard column can also protect the more expensive analytical column.

    • Mobile Phase Inconsistency: The mobile phase composition may be changing over time due to solvent evaporation from one of the reservoirs or improper mixing.

      • Solution: Keep mobile phase reservoirs covered. Ensure the online degasser is functioning correctly. Before starting the reaction monitoring, run the system until the baseline and pressure are completely stable.

Part 3: Frequently Asked Questions (FAQs)

Q: How do I build a reliable calibration model for quantitative analysis with FTIR or Raman? A: A robust model requires a set of calibration standards that span the expected concentration range of all reacting species. The best practice is to prepare samples with known concentrations of reactants and products in the actual reaction solvent. Collect the spectra for these standards and use the software's chemometric tools (e.g., PLS) to build a model that correlates spectral changes to concentration. It is crucial to then validate this model with an independent set of samples or by comparing the in-situ prediction against offline measurements (e.g., HPLC) from a live reaction.[5]

Q: Which technique is superior for a reaction that involves the crystallization of the product? A: Raman spectroscopy is often superior in this scenario. In-situ FTIR using an ATR probe is susceptible to fouling as crystals can nucleate on the probe surface. Raman, being a non-contact light scattering technique, can be focused into the bulk of the slurry to simultaneously monitor both the solute concentration in the liquid phase and the polymorphic form of the solid phase.[12]

Q: What is the difference between in-situ, on-line, and at-line analysis? A:

  • In-situ: The analytical probe is inserted directly into the reaction vessel (e.g., ReactIR, Raman probe). The measurement is taken in the vessel itself without sample removal.[5]

  • On-line: The analysis is connected to the reactor via a sample loop. A sample is automatically withdrawn, transported to the instrument (e.g., HPLC, flow NMR), analyzed, and discarded.[6]

  • At-line: A sample is manually withdrawn from the reactor and analyzed on an instrument located next to the process, requiring manual intervention.

Q: My reaction is sensitive to air and moisture. How does this affect my choice of technique? A: In-situ techniques like FTIR and Raman are ideal for air-sensitive reactions because they do not require sampling, thus maintaining the inert atmosphere of the reactor.[4][5] Online HPLC can be used, but the automated sampling interface must be carefully designed to be fully enclosed and purged with an inert gas to prevent contamination.

Part 4: Example Experimental Protocol: Monitoring Aldehyde Formation via In-Situ FTIR

This protocol outlines the general steps for monitoring the oxidation of a precursor alcohol to this compound.

  • System Preparation & Background Spectrum:

    • Assemble the reactor system with temperature control, overhead stirring, and an inert gas inlet.

    • Insert the cleaned and dried ATR-FTIR probe, ensuring the tip is fully submerged and in a well-mixed zone.

    • Add the solvent and starting material (the precursor alcohol) to the reactor.

    • Bring the solution to the target reaction temperature and allow it to stabilize for 15-20 minutes.

    • Once the temperature and spectral baseline are stable, collect a background spectrum. This spectrum of the starting materials and solvent will be automatically subtracted from subsequent spectra.

  • Initiate Reaction & Data Collection:

    • Start spectral collection in a continuous mode (e.g., one spectrum every 60 seconds).

    • Inject the oxidizing agent to initiate the reaction.

    • Monitor the reaction progress in real-time. You should observe the disappearance of alcohol-related peaks (e.g., O-H stretch) and the growth of the characteristic aldehyde C=O peak around 1725 cm⁻¹.

  • Data Analysis:

    • Create concentration trend charts by selecting the unique peaks for the reactant and the aldehyde product.

    • If a pre-existing calibration model has been built, the software can display real-time concentration profiles.

    • At the end of the reaction (or at key time points), take a manual sample for offline HPLC analysis to confirm the final conversion and validate the FTIR data.

  • Post-Reaction Cleanup:

    • Thoroughly clean the ATR probe with appropriate solvents immediately after the experiment to prevent residue from drying on the crystal.

References

Validation & Comparative

analytical methods for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound (CAS 215790-29-7) is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its molecular structure, featuring a Boc-protected amine, a cyclohexane ring, and an aldehyde functional group, makes it a versatile building block. The purity, structural integrity, and stereochemistry of this compound are paramount, as they directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of the essential analytical methods required for the comprehensive characterization of this intermediate. We will move beyond mere procedural descriptions to explain the scientific rationale behind method selection, demonstrating how a multi-technique approach forms a self-validating system to ensure the highest standards of quality control in a drug development setting.[3]

The Orthogonal Approach: A Synergy of Analytical Techniques

No single analytical technique can fully elucidate the identity and quality of a complex organic molecule. A robust characterization strategy relies on an orthogonal approach, where multiple methods with different physical principles are employed. The data from each technique should be complementary and corroborative, providing a high degree of confidence in the final assessment. The primary methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

cluster_methods Analytical Methods Synthesis Synthesis & Purification Characterization Full Characterization Synthesis->Characterization QC Quality Control Lot Release NMR NMR (Structure & Identity) Characterization->NMR MS Mass Spectrometry (Molecular Weight) Characterization->MS HPLC HPLC (Purity & Quantification) Characterization->HPLC FTIR FTIR (Functional Groups) Characterization->FTIR NMR->QC MS->QC HPLC->QC FTIR->QC

Figure 1: A workflow diagram illustrating the central role of orthogonal analytical methods in the characterization and quality control of a synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] It provides unambiguous information about the carbon-hydrogen framework, making it the most powerful tool for confirming the identity and stereochemistry of this compound.

Causality of Method Selection: ¹H NMR confirms the presence and connectivity of all proton environments, while ¹³C NMR provides a count of unique carbon atoms. 2D NMR techniques (like COSY and HSQC) can further map out the precise atom-to-atom connections, leaving no doubt about the molecular structure.

Expected Spectral Features:
  • ¹H NMR:

    • Aldehydic Proton (CHO): A distinct signal, typically a triplet, appears far downfield (~9.7 ppm) due to the deshielding effect of the carbonyl group.

    • Carbamate Proton (NH): A broad singlet around 4.5-5.5 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

    • tert-Butyl Protons ((CH₃)₃C): A sharp, intense singlet at approximately 1.45 ppm, integrating to 9 protons. This is a hallmark of the Boc-protecting group.[5][6]

    • Cyclohexane & Acetaldehyde Protons: A complex series of multiplets between 1.0 and 2.5 ppm, representing the protons of the cyclohexane ring and the CH₂ group adjacent to the aldehyde. The trans stereochemistry influences the specific coupling patterns within the ring.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A highly deshielded signal around 202 ppm.[7]

    • Carbamate Carbonyl: A signal around 155 ppm.

    • tert-Butyl Carbons: Two signals; one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm).

    • Cyclohexane & Acetaldehyde Carbons: A set of signals in the aliphatic region (25-55 ppm).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis: Integrate the peaks to determine proton ratios and analyze splitting patterns (multiplicity) to infer neighboring protons.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is indispensable for determining the molecular weight of a compound, providing a fundamental check of its identity.[3] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an extremely high degree of confidence.

Causality of Method Selection: MS confirms that the synthesized molecule has the correct mass (241.33 g/mol ).[8][9] Furthermore, the fragmentation pattern acts as a molecular fingerprint. For this molecule, a key expected fragmentation is the loss of the tert-butyl group, a highly stable carbocation.

Expected Spectral Features:
  • Molecular Ion: The spectrum should show a protonated molecular ion [M+H]⁺ at m/z 242.17 or a sodium adduct [M+Na]⁺ at m/z 264.15.

  • Key Fragments:

    • [M-56]⁺ or [M-57]⁺: A prominent peak corresponding to the loss of isobutylene (56 Da) or a tert-butyl radical (57 Da) from the Boc group. This is a classic fragmentation pathway for Boc-protected compounds.[10]

    • Other fragments may arise from cleavage of the cyclohexane ring or the acetaldehyde side chain.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system, often coupled to an HPLC (LC-MS).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical mass. Analyze major fragment ions to see if they correspond to logical cleavages of the parent structure.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the definitive technique for determining the purity of pharmaceutical intermediates and for quantifying any related impurities.[3] Its high resolving power allows for the separation of the main compound from starting materials, by-products, and degradation products.

Causality of Method Selection: In a regulated environment, purity is not just a measure of quality but a critical safety parameter. HPLC provides quantitative data on the percentage of the desired compound relative to all other detectable substances.[11] A typical purity requirement for such an intermediate is >98%.[1]

Data Presentation: A Comparative Overview
ParameterHPLC (Reversed-Phase)
Primary Use Purity determination, impurity profiling, quantification
Stationary Phase C18 silica gel
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Detector UV-Vis (typically at 210 nm for the aldehyde)
Expected Result A single major peak with a purity value >98%
Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and a gradient pump.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.

cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation 1. Weigh Sample 2. Dissolve in Mobile Phase 3. Filter Solution hplc HPLC System C18 Column UV Detector Gradient Pump prep->hplc Inject analysis Data Analysis 1. Integrate Peaks 2. Calculate Area % 3. Compare to Standard hplc->analysis Generate Chromatogram report report analysis->report Quantify

Figure 2: A step-by-step workflow for determining the purity of the target compound using HPLC.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality of Method Selection: While not as definitive for structure as NMR, FTIR provides a quick and easy confirmation that the main chemical moieties—the carbamate and the aldehyde—are present. It serves as an excellent initial check or identity test.

Expected Spectral Features:

A comparison of the key vibrational frequencies helps distinguish the two critical carbonyl groups and confirm other structural features.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale for Assignment
Carbamate N-H Stretch~3350Characteristic for secondary amides/carbamates.[12]
Aldehyde C-H Stretch~2820 & ~2720A pair of peaks unique to aldehydes.[7][13]
Aliphatic C-H Stretch2850-2980From the cyclohexane and tert-butyl groups.
Aldehyde C=O Stretch~1725Typical for a saturated aliphatic aldehyde.[7]
Carbamate C=O Stretch~1690Lower frequency than the aldehyde due to resonance with the N atom.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum (clean crystal) first. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the aldehyde and carbamate functional groups.

Conclusion: A Self-Validating Analytical Framework

The comprehensive characterization of this compound is achieved not by a single measurement, but by the logical integration of data from multiple analytical techniques.

  • NMR provides the definitive structural identity.

  • MS confirms this identity with an accurate molecular weight.

  • FTIR offers rapid verification of the essential functional groups established by NMR.

  • HPLC quantifies the purity of the very sample whose structure has been confirmed by the other methods.

This orthogonal, self-validating approach ensures that each batch of this critical intermediate meets the stringent identity, purity, and quality standards required for pharmaceutical development, thereby guaranteeing the integrity of the subsequent API synthesis.

References

comparative analysis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, featuring a protected amine and a reactive aldehyde, makes it a valuable intermediate for the construction of complex molecular architectures. Notably, it serves as a crucial precursor in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] The efficiency and scalability of the synthesis of this intermediate are therefore of paramount importance to drug development professionals.

This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the critical oxidation of its alcohol precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of three prominent oxidation methodologies: the Swern Oxidation, the Dess-Martin Oxidation, and the Parikh-Doering Oxidation. Our analysis aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy based on their specific laboratory capabilities, scale, and purity requirements.

The Synthetic Challenge: Oxidation of a Primary Alcohol to a Stable Aldehyde

The central transformation in the synthesis of this compound is the selective oxidation of the primary alcohol in the precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, to the corresponding aldehyde.

G cluster_0 Synthetic Transformation Alcohol_Precursor Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Target_Aldehyde This compound Alcohol_Precursor->Target_Aldehyde Oxidation Oxidizing_Agent [Oxidizing Agent]

Figure 1: The core oxidative transformation.

The primary challenge lies in achieving high conversion without over-oxidation to the corresponding carboxylic acid, a common side reaction with many oxidizing agents. Furthermore, the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group necessitates the use of mild reaction conditions.

Route 1: The Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[2]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, from the reaction of DMSO and oxalyl chloride at low temperatures. The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

G cluster_0 Swern Oxidation Workflow A Activation of DMSO with Oxalyl Chloride (-78 °C) B Addition of Alcohol Precursor A->B C Formation of Alkoxysulfonium Salt B->C D Addition of Triethylamine C->D E Intramolecular Elimination D->E F Aldehyde Product & Byproducts E->F

Figure 2: Workflow of the Swern Oxidation.

Experimental Protocol

Materials:

  • Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Analysis
FeatureAssessment
Yield Generally high (typically >90%).
Reaction Conditions Requires cryogenic temperatures (-78 °C), which can be a practical limitation for large-scale synthesis.
Reagents Oxalyl chloride is toxic and moisture-sensitive. The reaction generates volatile and malodorous dimethyl sulfide as a byproduct.
Workup The workup is straightforward but requires careful quenching and extraction.
Scalability The need for low temperatures can make scaling up challenging.
Selectivity Excellent for preventing over-oxidation to the carboxylic acid.

Route 2: The Dess-Martin Oxidation

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP), to oxidize primary and secondary alcohols.[3] It is known for its mild conditions and broad functional group tolerance.[3]

Mechanism of Action

The alcohol displaces an acetate ligand on the periodinane to form an intermediate. A base, typically the displaced acetate, then abstracts the proton alpha to the hydroxyl group, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[3]

G cluster_0 Dess-Martin Oxidation Workflow A Reaction of Alcohol with DMP B Ligand Exchange A->B C Formation of Intermediate B->C D Intramolecular Proton Transfer C->D E Elimination D->E F Aldehyde Product & Byproducts E->F

Figure 3: Workflow of the Dess-Martin Oxidation.

Experimental Protocol

Materials:

  • Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in anhydrous DCM is added Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 1-3 hours, monitoring by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Analysis
FeatureAssessment
Yield High (typically >90%).[3]
Reaction Conditions Mild, ambient temperature reaction.[3]
Reagents DMP is a solid reagent that is relatively easy to handle, but it can be shock-sensitive and expensive.
Workup The workup can be complicated by the precipitation of iodine byproducts, though quenching with thiosulfate helps.
Scalability The cost and potential safety concerns of DMP can be a limitation for large-scale industrial synthesis.
Selectivity Highly selective for the oxidation of alcohols with excellent functional group tolerance.[3]

Route 3: The Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based oxidation that uses the sulfur trioxide pyridine complex (SO₃·py) as the activating agent.[1] It offers the advantage of operating at or above 0 °C, avoiding the need for cryogenic conditions.[1]

Mechanism of Action

DMSO is activated by the SO₃·py complex to form an electrophilic sulfur species. The alcohol then adds to this species, and subsequent deprotonation by a base (typically triethylamine) leads to the formation of a sulfur ylide. This ylide undergoes a five-membered ring transition state to eliminate dimethyl sulfide and produce the desired aldehyde.[1]

G cluster_0 Parikh-Doering Oxidation Workflow A Activation of DMSO with SO₃·py B Addition of Alcohol A->B C Formation of Alkoxysulfonium Salt B->C D Addition of Base C->D E Ylide Formation & Elimination D->E F Aldehyde Product & Byproducts E->F

Figure 4: Workflow of the Parikh-Doering Oxidation.

Experimental Protocol

Materials:

  • Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) and triethylamine (3.0-5.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO is added the sulfur trioxide pyridine complex (1.5-3.0 eq) portion-wise at 0 °C.

  • The reaction mixture is stirred at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • The reaction is quenched with water.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel. A typical reported yield for this type of oxidation is around 84%.[4]

Analysis
FeatureAssessment
Yield Good to high yields are generally achievable.
Reaction Conditions Milder than Swern, as it can be run at 0 °C to room temperature.[1]
Reagents The SO₃·py complex is a stable, commercially available solid. The reaction still produces dimethyl sulfide.
Workup Generally straightforward, involving quenching and extraction.
Scalability More readily scalable than the Swern oxidation due to the less stringent temperature requirements.
Selectivity High selectivity for the desired aldehyde is observed.

Comparative Summary of Synthesis Routes

FeatureSwern OxidationDess-Martin OxidationParikh-Doering Oxidation
Temperature -78 °CRoom Temperature0 °C to Room Temperature
Key Reagents DMSO, Oxalyl Chloride, TEADess-Martin PeriodinaneDMSO, SO₃·py, TEA/DIPEA
Typical Yield >90%>90%~84% or higher
Primary Advantage High yield, well-establishedMild conditions, no odorMilder than Swern, scalable
Primary Disadvantage Cryogenic temps, odorReagent cost, safetyCan require excess reagents
Scalability ChallengingLimited by cost/safetyGood

Conclusion and Recommendations

The choice of synthetic route for the preparation of this compound via the oxidation of its alcohol precursor is a critical decision that balances yield, scalability, cost, and laboratory infrastructure.

  • For small-scale laboratory synthesis where high yield is paramount and cryogenic equipment is readily available, the Swern oxidation remains a reliable choice. Its well-documented procedures and high efficiency make it a go-to method for many researchers.

  • The Dess-Martin oxidation is an excellent option for small to medium-scale syntheses, particularly when dealing with sensitive substrates or when the avoidance of malodorous byproducts is a priority. Its operational simplicity at room temperature is a significant advantage. However, the cost and potential hazards of the reagent must be considered for larger-scale applications.

  • For process development and scale-up operations, the Parikh-Doering oxidation presents a compelling alternative. By avoiding cryogenic temperatures, it offers a more practical and scalable approach while maintaining good yields and selectivity.

Ultimately, the optimal synthesis route will depend on the specific needs and constraints of the research or production environment. It is recommended that chemists evaluate each method based on the criteria outlined in this guide to make an informed decision that best suits their objectives.

References

A Comparative Guide to the Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: An Evaluation of Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key intermediate in the synthesis of various pharmaceuticals, most notably the antipsychotic drug Cariprazine.[1] The stereochemistry of the trans-substituted cyclohexane ring and the presence of a reactive aldehyde functional group make its efficient and scalable synthesis a topic of considerable interest for researchers and professionals in drug development. This guide provides an in-depth technical comparison of the conventional synthetic route to this valuable building block with emerging alternative strategies that utilize different starting materials. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer a comprehensive resource for informed decision-making in synthetic planning.

Conventional Synthetic Approach: The Hydroxyethyl Route

The most established and widely practiced synthesis of this compound commences with a commercially available and relatively inexpensive starting material, trans-4-aminocyclohexanemethanol . This route is characterized by a straightforward two-step sequence: protection of the amino group followed by oxidation of the primary alcohol.

Workflow of the Conventional Synthesis

Conventional_Synthesis A trans-4-Aminocyclohexanemethanol B Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate A->B  Boc Anhydride (Boc₂O),  Base (e.g., Et₃N),  Solvent (e.g., DCM) C This compound B->C  Oxidizing Agent  (e.g., DMP or Swern reagents) p_Aminobenzoic_Acid_Route A p-Aminobenzoic Acid B trans-4-Aminocyclohexanecarboxylic Acid A->B  H₂, Catalyst (e.g., Ru/C),  Base (e.g., NaOH) C trans-4-(Boc-amino)cyclohexanecarboxylic Acid B->C  Boc₂O, Base D Tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate C->D  Reduction (e.g., BH₃·THF) E This compound D->E  Oxidation (e.g., DMP) Nitrophenylacetic_Acid_Route A 4-Nitrophenylacetic Acid B trans-4-Aminocyclohexylacetic Acid A->B  H₂, Catalyst (e.g., Pd/C or Raney-Ni) C trans-4-(Boc-amino)cyclohexylacetic Acid B->C  Boc₂O, Base D Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate C->D  Reduction (e.g., BH₃·THF) E This compound D->E  Oxidation (e.g., DMP) Biocatalytic_Route A 4-Oxocyclohexaneacetic Acid derivative B trans-4-Aminocyclohexylacetic Acid derivative A->B  Transaminase,  Amine Donor C Further functional group manipulation B->C D This compound C->D

References

A Comparative Guide to the Reactivity of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate and its Cis Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced differences in the reactivity of stereoisomers can be a pivotal factor in the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate and its cis counterpart. By examining their conformational differences and the resulting impact on reaction kinetics and product outcomes, this document aims to equip scientists with the insights needed to make informed decisions in their experimental designs.

The Decisive Role of Stereochemistry in Cyclohexane Derivatives

The seemingly subtle difference between a cis and trans arrangement of substituents on a cyclohexane ring can lead to profound disparities in chemical behavior. This is primarily governed by the principles of conformational analysis, where the spatial orientation of atoms dictates molecular stability and reactivity.

In 1,4-disubstituted cyclohexanes, the chair conformation is the most stable arrangement. Substituents can occupy either axial positions, which are perpendicular to the general plane of the ring, or equatorial positions, which are located in the plane of the ring.[1][2] Equatorial positions are generally more sterically favorable for bulky groups, as axial substituents can lead to unfavorable 1,3-diaxial interactions with other axial hydrogens.[3][4]

Conformational Analysis: Trans vs. Cis Isomers

The key to understanding the differential reactivity of the trans and cis isomers of tert-butyl 4-(2-oxoethyl)cyclohexylcarbamate lies in their preferred chair conformations. The bulky tert-butoxycarbonyl (Boc) group will strongly prefer the equatorial position to minimize steric strain.[5]

  • Trans Isomer : In the trans isomer, both the Boc-amino group and the 2-oxoethyl group can occupy equatorial positions, resulting in a highly stable diequatorial conformation. This is the predominant and most stable conformation for the trans isomer.[6]

  • Cis Isomer : For the cis isomer, one substituent must be axial while the other is equatorial.[6][7] Given the significant steric bulk of the Boc group, it will overwhelmingly occupy the equatorial position. Consequently, the 2-oxoethyl group is forced into the more sterically hindered axial position.

This fundamental conformational difference is the primary determinant of their distinct chemical reactivity.

Caption: Conformational stability of trans and cis isomers.

Impact on Reactivity: An Aldehyde's Accessibility

The reactivity of the aldehyde group in the 2-oxoethyl substituent is directly influenced by its axial or equatorial orientation.

  • Equatorial Aldehyde (Trans Isomer) : The aldehyde group is more exposed to the surrounding environment, making it readily accessible for attack by nucleophiles or reagents.

  • Axial Aldehyde (Cis Isomer) : The aldehyde group is more sterically hindered by the cyclohexane ring and the 1,3-diaxial hydrogens. This shielding makes it less accessible to incoming reagents.

This difference in accessibility is expected to manifest in several key reaction parameters.

Table 1: Predicted Reactivity Comparison
FeatureThis compoundTert-butyl cis-4-(2-oxoethyl)cyclohexylcarbamateRationale
Reaction Rate FasterSlowerThe equatorial aldehyde in the trans isomer is more sterically accessible.
Stereoselectivity Potentially lowerPotentially higherThe more constrained environment of the axial aldehyde in the cis isomer may favor specific attack trajectories.
Equilibrium Position May favor productsMay favor starting materialsThe higher ground state energy of the cis isomer could influence the overall thermodynamics.

Experimental Protocols for Comparative Analysis

To empirically validate these predicted differences in reactivity, a series of comparative experiments can be designed. The following protocols outline key reactions that would highlight the stereochemical influence on the aldehyde's reactivity.

Reductive Amination: A Case Study

Reductive amination is a cornerstone reaction in drug discovery for the formation of secondary amines.[8] The rate and yield of this reaction are highly sensitive to steric hindrance around the carbonyl group.

G reagents Aldehyde Isomer (cis or trans) + Primary Amine + Reducing Agent (e.g., NaBH(OAc)3) reaction Reductive Amination reagents->reaction product Secondary Amine Product reaction->product analysis Analysis: - Reaction time (TLC/LC-MS) - Isolated Yield - Stereochemical outcome (NMR) product->analysis

Caption: Experimental workflow for comparative reductive amination.

Protocol: Comparative Reductive Amination

  • Reaction Setup : In two separate round-bottom flasks, dissolve equimolar amounts of this compound and tert-butyl cis-4-(2-oxoethyl)cyclohexylcarbamate in a suitable solvent (e.g., dichloromethane).

  • Amine Addition : To each flask, add 1.1 equivalents of a primary amine (e.g., benzylamine).

  • Reducing Agent : Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to each flask.

  • Monitoring : Monitor the progress of each reaction at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Analysis : Once the reactions are complete, quench the reactions, perform an extractive workup, and purify the products by column chromatography. Determine the isolated yields and characterize the products by NMR to confirm their stereochemistry.

Expected Outcome : The reaction with the trans isomer is expected to proceed at a significantly faster rate and potentially give a higher yield compared to the cis isomer due to the greater accessibility of the equatorial aldehyde.

Wittig Reaction: Probing Steric Hindrance

The Wittig reaction, which forms an alkene from an aldehyde, is also sensitive to steric hindrance. The approach of the Wittig ylide to the carbonyl carbon can be impeded by a sterically crowded environment.

Protocol: Comparative Wittig Reaction

  • Ylide Preparation : Prepare a stabilized Wittig ylide (e.g., (triphenylphosphoranylidene)acetate) in a suitable solvent.

  • Reaction Setup : In two separate flasks, dissolve equimolar amounts of the cis and trans aldehyde isomers.

  • Ylide Addition : Add the prepared ylide solution dropwise to each aldehyde solution at room temperature.

  • Monitoring and Analysis : Monitor the reactions by TLC or GC-MS. Upon completion, perform a standard workup and purification. Analyze the yields and the E/Z selectivity of the resulting alkenes.

Expected Outcome : The trans isomer is expected to react faster and provide a higher yield of the corresponding alkene. The stereoselectivity of the Wittig reaction might also be influenced by the different steric environments of the axial and equatorial aldehydes.

Conclusion: Strategic Isomer Selection in Synthesis

The choice between this compound and its cis isomer is not arbitrary. The trans isomer, with its diequatorial conformation and more accessible aldehyde group, is generally the more reactive and synthetically versatile of the two. It is likely to participate more readily in a wider range of chemical transformations, leading to higher yields and faster reaction times.

Conversely, the cis isomer's axial aldehyde presents a more sterically hindered environment. While this may lead to slower reactions and lower yields, it could also be exploited to achieve higher stereoselectivity in certain reactions where the approach of the reagent is highly directed.

Ultimately, the selection of the appropriate isomer will depend on the specific goals of the synthesis. For rapid and efficient transformations, the trans isomer is the logical choice. For reactions where high stereocontrol is paramount, the cis isomer may offer unique advantages, albeit with potential trade-offs in reactivity. This guide provides the foundational understanding for researchers to navigate these choices and optimize their synthetic strategies.

References

A Comparative Guide to HPLC-Based Purity Validation of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a key intermediate in pharmaceutical synthesis.[1] We will explore the nuances of method development, validation according to ICH Q2(R2) guidelines, and a comparative analysis against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assessment protocols.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS 215790-29-7) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol .[2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a validated, accurate, and precise analytical method for purity determination is a regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carbamates, making it an ideal choice for this purpose.

Synthesis and Potential Impurities

A plausible synthetic route for this compound involves two key steps:

  • Boc Protection: The amino group of trans-4-(2-hydroxyethyl)cyclohexylamine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

  • Oxidation: The primary alcohol of the resulting Boc-protected intermediate is then oxidized to an aldehyde. Common oxidation methods include the Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation.[3][4]

This synthetic pathway can lead to several potential impurities that a robust analytical method must be able to separate and quantify:

  • Cis-isomer: Tert-butyl cis-4-(2-oxoethyl)cyclohexylcarbamate.

  • Starting Material: Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (the corresponding alcohol).

  • Over-oxidation Product: Trans-4-(tert-butoxycarbonylamino)cyclohexylacetic acid (the corresponding carboxylic acid).

  • Process-Related Impurities: Residual solvents, reagents, and byproducts from the oxidation step (e.g., dimethyl sulfide from Swern oxidation, or iodinane byproducts from DMP oxidation).[3]

HPLC Method Development and Validation: A Self-Validating System

The development of a stability-indicating HPLC method is paramount for accurately assessing the purity of this compound. The goal is to create a method that is specific, linear, accurate, precise, and robust.

Chromatographic Conditions: Rationale and Optimization

A reverse-phase HPLC method is the logical choice, given the moderate polarity of the target analyte.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for compounds with moderate polarity and is a workhorse in pharmaceutical analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC with good UV transparency.
Gradient 40% B to 80% B over 20 min, hold at 80% B for 5 min, return to 40% B and equilibrate for 5 minA gradient elution is necessary to separate the target analyte from both more polar (e.g., the carboxylic acid) and less polar (e.g., the cis-isomer) impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe aldehyde and carbamate functional groups exhibit UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Validation Protocol: Adherence to ICH Q2(R2) Guidelines

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][]

  • Specificity:

    • Inject the blank (diluent), a solution of the reference standard, and a spiked sample containing all potential impurities.

    • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2.0), and the blank should show no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate and inject.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Inject six replicate samples of the same concentration (100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the peak areas.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Robustness:

    • Intentionally vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2%)

    • Inject a sample under each varied condition and assess the impact on retention time, peak area, and resolution.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor variations.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust and widely used technique, it is essential to consider other analytical methods to understand the full landscape of purity assessment options.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (< 2 µm) and higher operating pressures.[8][9] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[8][9]

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 5 min, hold at 80% B for 1 min, return to 40% B and equilibrate for 1 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 2 µL
Gas Chromatography (GC): A Thermally Challenging Approach

Gas chromatography is generally not the first choice for carbamate analysis due to their thermal lability.[6] However, with derivatization, GC-MS can be a powerful tool for identification and quantification.

  • Sample Preparation (Derivatization):

    • Evaporate the solvent from the sample.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine).[10]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to convert the carbamate and any alcohol or carboxylic acid impurities into their more volatile and thermally stable trimethylsilyl (TMS) derivatives.[10]

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Detector Mass Spectrometer (MS) in Scan Mode (m/z 50-500)
Performance Comparison: HPLC vs. UPLC vs. GC-MS
ParameterHPLCUPLCGC-MS (with Derivatization)
Analysis Time ~30 min~7 min~20 min
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent (with MS)
Sample Preparation Simple dissolutionSimple dissolutionDerivatization required
Throughput ModerateHighLow to Moderate
Robustness HighHighModerate (derivatization can be a source of variability)
Cost per Sample LowModerateHigh
Specificity Good (UV)Good (UV)Excellent (MS provides structural information)

Conclusion: Selecting the Optimal Analytical Strategy

For routine quality control and purity validation of this compound, HPLC remains the gold standard . It offers a perfect balance of performance, robustness, and cost-effectiveness. The developed and validated HPLC method presented in this guide is capable of separating the target analyte from its key potential impurities, ensuring reliable purity assessment.

UPLC presents a compelling alternative when higher throughput is a primary concern, offering significant reductions in analysis time without compromising resolution or sensitivity. However, the initial investment in UPLC instrumentation is higher.

GC-MS , while not ideal for routine analysis due to the need for derivatization, serves as an invaluable confirmatory technique . The mass spectrometric data provides unequivocal identification of impurities, which is particularly useful during process development and for out-of-specification investigations.

Ultimately, the choice of analytical technique will depend on the specific needs of the laboratory, including sample throughput requirements, budget constraints, and the stage of drug development. A well-validated HPLC method is a robust and reliable starting point for ensuring the quality of this critical pharmaceutical intermediate.

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness QC Routine QC Testing Robustness->QC

Caption: Workflow for HPLC method validation.

Comparative Analysis of Analytical Techniques

Analytical_Comparison Comparison of Analytical Techniques HPLC HPLC UPLC UPLC HPLC->UPLC Faster, Higher Resolution GC_MS GC-MS HPLC->GC_MS Better for Thermally Labile UPLC->HPLC Lower Cost, More Common UPLC->GC_MS Higher Throughput GC_MS->HPLC More Specific (MS) GC_MS->UPLC Requires Derivatization

References

A Senior Application Scientist's Guide to the Mass Spectrometry of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of synthetic intermediates is paramount. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a key building block in the synthesis of several pharmacologically active agents, presents a unique analytical challenge due to its combination of a labile protecting group, a reactive aldehyde, and a saturated carbocyclic core. This guide provides an in-depth comparison of mass spectrometry-based approaches for the robust analysis of this critical intermediate, grounded in established fragmentation principles and field-proven insights.

Introduction to the Analyte: A Molecule of Synthetic Importance

This compound (MW: 241.33 g/mol , Molecular Formula: C₁₃H₂₃NO₃) is a vital intermediate in multi-step organic syntheses.[1][2] Its accurate characterization is crucial for ensuring the integrity of the final active pharmaceutical ingredient (API) and for monitoring the efficiency of the synthetic process. The molecule's structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclohexyl ring, and an acetaldehyde moiety, dictates its behavior in the mass spectrometer. Understanding the interplay of these functional groups is key to developing a reliable analytical method.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as the definitive technique for the analysis of synthetic intermediates like this compound. Its unparalleled sensitivity, specificity, and ability to provide detailed structural information make it indispensable for:

  • Identity Confirmation: Unambiguously verifying the molecular weight of the synthesized compound.

  • Purity Assessment: Detecting and identifying process-related impurities, even at trace levels.

  • Stability Studies: Monitoring for degradation products under various stress conditions.

  • Reaction Monitoring: Tracking the progress of the synthesis by observing the consumption of reactants and the formation of the desired product.

This guide will compare and contrast various ionization techniques and mass analyzers to provide a comprehensive analytical strategy for this molecule.

Comparing Ionization Techniques: A Tale of Soft vs. Hard Ionization

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. The lability of the Boc group necessitates a careful consideration of the energy imparted to the molecule during the ionization process.

Ionization TechniquePrincipleSuitability for this compound
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.Highly Recommended. ESI is a gentle technique that typically yields the protonated molecule [M+H]⁺ as the base peak, minimizing in-source fragmentation of the labile Boc group. This allows for accurate molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI) A soft ionization technique that uses a corona discharge to ionize the analyte in the gas phase.Recommended. APCI is also a suitable technique and can be more efficient for less polar analytes than ESI. It generally produces the protonated molecule [M+H]⁺ with minimal fragmentation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.Suitable, but less common for this type of small molecule. While MALDI is a soft ionization technique, it is more commonly employed for large biomolecules. For small molecules, ESI and APCI are generally more practical for routine analysis.[3]
Electron Ionization (EI) A hard ionization technique where the analyte is bombarded with high-energy electrons, leading to extensive fragmentation.Not Recommended for primary analysis. EI would cause significant fragmentation of the molecule, likely leading to the absence of a discernible molecular ion peak. This makes it unsuitable for initial molecular weight determination but potentially useful for structural elucidation through the analysis of fragment ions.

Expert Insight: For routine analysis and purity assessment of this compound, Electrospray Ionization (ESI) is the preferred method. Its gentle nature ensures that the primary analytical goal, the confirmation of the molecular weight, is readily achieved.

Navigating the Mass Analyzer Landscape: Resolution and Fragmentation Capabilities

The choice of mass analyzer will dictate the level of structural information that can be obtained.

Mass AnalyzerKey FeaturesApplication to this compound
Quadrupole Fast scanning, robust, and relatively low cost.Suitable for routine molecular weight confirmation and quantitative analysis when coupled with a liquid chromatography (LC) system.
Time-of-Flight (TOF) High resolution and mass accuracy.Provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This is invaluable for confident identification.
Orbitrap Very high resolution and mass accuracy.Offers the highest level of performance for unambiguous elemental composition determination and structural elucidation of complex mixtures and unknown impurities.
Triple Quadrupole (QqQ) Two quadrupoles for mass selection and a third for fragmentation (collision-induced dissociation - CID).The gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM). Also excellent for targeted fragmentation studies to confirm the structure.
Quadrupole Time-of-Flight (Q-TOF) Combines the scanning capabilities of a quadrupole with the high-resolution mass analysis of a TOF.An excellent choice for both qualitative and quantitative analysis, offering high-resolution full-scan data and the ability to perform targeted MS/MS experiments for structural confirmation.

Expert Insight: For a comprehensive analysis, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is highly recommended. The ability to obtain accurate mass measurements provides an extra layer of confidence in the identification of the target compound and any potential impurities. For quantitative applications, a Triple Quadrupole instrument is unparalleled.

Predicted Fragmentation Pathway: Decoding the Mass Spectrum

M [M+H]⁺ m/z 242.17 F1 Loss of isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z 186.11 M->F1 - C₄H₈ F2 Loss of Boc group (-100 Da) [M+H - C₅H₉O₂]⁺ m/z 142.12 M->F2 - C₅H₉O₂ F3 Loss of water (-18 Da) [M+H - H₂O]⁺ m/z 224.16 M->F3 - H₂O F4 α-cleavage of aldehyde Loss of CO (-28 Da) [M+H - CO]⁺ m/z 214.18 M->F4 - CO F5 Fragment from F2 Loss of CH₂CHO (-43 Da) [C₇H₁₄N]⁺ m/z 112.11 F2->F5 - C₂H₃O

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Detailed Explanation of Fragmentation:

  • [M+H]⁺ at m/z 242.17: The protonated molecule will be the most abundant ion under soft ionization conditions like ESI.

  • Loss of isobutylene (m/z 186.11): This is a hallmark fragmentation of the Boc-protecting group, resulting from a McLafferty-type rearrangement with the loss of a neutral isobutylene molecule (56 Da).

  • Loss of the entire Boc group (m/z 142.12): Cleavage of the carbamate bond leads to the loss of the entire tert-butoxycarbonyl group as a neutral species (100 Da), leaving the protonated 4-(2-oxoethyl)cyclohexanamine.

  • Loss of water (m/z 224.16): The presence of the aldehyde and the carbamate functionalities could facilitate the loss of a water molecule, although this is likely to be a minor fragmentation pathway.

  • Alpha-cleavage of the aldehyde (m/z 214.18): Aldehydes can undergo alpha-cleavage, leading to the loss of carbon monoxide (28 Da). This would also likely be a minor fragment.

  • Further fragmentation of the deprotected amine (m/z 112.11): The ion at m/z 142.12 can further fragment through cleavage of the bond between the cyclohexyl ring and the acetaldehyde moiety.

Recommended Experimental Protocol: A Self-Validating System

The following protocol for LC-MS analysis provides a robust and reliable method for the characterization of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.0-4.0 kV

  • Cone Voltage: 20-40 V (Optimize for minimal in-source fragmentation)

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Scan Range: m/z 50-500

4. Data Acquisition and Analysis:

  • Acquire data in full-scan mode to confirm the molecular weight and identify impurities.

  • Perform targeted MS/MS on the precursor ion at m/z 242.17 to confirm the fragmentation pattern and verify the structure.

  • Utilize high-resolution mass spectrometry to determine the elemental composition of the parent and fragment ions for unambiguous identification.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Reversed-Phase C18 Column D->E F Gradient Elution E->F G ESI Source (Positive Mode) F->G H Mass Analyzer (e.g., Q-TOF) G->H I Data Acquisition (Full Scan & MS/MS) H->I J Molecular Weight Confirmation I->J K Fragmentation Analysis J->K L Purity Assessment K->L

Caption: Experimental workflow for the LC-MS analysis of this compound.

Conclusion: A Strategy for Confident Analysis

The successful mass spectrometric analysis of this compound hinges on a well-considered analytical strategy that prioritizes the preservation of the molecular ion while providing sufficient data for structural confirmation. The use of a soft ionization technique, preferably ESI, coupled with a high-resolution mass analyzer like a Q-TOF or Orbitrap, offers the most comprehensive and reliable approach. By understanding the predictable fragmentation patterns of the Boc group, aldehyde, and cyclohexyl ring, researchers can confidently identify this crucial synthetic intermediate, assess its purity, and ensure the quality of their downstream products. This guide provides the foundational knowledge and a practical experimental framework to achieve these analytical goals with a high degree of scientific rigor.

References

A Comparative Guide to Cross-Laboratory Validation of Analytical Techniques for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key intermediate in the synthesis of various pharmaceuticals.[1] Its purity and consistent analysis across different laboratories are paramount to ensuring the safety and efficacy of the final drug products.[2] This guide provides an in-depth comparison of analytical techniques for this compound and outlines a framework for cross-laboratory validation to ensure reproducible and reliable results. The objective of validating an analytical procedure is to demonstrate its fitness for a particular purpose.[3]

The successful transfer of an analytical method between laboratories, also known as inter-laboratory cross-validation, is a critical process in pharmaceutical development and manufacturing.[4] This process qualifies a receiving laboratory to use a method that originated in a transferring laboratory, thereby ensuring data integrity and regulatory compliance.

Core Analytical Techniques

A suite of sophisticated analytical techniques is employed to characterize this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for determining the purity of the compound and quantifying impurities.[2] It is often the preferred method for thermally labile compounds like many carbamates.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile impurities and residual solvents.[2] However, the thermal lability of some carbamates can be a disadvantage with this method.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is vital for confirming the molecular structure and stereochemistry of the intermediate, providing detailed information about the arrangement of atoms and functional groups.[2]

Cross-Laboratory Validation Workflow

Cross-laboratory validation ensures that a validated analytical procedure produces consistent and reliable results regardless of the testing site, personnel, or equipment. The process typically involves comparative testing, where both the transferring and receiving laboratories analyze the same homogenous batch of samples.[4]

Cross-Laboratory Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Initiate Method Transfer protocol Develop and Approve Transfer Protocol start->protocol training Train Receiving Lab Personnel protocol->training materials Prepare and Ship Materials (Samples, Standards) training->materials transfer_lab_ss Transferring Lab: Perform System Suitability materials->transfer_lab_ss receiving_lab_ss Receiving Lab: Perform System Suitability materials->receiving_lab_ss transfer_lab_analysis Transferring Lab: Analyze Samples transfer_lab_ss->transfer_lab_analysis receiving_lab_analysis Receiving Lab: Analyze Samples receiving_lab_ss->receiving_lab_analysis compare_data Compare Data and Perform Statistical Analysis transfer_lab_analysis->compare_data receiving_lab_analysis->compare_data acceptance Acceptance Criteria Met? compare_data->acceptance success Successful Transfer acceptance->success Yes failure Investigate Discrepancies acceptance->failure No

Caption: Workflow for cross-laboratory analytical method validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone for purity assessment and quantification of this compound. The following protocol is a robust starting point for method development and validation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Given the potential thermal lability of carbamates, a gentle injection technique is crucial.[6]

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C (A lower temperature should be investigated during development to minimize degradation).

  • Oven Program: Initial temperature of 70°C for 1 minute, then ramp at 10°C/min to 300°C and hold for 6 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

  • An internal standard can be added for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and confirmation.

Instrumentation:

  • 300 or 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

Acquisition Parameters:

  • ¹H NMR: Standard proton experiment with a 90° pulse, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.[7]

  • ¹³C NMR: Proton-decoupled experiment to obtain a spectrum of all carbon signals.[7]

Validation Parameters and Acceptance Criteria

According to the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2), analytical procedures must be validated to ensure their reliability.[8][9][10] The following parameters are critical for cross-laboratory validation.

Validation Parameters cluster_core Core Validation Characteristics cluster_additional Additional Validation Characteristics Validation Validation Parameters Ensuring Method is Fit for Purpose Accuracy Accuracy Closeness of test results to the true value Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision Specificity Specificity Ability to assess analyte unequivocally Validation->Specificity Linearity Linearity Proportionality of results to concentration Validation->Linearity Range Range Interval providing suitable precision, accuracy, and linearity Validation->Range Robustness Robustness Capacity to remain unaffected by small variations Validation->Robustness LOD Detection Limit (LOD) Lowest amount of analyte detectable Validation->LOD LOQ Quantitation Limit (LOQ) Lowest amount of analyte quantifiable with suitable precision and accuracy Validation->LOQ

Caption: Key parameters for analytical method validation.

Comparison of Analytical Techniques for Validation
Validation Parameter HPLC GC-MS NMR Typical Acceptance Criteria (ICH Q2(R1))
Accuracy HighHighModerate (Quantitative)Recovery of 98.0% to 102.0%
Precision (RSD) < 1%< 2%< 5% (Quantitative)Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%
Specificity HighVery HighVery HighNo interference from placebo, impurities, or degradation products.
Linearity (r²) > 0.999> 0.995Not typically assessedCorrelation coefficient (r²) ≥ 0.999
Range WideModerateNarrow (Quantitative)Typically 80% to 120% of the test concentration.
LOD/LOQ LowVery LowHighSignal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness GoodModerateHighNo significant change in results with deliberate variations in method parameters.

Conclusion

The cross-laboratory validation of analytical techniques for this compound is a critical step in ensuring product quality and regulatory compliance. A comprehensive approach that includes HPLC for purity and assay, GC-MS for volatile impurities, and NMR for structural confirmation provides a robust analytical package. By adhering to the principles outlined in this guide and following international guidelines such as ICH Q2(R2), laboratories can ensure the successful transfer and implementation of reliable analytical methods.[8] This ultimately contributes to the consistent quality of pharmaceutical intermediates and the safety of the final drug products.

References

Safety Operating Guide

Navigating the Safe Handling of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of pharmaceutical and agrochemical development, the integrity of your work and the safety of your team are paramount. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key intermediate in the synthesis of various active compounds, including the novel antipsychotic Cariprazine[1]. While instrumental in advancing therapeutic and agricultural solutions, this carbamate derivative necessitates a thorough understanding of its handling requirements to mitigate potential hazards. This guide provides a comprehensive, experience-driven framework for the safe use of this compound, focusing on the critical role of Personal Protective Equipment (PPE) and robust operational protocols.

Understanding the Hazard Landscape

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[2][3][4].

  • H319: Causes serious eye irritation[2][3][4].

  • H335: May cause respiratory irritation[2][3][4].

These classifications are the foundation of our safety protocols. The primary routes of exposure are through skin contact, eye contact, and inhalation of the solid particulate form. Therefore, our defense-in-depth strategy is to establish effective barriers and engineering controls to prevent such contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the compound's specific hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against accidental splashes and airborne particles that can cause serious eye irritation[5][6][7].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact, a primary route of exposure that can lead to irritation[5][8].
Skin and Body Protection A laboratory coat or chemical-resistant suit/coveralls.Minimizes skin exposure from spills or splashes[8][9].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working in a poorly ventilated area.Prevents inhalation of airborne particles that may cause respiratory tract irritation[5].

Operational and Disposal Plans: A Step-by-Step Guide

Beyond PPE, the procedural aspects of handling and disposal are critical for ensuring a safe laboratory environment.

Pre-Handling Checklist:
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5][9].

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[5].

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific product you are using[3][10].

Safe Handling Protocol:
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Material Handling: Avoid generating dust when handling the solid compound[6][11]. Use appropriate tools for weighing and transferring the material.

  • Contamination Avoidance: Do not eat, drink, or smoke in areas where this chemical is handled or stored[12]. Wash hands thoroughly after handling, even if gloves were worn[9][13].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][9].

Spill and Exposure Procedures:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[3][9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[4][9].

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways[9][13].

Visualizing the Safety Workflow

To further clarify the decision-making process for safe handling, the following diagram illustrates the key steps and considerations.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Post-Procedure start Start: Handling this compound review_sds Review Safety Data Sheet (SDS) start->review_sds check_controls Verify Engineering Controls (Fume Hood, Ventilation) review_sds->check_controls locate_safety_equip Locate Eyewash & Safety Shower check_controls->locate_safety_equip don_goggles Wear Chemical Safety Goggles locate_safety_equip->don_goggles don_gloves Don Chemical-Resistant Gloves don_goggles->don_gloves don_coat Wear Laboratory Coat don_gloves->don_coat assess_respirator Assess Need for Respiratory Protection don_coat->assess_respirator don_respirator Don Approved Respirator (if needed) assess_respirator->don_respirator Dust generation likely handle_chemical Handle Chemical in Fume Hood assess_respirator->handle_chemical No dust generation don_respirator->handle_chemical wash_hands Wash Hands Thoroughly After Handling handle_chemical->wash_hands store_properly Store in a Tightly Sealed Container wash_hands->store_properly dispose_waste Dispose of Waste per Regulations store_properly->dispose_waste end End of Procedure dispose_waste->end

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols and fostering a culture of vigilance, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.